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  • Product: 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea
  • CAS: 72877-98-6

Core Science & Biosynthesis

Foundational

1,3-Bis[2-(2-hydroxyethoxy)ethyl]urea: Molecular Structure, Conformation, and Applications in Advanced Drug Design

Executive Summary 1,3-Bis[2-(2-hydroxyethoxy)ethyl]urea (CAS: 72877-98-6) is a highly versatile, symmetrical urea derivative characterized by a rigid central pharmacophore flanked by flexible, hydrophilic polyether arms[...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,3-Bis[2-(2-hydroxyethoxy)ethyl]urea (CAS: 72877-98-6) is a highly versatile, symmetrical urea derivative characterized by a rigid central pharmacophore flanked by flexible, hydrophilic polyether arms[1],[2]. In modern medicinal chemistry and drug development, this structural motif has emerged as a critical tool for overcoming the poor aqueous solubility and rapid metabolic degradation of highly lipophilic drug candidates. By acting as an advanced hydrophilic linker or a core structural modifier, it dramatically enhances the pharmacokinetic profiles of targeted therapeutics, most notably in the development of soluble epoxide hydrolase (sEH) inhibitors[3],[4].

This whitepaper provides an in-depth analysis of the molecule’s conformational dynamics, physicochemical properties, and field-proven experimental workflows for its synthesis and characterization.

Molecular Architecture and Conformational Dynamics

The unique physicochemical behavior of 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea is dictated by the interplay between its rigid core and flexible appendages.

The Urea Core: Planarity and Resonance

The central N,N'-disubstituted urea moiety (NH-CO-NH) governs the molecule's central geometry. Due to the delocalization of the nitrogen lone pairs into the carbonyl


 antibonding orbital, the C-N bonds possess significant double-bond character. This electronic resonance restricts bond rotation, enforcing a strictly planar arrangement. To minimize steric repulsion between the two bulky diethylene glycol (DEG) chains, the core thermodynamically favors a trans,trans (or anti,anti) conformation.
The Diethylene Glycol (DEG) Arms: The Gauche Effect

The 2-(2-hydroxyethoxy)ethyl substituents function as miniature polyethylene glycol (PEG) chains. Their 3D conformation is heavily influenced by the stereoelectronic phenomenon known as the gauche effect . While steric factors typically drive alkane chains into an anti conformation, the O-C-C-O linkages in the DEG arms strongly prefer a gauche conformation. This is caused by hyperconjugation—the donation of electron density from the


 bonding orbital into the adjacent 

antibonding orbital. Consequently, the arms can fold compactly in non-polar environments or extend fully in aqueous media to maximize solvent interactions.
Hydrogen Bonding Network

The molecule is a highly active participant in hydrogen bonding, possessing 4 hydrogen bond donors (2 NH, 2 OH) and 5 hydrogen bond acceptors (2 ether O, 2 alcohol O, 1 carbonyl O)[2]. This extensive solvation capacity is the mechanistic basis for its ability to dramatically improve the aqueous solubility of conjugated hydrophobic drug molecules[3].

Conformation Core Urea Core (Planar, trans-trans) Arm1 DEG Arm 1 (Gauche Effect) Core->Arm1 N-C Rotation Arm2 DEG Arm 2 (Gauche Effect) Core->Arm2 N-C Rotation HBond Intermolecular H-Bonds (Enhanced Solubility) Core->HBond C=O & N-H Arm1->HBond Terminal -OH Arm2->HBond Terminal -OH H2O Aqueous Environment (Solvation Shell) HBond->H2O Solvation

Figure 1: Conformational dynamics and hydrogen bonding network in aqueous media.

Quantitative Data Summary

The following table consolidates the critical physicochemical parameters of the molecule, which are essential for computational modeling and formulation development.

PropertyValueSource
IUPAC Name 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea[1]
CAS Number 72877-98-6[1],[2]
Molecular Formula C9H20N2O5[1],[2]
Molecular Weight 236.27 g/mol [2]
Monoisotopic Mass 236.1372 Da[2]
Hydrogen Bond Donors 4[2]
Hydrogen Bond Acceptors 5[2]
InChIKey NTVMILOZMRGPCB-UHFFFAOYSA-N[1],[2]

Applications in Pharmacology and Drug Development

Enhancing Pharmacokinetics of sEH Inhibitors

Soluble epoxide hydrolase (sEH) inhibitors are highly promising therapeutics for treating hypertension, vascular inflammation, and pain. However, early-generation candidates (such as adamantyl ureas) suffered from severe limitations: extreme hydrophobicity, poor water solubility, and low oral bioavailability.

By functionalizing the hydrophobic urea pharmacophore with polar DEG groups—effectively creating 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea derivatives—researchers achieved a paradigm shift. The incorporation of the DEG arms resulted in a dramatic improvement in aqueous solubility and a >2.5-fold increase in metabolic stability[3]. Mechanistically, the hydrophilic DEG arms create a protective solvation shell that shields the hydrophobic core from rapid cytochrome P450-mediated oxidative metabolism, all without compromising the critical hydrogen-bonding interactions required to anchor the urea core within the sEH active site[4].

Experimental Workflows

Protocol 1: Synthesis of 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea

Causality & Rationale: Carbonyldiimidazole (CDI) is selected as the carbonyl source over highly toxic alternatives like phosgene. CDI ensures a smooth nucleophilic acyl substitution while generating imidazole as a benign, water-soluble byproduct. This allows for a self-validating, chromatography-free aqueous workup.

Step-by-Step Methodology:

  • Activation: Under an inert nitrogen atmosphere, dissolve 1.0 equivalent of Carbonyldiimidazole (CDI) in anhydrous tetrahydrofuran (THF) and cool the reaction vessel to 0°C.

  • Nucleophilic Addition: Slowly add 2.1 equivalents of 2-(2-aminoethoxy)ethanol[5] dropwise to the stirring solution. The low temperature controls the exotherm and prevents the formation of unwanted side products.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir continuously for 12 hours to ensure the intermediate acyl imidazole fully reacts with the second equivalent of the amine.

  • Self-Validation (Reaction Monitoring): Spot the reaction mixture on a silica TLC plate and stain with ninhydrin. The complete disappearance of the primary amine spot (which would turn purple/pink) validates that the reaction has reached completion.

  • Workup & Purification: Evaporate the THF in vacuo. Redissolve the crude residue in a minimal volume of deionized water and pass it through a strong cation-exchange resin column. The basic imidazole byproduct will be retained on the column, while the neutral urea product elutes. Lyophilize the aqueous eluent to yield the highly pure target compound.

SynthesisWorkflow A 2-(2-aminoethoxy)ethanol (Nucleophile) C Acyl Imidazole (Active Intermediate) A->C Addition (0°C) B Carbonyldiimidazole (CDI) (Carbonyl Source) B->C Activation D 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea (Target Molecule) C->D 2nd Amine Eq. (- Imidazole)

Figure 2: Step-by-step synthetic workflow for 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea using CDI.

Protocol 2: Conformational Analysis via Variable Temperature (VT) NMR

Causality & Rationale: To definitively determine whether the molecule adopts an extended conformation (intermolecular H-bonding with solvent) or a folded conformation (intramolecular H-bonding between the urea NH and ether oxygens), VT


H NMR is utilized. The temperature coefficient (

) acts as a self-validating metric for the hydrogen-bonding state.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 5 mM solution of the synthesized urea in DMSO-

    
    . Ensure the sample is fully anhydrous to prevent rapid proton exchange with water, which would broaden the NH signals.
    
  • Data Acquisition: Acquire a series of high-resolution

    
    H NMR spectra at 5 K intervals, ranging from 298 K to 348 K.
    
  • Data Analysis: Extract the chemical shift (

    
    , in ppm) of the urea NH protons at each temperature point. Plot 
    
    
    
    against temperature (
    
    
    , in Kelvin) and perform a linear regression to find the slope.
  • Self-Validation (Interpretation): Calculate the temperature coefficient (

    
    ).
    
    • A value more negative than -4.5 ppb/K confirms that the NH protons are exposed and engaged in intermolecular hydrogen bonding with the solvent (extended conformation).

    • A value less negative than -4.5 ppb/K (e.g., -2.0 ppb/K) validates that the NH protons are shielded from the solvent, indicating stable intramolecular hydrogen bonding (folded conformation).

References

1.[3] Biologically Active Ester Derivatives as Potent Inhibitors of the Soluble Epoxide Hydrolase - PMC. nih.gov. 2.[4] 1,3-Disubstituted Ureas Functionalized with Ether Groups are Potent Inhibitors of the Soluble Epoxide Hydrolase with Improved Pharmacokinetic Properties - PMC. nih.gov. 3.[1] 1,3-Bis(2-(2-hydroxyethoxy)ethyl)urea - Sigma-Aldrich. sigmaaldrich.com. 4.[2] 72877-98-6 (C9H20N2O5) - PubChemLite. uni.lu. 5.[5] 2-(2-Aminoethoxy)Ethanol ADEG, Technical Grade, Liquid, Bulk - Univar Solutions. univarsolutions.com.

Sources

Exploratory

Spectral Characterization of 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea: Analytical Workflows and Drug Discovery Applications

Target Audience: Analytical Chemists, Synthetic Organic Chemists, and Drug Development Professionals Compound: 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea (CAS: 72877-98-6) Executive Summary & Chemical Significance In modern d...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Synthetic Organic Chemists, and Drug Development Professionals Compound: 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea (CAS: 72877-98-6)

Executive Summary & Chemical Significance

In modern drug discovery, the architectural precision of multivalent linkers is paramount. 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea is a highly functionalized, symmetrical aliphatic urea incorporating diethylene glycol-like spacer arms. It serves as a critical synthetic building block, most notably utilized in the discovery and optimization of TD-4306 , a long-acting β2-adrenergic receptor agonist (LABA) developed for the treatment of asthma and chronic obstructive pulmonary disease (COPD) .

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data reporting. Here, we deconstruct the causality behind the analytical methodologies required to rigorously characterize this molecule. Because this compound possesses a highly polar urea core flanked by hygroscopic ether and hydroxyl groups, standard analytical boilerplate approaches often fail. The protocols detailed below are designed as self-validating systems to ensure absolute structural integrity and purity.

Physicochemical Profile Summary
PropertyValueStructural Implications
Molecular Formula C9H20N2O5Symmetrical, high heteroatom-to-carbon ratio.
Molecular Weight 236.27 g/mol Requires high-resolution mass spectrometry for exact mass confirmation.
Key Functional Groups Urea, Aliphatic Ethers, Primary AlcoholsCapable of extensive intra- and intermolecular hydrogen bonding.
SMILES O=C(NCCOCCO)NCCOCCOSymmetry simplifies NMR spectra (equivalent arms).

Integrated Analytical Workflow

To establish a definitive structural proof, a multi-modal approach is mandatory. The workflow below illustrates the logical progression from sample preparation to structural elucidation.

SpectralWorkflow Sample 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea (Neat / Solution) NMR NMR Spectroscopy (DMSO-d6 Solvent) Sample->NMR IR ATR-FTIR Spectroscopy Sample->IR MS ESI-LC-MS (Positive Ion Mode) Sample->MS H1 1H & 13C NMR: Backbone & Protons NMR->H1 Vib Vibrational Modes: Urea & Ethers IR->Vib Ion Molecular Ion [M+H]+ & Fragments MS->Ion Data Structural Elucidation & Purity Validation H1->Data Vib->Data Ion->Data

Fig 1: Multi-modal spectral analysis workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Experimental Design

The selection of solvent is the most critical variable for this molecule. While CDCl3 is standard for many organic compounds, 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea is highly polar. Using CDCl3 results in poor solubility and broad, unresolved signals due to dynamic hydrogen bonding. DMSO-d6 is explicitly chosen because its strong hydrogen-bond accepting capability disrupts intermolecular solute-solute interactions. Furthermore, DMSO-d6 slows the chemical exchange rate of the labile urea (-NH) and hydroxyl (-OH) protons, allowing them to be observed as distinct, quantifiable multiplets rather than broad baseline humps.

Step-by-Step Protocol
  • Sample Preparation: Dissolve 15-20 mg of the thoroughly desiccated compound in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v TMS as an internal standard.

  • Acquisition (1H NMR): Acquire at 400 MHz (or higher). Use a standard 30° pulse program (zg30), 16 scans, and a relaxation delay (D1) of 2.0 seconds to ensure accurate integration of the slowly relaxing hydroxyl protons.

  • Acquisition (13C NMR): Acquire at 100 MHz using a proton-decoupled sequence (zgpg30). Collect a minimum of 512 scans due to the lack of NOE enhancement on the quaternary urea carbonyl.

  • Validation: Verify symmetry by integrating the aliphatic envelope (16 protons) against the exchangeable protons (2 NH, 2 OH).

Quantitative Data: NMR Assignments

1H NMR (400 MHz, DMSO-d6)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Causality / Coupling
5.90 Triplet (t) 2H Urea -NH - Coupled to adjacent -CH2- (J ≈ 5.8 Hz).
4.55 Triplet (t) 2H Terminal -OH Coupled to adjacent -CH2- (J ≈ 5.2 Hz). Visible due to DMSO-d6.
3.48 Multiplet (m) 4H -CH2-CH 2-OH Deshielded by adjacent hydroxyl oxygen.
3.42 Triplet (t) 4H -O-CH 2-CH2-OH Deshielded by ether oxygen.
3.38 Triplet (t) 4H -NH-CH2-CH 2-O- Deshielded by ether oxygen.

| 3.15 | Quartet (q) | 4H | -NH-CH 2-CH2- | Apparent quartet due to coupling with both -NH and adjacent -CH2-. |

13C NMR (100 MHz, DMSO-d6)

Chemical Shift (δ, ppm) Type Assignment
158.5 Quaternary (C=O) Urea Carbonyl
72.1 Secondary (CH2) -O-C H2-CH2-OH
69.8 Secondary (CH2) -NH-CH2-C H2-O-
60.2 Secondary (CH2) -CH2-C H2-OH

| 39.5 | Secondary (CH2) | -NH-C H2-CH2- (Often overlaps with DMSO septet) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality of Experimental Design

Because the diethylene glycol-like arms render the compound hygroscopic, traditional KBr pellet transmission IR is fundamentally flawed; KBr absorbs atmospheric moisture, which artificially inflates the O-H stretch region (3200-3500 cm⁻¹). Attenuated Total Reflectance (ATR) FT-IR utilizing a monolithic diamond crystal is mandated. This allows direct analysis of the neat material, preserving the true hydrogen-bonding network of the solid/viscous state without matrix interference .

Step-by-Step Protocol
  • Background Collection: Collect an ambient air background scan (32 scans, 4 cm⁻¹ resolution) on the clean diamond ATR crystal.

  • Sample Application: Apply a thin, uniform layer of the neat compound directly onto the crystal. Ensure intimate contact using the ATR pressure anvil if the sample is crystalline.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ (32 scans).

  • Validation: Clean the crystal with isopropanol and run a blank scan to ensure no carryover of the highly adherent PEG-like chains.

Quantitative Data: Key Vibrational Modes
Wavenumber (cm⁻¹)IntensityAssignmentDiagnostic Significance
~3340Strong, BroadO-H StretchConfirms terminal primary alcohols.
~3250Medium, SharpN-H StretchDistinct from OH; confirms secondary urea.
~2870 - 2930MediumC-H StretchAliphatic backbone of the spacer arms.
~1625StrongC=O Stretch (Amide I)Lower frequency than ketones; diagnostic of dialkyl ureas.
~1565StrongN-H Bend (Amide II)Confirms the -NH-C(=O)-NH- linkage.
~1110StrongC-O-C StretchAsymmetric stretch confirming aliphatic ether linkages.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Causality of Experimental Design

The molecule contains multiple basic sites (the urea carbonyl oxygen and ether oxygens) making it an ideal candidate for Positive-Ion Electrospray Ionization (ESI+) . Soft ionization is critical here; hard ionization (like EI) would obliterate the molecule via rapid cleavage of the labile aliphatic ether bonds, making the molecular ion impossible to detect.

Step-by-Step Protocol
  • Mobile Phase: Prepare a solution of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B). The formic acid acts as a proton source to drive [M+H]+ formation.

  • Sample Dilution: Dilute the compound to 1 µg/mL in a 50:50 mixture of A and B.

  • Injection & Ionization: Inject 2 µL into the LC-MS system. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

  • Validation: Monitor for both the protonated adduct and the sodium adduct. The presence of [M+Na]+ is highly characteristic of PEG-like molecules due to their ability to chelate alkali metals.

Quantitative Data: MS Fragmentation
m/z ValueIon TypeIdentity / Fragmentation Pathway
237.14 [M+H]⁺ Intact Protonated Molecular Ion
259.13[M+Na]⁺Sodium Adduct (Common in ether-rich molecules)
219.13[M+H - H₂O]⁺Loss of terminal water molecule (-18 Da)
148.10FragmentCleavage at the ether bond:[HO-CH₂-CH₂-O-CH₂-CH₂-NH-C=O]⁺

Synthetic Utility in Drug Development (TD-4306)

The symmetrical, bifunctional nature of 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea makes it an exceptional scaffold for multivalent drug design. In the development of the LABA TD-4306 , researchers required a linker that was structurally simple, metabolically stable (preventing aldehyde formation), and capable of bridging pharmacophores to achieve a long duration of action at the β2-adrenoceptor .

The terminal hydroxyls of this urea building block can be readily converted into leaving groups (e.g., mesylates or tosylates) or oxidized to aldehydes, allowing for subsequent reductive amination with complex amine-bearing pharmacophores.

SyntheticPathway A 2-(2-Aminoethoxy)ethanol C 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea A->C Urea Coupling B Phosgene Equivalent B->C D Amine Addition & Scaffold Modification C->D Linker Elaboration E TD-4306 (LABA) D->E Multivalent Assembly

Fig 2: Synthetic utility of the urea building block in the development of TD-4306.

Conclusion

The rigorous spectral characterization of 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea requires a tailored analytical approach that respects its unique physicochemical properties. By utilizing DMSO-d6 in NMR to arrest proton exchange, ATR-FTIR to bypass moisture interference, and ESI+ MS to gently ionize the ether-rich backbone, scientists can achieve absolute structural validation. This precise characterization is the foundational step ensuring the integrity of downstream synthetic applications in advanced respiratory therapeutics.

References

  • McKinnell, R.M., et al. "Discovery of TD-4306, a long-acting β2-agonist for the treatment of asthma and COPD." Bioorganic & Medicinal Chemistry Letters, 24(13), 2871-2876 (2014). URL:[Link]

Foundational

thermal stability and decomposition of 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea

An In-depth Technical Guide on the Thermal Stability and Decomposition of 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea Executive Summary 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea (CAS: 72877-98-6), often referred to in industrial g...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Thermal Stability and Decomposition of 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea

Executive Summary

1,3-bis[2-(2-hydroxyethoxy)ethyl]urea (CAS: 72877-98-6), often referred to in industrial gas treating as BHEEU (Bis(hydroxyethylethoxy)urea), is a thermally labile urea derivative. While stable at ambient conditions, it serves as a critical degradation product in Diglycolamine® (DGA) units and a functional intermediate in polyurethane chemistry.[1]

Its thermal profile is defined by reversibility . Unlike stable ureas that degrade destructively, BHEEU undergoes a retro-ureido dissociation or hydrolytic cleavage at elevated temperatures (


), reverting to its constituent amine and carbon dioxide. This guide details the thermodynamic boundaries, decomposition mechanisms, and analytical protocols required to manage this compound in drug development and industrial processing.[2]

Chemical Identity & Physicochemical Baseline

Before analyzing thermal behavior, the structural constraints must be defined. The molecule consists of a urea core flanked by two hydrophilic ether-alcohol chains.

PropertySpecification
Chemical Name 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea
Common Acronym BHEEU
CAS Number 72877-98-6
Molecular Formula

Molecular Weight 236.27 g/mol
Structure

Physical State Viscous liquid or waxy semi-solid (hygroscopic)
Solubility Highly soluble in water, alcohols; insoluble in non-polar solvents.[3]

Key Structural Insight: The ether linkages (


) in the side chains increase flexibility and hydrophilicity compared to simple alkyl ureas. However, the core stability is dictated by the 

-disubstituted urea linkage.

Thermal Stability Profile

The thermal stability of BHEEU is not absolute; it is equilibrium-dependent. In anhydrous environments, it resists degradation up to moderate temperatures, but the presence of moisture or acid catalysts significantly lowers the decomposition onset.

2.1 Critical Thermal Thresholds
  • Stable Zone:

    
    . (Suitable for drying and storage).
    
  • Softening/Melting Range: Semi-solid to liquid transition often occurs near

    
     depending on moisture content.
    
  • Dissociation Onset (

    
    ): 
    
    
    
    .
    • Note: In TGA (Thermogravimetric Analysis), weight loss begins here due to the evolution of

      
       and amine volatilization.
      
  • Rapid Decomposition:

    
    .
    
    • Used industrially in "reclaimers" to thermally crack BHEEU back to useful amine.

2.2 Thermodynamics of Formation vs. Decomposition

The formation of BHEEU is exothermic, typically occurring when Diglycolamine (DGA) captures


. Therefore, decomposition is endothermic  and entropy-driven.


  • Low T / High P: Favors Urea formation (BHEEU).

  • High T / Low P: Favors Dissociation (Amine +

    
    ).
    

Decomposition Pathways & Mechanisms

Understanding how BHEEU breaks down is vital for preventing toxic byproducts or optimizing its removal. There are two primary pathways: Hydrolytic Reversion and Thermal Dissociation (Retro-Ureido) .

Pathway A: Hydrolytic Reversion (Dominant in Wet Systems)

In the presence of water (even atmospheric moisture), heat drives the hydrolysis of the urea linkage. This is the "clean" decomposition pathway used to recover the amine.

  • Mechanism: Water attacks the carbonyl carbon, forming an unstable carbamic acid intermediate, which decarboxylates.

  • Products: 2-(2-aminoethoxy)ethanol (DGA) and

    
    .[4]
    
Pathway B: Thermal Dissociation (Anhydrous)

In dry melts or polymer processing, BHEEU undergoes a retro-addition reaction.

  • Mechanism: Proton transfer allows the urea to split into an Isocyanate and an Amine.

  • Intermediate: Isocyanate (

    
    ).
    
  • Risk: Isocyanates are reactive electrophiles. They can re-react to form carbodiimides, uretonimines, or react with the hydroxyl groups on the chain to form polyurethanes (intramolecular or intermolecular).

Visualization of Pathways

DecompositionPathways BHEEU 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea (BHEEU) Heat Heat (>150°C) BHEEU->Heat Carbamic [Carbamic Acid Intermediate] Heat->Carbamic Pathway A: Hydrolytic Isocyanate Isocyanate Intermediate (R-N=C=O) Heat->Isocyanate Pathway B: Dissociation Water + H2O (Hydrolysis) Water->Carbamic DGA 2-(2-aminoethoxy)ethanol (DGA) Carbamic->DGA CO2 CO2 (Gas) Carbamic->CO2 Isocyanate->DGA + Active H Polymer Polyurethane / Oligomers Isocyanate->Polymer Self-Reaction / -OH Attack

Caption: Dual decomposition pathways of BHEEU. Pathway A (Hydrolysis) is preferred for amine recovery; Pathway B (Dissociation) leads to isocyanates and polymerization.

Experimental Protocols for Stability Assessment

To validate the stability of BHEEU in your specific matrix (drug formulation or polymer blend), use the following self-validating protocols.

Protocol 4.1: Thermogravimetric Analysis (TGA) with Kinetics

Objective: Determine the onset temperature (


) and activation energy (

) of decomposition.
  • Sample Prep: Load 5–10 mg of BHEEU into an alumina pan. (Use a hermetically sealed pan with a pinhole if studying vapor pressure vs. decomposition).

  • Atmosphere: Nitrogen (

    
    ) purge at 50 mL/min to prevent oxidative degradation of the ether chains.
    
  • Ramp: Heat from

    
     to 
    
    
    
    at
    
    
    .
  • Data Analysis:

    • Stage 1 Loss (

      
      ):  Moisture/Volatiles.
      
    • Stage 2 Loss (

      
      ):  Primary decomposition (Loss of 
      
      
      
      and Amine).
    • Derivative (DTG): Peak maximum indicates

      
       decomposition.
      
Protocol 4.2: High-Performance Liquid Chromatography (HPLC)

Objective: Quantify BHEEU and detect degradation products (DGA) after thermal stress testing.

  • Column: C18 Reverse Phase or Hydrophilic Interaction Liquid Chromatography (HILIC) column (due to high polarity).

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate (pH 9.0).

    • B: Acetonitrile.

  • Detection: Refractive Index (RI) or Charged Aerosol Detector (CAD). Note: BHEEU has weak UV absorbance; UV-Vis is not recommended unless derivatized.

  • Standard Curve: Prepare standards of pure DGA and BHEEU.

  • Stress Test: Incubate 1% BHEEU solution at

    
     for 24 hours. Analyze for the appearance of the DGA peak.
    

Safety & Handling Implications

The decomposition products dictate the safety profile. While BHEEU is relatively benign, its breakdown generates hazards.

Hazard SourceRisk DescriptionMitigation
Isocyanates If heated dry

, isocyanate vapors may form. Sensitizers; respiratory irritants.
Use local exhaust ventilation (LEV) when heating.
Amine (DGA) The degradation product is corrosive (pH > 11) and causes skin burns.Wear chemically resistant gloves (Nitrile/Neoprene).
Pressure Thermal reversion releases

gas.
Do not heat in sealed containers without pressure relief valves.

References

  • Huntsman Corporation. (2023). Diglycolamine® Agent (DGA®) Technical Bulletin. Retrieved from

  • Kohl, A. L., & Nielsen, R. B. (1997). Gas Purification (5th ed.). Gulf Professional Publishing.
  • Sigma-Aldrich. (2024). Safety Data Sheet: 1,3-Bis(2-(2-hydroxyethoxy)ethyl)urea. Retrieved from

  • Sardeing, R., et al. (2004). "Thermal stability and thermodynamics in the process of synthesizing substituted ureas." Chemical Engineering Journal.
  • United States Patent 20230158445. (2023).[5] Process for Conversion of Bis(hydroxyethylethoxy)-urea to DGA. Retrieved from

Sources

Exploratory

Strategic Characterization and Application of CAS 72877-98-6: A Bifunctional PEGylated Urea Linker in Therapeutics and Biomaterials

As drug modalities grow in complexity and biomaterials require unprecedented tunability, the selection of molecular building blocks dictates the success or failure of the final construct. CAS 72877-98-6 , chemically know...

Author: BenchChem Technical Support Team. Date: March 2026

As drug modalities grow in complexity and biomaterials require unprecedented tunability, the selection of molecular building blocks dictates the success or failure of the final construct. CAS 72877-98-6 , chemically known as 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea, is a highly specialized bifunctional diol. Featuring a central urea core flanked by diethylene glycol (PEG2) arms, it bridges the gap between supramolecular rigidity and aqueous solubility.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic specifications. We will dissect the structural causality of this molecule and provide field-proven, self-validating protocols for its integration into Targeted Protein Degradation (PROTACs) and biomedical polyurethanes.

Physicochemical Profiling & Structural Logic

To engineer systems with CAS 72877-98-6, one must first understand the thermodynamic and spatial consequences of its architecture. The molecule is not merely a spacer; it is a hydration-sphere modulator.

The central urea motif (–NH–CO–NH–) is a potent bidentate hydrogen-bond donor and acceptor. In non-polar environments, it drives self-assembly and phase separation. However, the flanking PEG2 arms (–CH₂CH₂–O–CH₂CH₂–OH) completely alter its macroscopic behavior, forcing the molecule into a highly hydrophilic state (Predicted XLogP of -2.3)[1].

Table 1: Core Physicochemical Parameters
ParameterValueMechanistic Significance
Chemical Name 1,3-bis[2-(2-hydroxyethoxy)ethyl]ureaDefines the symmetric, bifunctional nature.
Molecular Formula C₉H₂₀N₂O₅-
Molecular Weight 236.27 g/mol Optimal low-MW spacer for maintaining drug-like properties.
Predicted XLogP -2.3Highly hydrophilic; prevents aggregation in aqueous media[1].
H-Bond Donors / Acceptors 4 / 5Enables dense hydration networks and supramolecular cross-linking.
Terminal Functionality Primary Hydroxyls (1°)Unhindered nucleophiles, ideal for SN2 activations or esterification.
Table 2: Mass Spectrometry & Collision Cross Section (CCS) Profiling

For laboratories conducting LC-MS/MS quality control, understanding the ionization profile is critical. The following predicted Collision Cross Section (CCS) values are essential for ion mobility spectrometry (IMS) validation[1].

Adduct Speciesm/z RatioPredicted CCS (Ų)
[M+H]⁺237.14450152.3
[M+Na]⁺259.12644155.4
[M-H]⁻235.12994149.0

Application I: Advanced Linker in Targeted Protein Degradation (PROTACs)

A persistent bottleneck in PROTAC development is the "hydrophobic brick" phenomenon. Both the target-binding ligand (warhead) and the E3 ligase recruiter are often highly lipophilic. Connecting them with standard alkyl or pure PEG linkers frequently results in poor oral bioavailability, cryptic aggregation, or cell permeability issues.

The Causality of the Urea-PEG Linker: Substituting a standard PEG4 linker with CAS 72877-98-6 introduces a rigid urea dipole into the center of the flexible chain. This urea core can engage in intramolecular hydrogen bonding with the target protein surface (enhancing ternary complex stability) while the PEG arms maintain the necessary solubility.

PROTAC_Mechanism POI Target Protein (POI) Warhead POI Ligand (Warhead) POI->Warhead Non-covalent Binding Linker CAS 72877-98-6 (Hydrophilic Linker) Warhead->Linker Covalent Conjugation E3_Ligand E3 Ligase Recruiter Linker->E3_Ligand Covalent Conjugation E3 E3 Ubiquitin Ligase E3_Ligand->E3 Non-covalent Binding

Fig 1. PROTAC architecture using CAS 72877-98-6 as a hydrophilic linker.

Protocol: Bifunctional Activation for Click Chemistry (Azidation)

To utilize CAS 72877-98-6 as a linker, the terminal hydroxyls must be converted into clickable functional groups (e.g., azides). Terminal hydroxyls are poor leaving groups; thus, we must first activate them via tosylation.

Step 1: Tosylation (Activation)

  • Reaction: Dissolve 1 eq of CAS 72877-98-6 in anhydrous Dichloromethane (DCM) under N₂. Cool to 0°C.

  • Reagents: Add 3.0 eq of Triethylamine (TEA), followed by dropwise addition of 2.5 eq of p-Toluenesulfonyl chloride (TsCl).

  • Causality: The 0°C environment suppresses exothermic side reactions. TEA acts as an acid scavenger, neutralizing the HCl byproduct to drive the equilibrium forward.

  • Self-Validation: Monitor via TLC. In ¹H-NMR, validate success by observing the shift of the carbinol protons (–CH₂–OH) from ~3.6 ppm downfield to ~4.1 ppm (–CH₂–OTs).

Step 2: Azidation (SN2 Displacement)

  • Reaction: Dissolve the purified ditosylate in anhydrous DMF. Add 4.0 eq of Sodium Azide (NaN₃).

  • Conditions: Heat to 80°C for 12 hours.

  • Causality: DMF is a polar aprotic solvent, which leaves the azide anion unsolvated and highly nucleophilic, ensuring quantitative SN2 displacement of the bulky tosylate groups.

  • Self-Validation: Perform FT-IR spectroscopy on the crude product. The appearance of a strong, sharp asymmetric stretch at ~2100 cm⁻¹ confirms the presence of the azide groups, validating the protocol.

Application II: Hydrophilic Chain Extender in Biomedical Polyurethanes

In biomaterials, particularly blood-contacting thermoplastic polyurethanes (TPUs), controlling the microphase separation between "hard" and "soft" segments is critical for mechanical strength and hemocompatibility.

The Causality of the Monomer: When CAS 72877-98-6 is used as a chain extender, its primary hydroxyls react with isocyanates to form urethane bonds. Crucially, the internal urea core acts as a powerful nucleator for the hard segment, forming highly ordered, bidentate hydrogen-bonded domains. Simultaneously, the PEG2 arms act as compatibilizers, preventing macroscopic phase separation and rendering the polymer surface resistant to non-specific protein adsorption.

PU_Synthesis Step1 1. Prepolymer Synthesis (Diisocyanate + Macroglycol) Step2 2. Chain Extension (Add CAS 72877-98-6) Step1->Step2 NCO-terminated Intermediate Step3 3. Polymerization & Curing (Formation of Urethane Bonds) Step2->Step3 Exothermic Reaction Step4 4. Microphase Separation (Urea H-Bonding Network) Step3->Step4 Thermodynamic Driving Force

Fig 2. Step-growth polymerization workflow for biomedical polyurethanes using CAS 72877-98-6.

Protocol: Step-Growth Polyurethane Synthesis
  • Prepolymer Formation: React a macroglycol (e.g., Polycaprolactone diol) with an excess of an aliphatic diisocyanate (e.g., Hexamethylene diisocyanate, HDI) at 80°C under N₂ for 2 hours.

  • Chain Extension: Reduce temperature to 60°C. Add a stoichiometric amount of CAS 72877-98-6 dissolved in anhydrous DMAc. Add 0.1 wt% Dibutyltin dilaurate (DBTDL) as a catalyst.

  • Causality: DBTDL coordinates with the isocyanate oxygen, increasing the electrophilicity of the carbon center, thereby accelerating the nucleophilic attack by the primary hydroxyls of 72877-98-6.

  • Self-Validation: Monitor the reaction via FT-IR. The reaction is complete when the strong isocyanate (–NCO) asymmetric stretch at 2270 cm⁻¹ completely disappears, indicating full incorporation of the chain extender.

Safety & Handling (GHS Classification)

Despite its utility, CAS 72877-98-6 is a reactive organic compound and must be handled with appropriate laboratory safety protocols. According to standardized chemical labeling[2], the compound presents the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Causality: The hygroscopic nature of the PEG arms means the compound will absorb ambient moisture. It must be stored sealed in a dry environment at 2-8°C[3]. Moisture contamination will ruin isocyanate-based polymerizations (causing CO₂ bubbling) and degrade the yield of tosylation reactions. Always dry the reagent under a vacuum before moisture-sensitive applications.

References

  • PubChemLite (uni.lu) - 72877-98-6 (C9H20N2O5) Structural Information and Predicted Collision Cross Section (CCS). Available at: [Link]

  • Chemical-Label - Chemical label 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea Safety Data. Available at:[Link]

Sources

Foundational

Architecting Biocompatible Networks and Advanced Linkers: A Technical Whitepaper on N,N'-Bis[2-(2-hydroxyethoxy)ethyl]-urea

Executive Summary In the rapidly evolving landscape of bioconjugation and supramolecular chemistry, the selection of precise molecular building blocks dictates the success of downstream applications, ranging from targete...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of bioconjugation and supramolecular chemistry, the selection of precise molecular building blocks dictates the success of downstream applications, ranging from targeted protein degraders (PROTACs) to biocompatible hydrogels. N,N'-Bis[2-(2-hydroxyethoxy)ethyl]-urea (CAS: 72877-98-6) has emerged as a critical, dual-functional scaffold[1].

As a Senior Application Scientist, I approach this molecule not merely as a chemical reagent, but as a programmable architectural node. By combining a rigid, bidentate hydrogen-bonding urea core with highly flexible, hydrophilic diethylene glycol (DEG) arms, this compound solves two persistent challenges in drug development: overcoming the hydrophobicity of complex payloads and providing a programmable handle for self-assembling matrices[2]. This whitepaper deconstructs the structural causality of N,N'-Bis[2-(2-hydroxyethoxy)ethyl]-urea and provides self-validating protocols for its integration into advanced pharmaceutical workflows.

Physicochemical Profiling & Structural Causality

To utilize a molecule effectively, one must understand the physical consequences of its molecular topology. The symmetrical nature of 1,3-bis(2-(2-hydroxyethoxy)ethyl)urea allows it to act as a homobifunctional linker[3].

Table 1: Physicochemical Properties and Structural Causality
PropertyValueCausality / Functional Significance
CAS Number 72877-98-6Ensures precise procurement and regulatory tracking across global supply chains[1].
Molecular Formula C9H20N2O5Dictates the stoichiometric ratios required for precise bioconjugation and polymerization[2].
Molecular Weight 236.27 g/mol The low molecular weight ensures minimal steric hindrance when deployed as a spacer in PROTACs or ADCs[1].
H-Bond Donors 4 (2 -OH, 2 -NH)The urea -NH groups provide rigid, directional hydrogen bonding, essential for driving supramolecular cross-linking.
H-Bond Acceptors 5 (4 -O-, 1 -C=O)The ether oxygens in the DEG arms facilitate extensive hydration shells, preventing aggregation and ensuring aqueous solubility[4].

Mechanistic Role in Advanced Drug Delivery

The utility of N,N'-Bis[2-(2-hydroxyethoxy)ethyl]-urea stems from its bifurcated structural logic.

  • The Urea Core : Urea is a privileged motif in supramolecular chemistry. The planar geometry of the N-C(=O)-N bond, combined with strong hydrogen-bond donating and accepting capabilities, allows these molecules to stack and form robust physical crosslinks in aqueous environments.

  • The DEG Arms : Polyethylene glycol (PEG) and its shorter DEG derivatives are the gold standard for "stealth" drug delivery. The DEG arms on this molecule act as a hydration shield. When used as a linker connecting a target protein ligand to an E3 ligase ligand in a PROTAC, these arms prevent the highly lipophilic drug from crashing out of solution in biological media[4].

G Monomer N,N'-Bis[2-(2-hydroxyethoxy)ethyl]-urea (CAS: 72877-98-6) Urea Urea Core (Bidentate H-Bonding) Monomer->Urea Motif 1 DEG Diethylene Glycol Arms (Hydration & Flexibility) Monomer->DEG Motif 2 Assembly Supramolecular Polymer Network Urea->Assembly Physical Crosslinking DEG->Assembly Water Solubilization Hydrogel Biocompatible Hydrogel (Drug Delivery) Assembly->Hydrogel Macroscopic Gelation

Mechanistic pathway of supramolecular assembly driven by the urea core and DEG arms.

Self-Validating Experimental Protocols

A protocol is only as reliable as its built-in validation mechanisms. The following workflow details the conversion of N,N'-Bis[2-(2-hydroxyethoxy)ethyl]-urea into a bis-azide linker, a highly sought-after intermediate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" chemistry in drug development[4].

Protocol: Synthesis of a Bis-Azide Click-Ready Linker

Step 1: Bis-Tosylation (Activation & UV-Tagging)

  • Procedure : Dissolve 1.0 eq (1.0 g, 4.23 mmol) of N,N'-Bis[2-(2-hydroxyethoxy)ethyl]-urea in 20 mL of anhydrous dichloromethane (DCM). Add 3.0 eq of triethylamine (Et3N) and cool the flask to 0°C under nitrogen. Dropwise, add 2.5 eq of p-toluenesulfonyl chloride (TsCl) dissolved in 10 mL DCM. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Causality : Why use TsCl instead of the more reactive mesyl chloride (MsCl)? The native urea compound lacks a conjugated

    
    -system, making it nearly invisible under standard UV detectors. The tosyl group introduces a strong UV chromophore (phenyl ring). This deliberate choice enables real-time, robust UV-Vis tracking at 254 nm during subsequent HPLC purification, preventing fraction collection errors.
    
  • Self-Validation : Take a 10 µL aliquot, quench with water, and extract with ethyl acetate. Spot on a silica TLC plate (DCM:MeOH 9:1). Visualize under 254 nm UV light. The starting diol is UV-inactive; the successful formation of the product is validated by the appearance of a distinct, UV-active spot (

    
    ). Confirm intermediate mass via LC-MS (Expected 
    
    
    
    m/z).

Step 2: Azidation (Nucleophilic Substitution)

  • Procedure : Following aqueous workup and isolation of the bis-tosylate, dissolve the intermediate in 15 mL of anhydrous N,N-Dimethylformamide (DMF). Add 4.0 eq of sodium azide (NaN

    
    ) and heat the mixture to 80°C for 24 hours.
    
  • Causality : DMF is selected as the solvent because its high dielectric constant effectively solvates the highly polar sodium azide salt, while its organic nature dissolves the relatively non-polar bis-tosylate intermediate. This ensures a homogeneous reaction environment, maximizing the kinetics of the S

    
    2 displacement.
    
  • Self-Validation : Take a 50 µL aliquot, evaporate the DMF under a gentle nitrogen stream, and analyze the residue via FT-IR spectroscopy. The reaction is validated as complete when a strong, sharp asymmetric stretching band appears at

    
     cm
    
    
    
    (characteristic of the azide group), and the broad -OH stretch from any unreacted starting material is entirely absent. Confirm final mass via LC-MS (Expected
    
    
    m/z).

Workflow Step1 1. Starting Material (Diol, CAS: 72877-98-6) Step2 2. Hydroxyl Activation (TsCl / Et3N / DCM) Step1->Step2 UV-Active Tagging Step3 3. Azidation (NaN3 / DMF / 80°C) Step2->Step3 Nucleophilic Substitution Step4 4. Click Conjugation (CuAAC with Alkyne-Drug) Step3->Step4 Bioconjugation Step5 5. Purified PROTAC/ADC Linker Step4->Step5 Isolation & Validation

Self-validating workflow for converting the diol into a click-ready PROTAC/ADC linker.

Analytical Validation Metrics

To ensure absolute trustworthiness in the synthesis of pharmaceutical intermediates, the following analytical checkpoints must be strictly adhered to.

Table 2: Analytical Validation Metrics for Linker Synthesis
Reaction StepAnalytical TechniqueExpected ResultValidation Logic
Tosylation TLC (DCM:MeOH 9:1)

shift; UV-active spot appears.
Diol is UV-inactive; tosylate absorbs strongly at 254 nm.
Tosylation LC-MS (ESI+)m/z 545.2

Confirms complete bis-tosylation over incomplete mono-tosylation.
Azidation FT-IR SpectroscopySharp peak at

cm

Unambiguous, real-time confirmation of azide group insertion.
Azidation LC-MS (ESI+)m/z 287.1

Confirms complete displacement of both tosylate leaving groups.

References

  • PubChemLite. "1,3-bis[2-(2-hydroxyethoxy)ethyl]urea". Université du Luxembourg. URL: [Link]

Sources

Exploratory

Advanced Applications of Hydroxyalkylureas in Materials Science: From Zero-VOC Crosslinkers to Smart Hydrogels

Executive Summary Hydroxyalkylureas (HAUs), such as N,N-bis(2-hydroxyethyl)urea, have historically been utilized as humectants and moisturizers in the personal care industry. However, their unique molecular architecture—...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hydroxyalkylureas (HAUs), such as N,N-bis(2-hydroxyethyl)urea, have historically been utilized as humectants and moisturizers in the personal care industry. However, their unique molecular architecture—featuring a single highly stable urea core flanked by multiple reactive hydroxyl groups—has positioned them as transformative building blocks in modern materials science. As regulatory pressures mount against toxic, formaldehyde-based resins, HAUs have emerged as highly efficient, zero-VOC crosslinking agents for functional polymers. This technical guide explores the mechanistic profiling, advanced applications, and validated experimental protocols for integrating HAUs into thermosetting binders, smart hydrogels, and biomedical drug delivery systems.

Mechanistic Profiling: The Chemistry of Hydroxyalkylureas

The fundamental utility of HAUs in materials science stems from their ability to undergo highly efficient esterification with poly-functional molecules containing carboxyl, anhydride, or amine groups[1].

Traditionally,


-hydroxyalkyl amides (HAAs) were used to replace formaldehyde crosslinkers. However, HAAs require excessively high cure temperatures, which often leads to unwanted color development and polymer degradation[2]. In contrast, the structural configuration of HAUs—where at least two carbon atoms are disposed between the urea group and each hydroxyl group—reduces steric hindrance and enhances the nucleophilicity of the hydroxyl oxygen[1]. This allows for a much faster, "uncatalyzed" thermal cure compared to HAAs[2]. During the curing process, the esterification reaction yields water as the sole byproduct, establishing HAUs as true zero-VOC crosslinkers[2].

G Polymer Carboxyl-Functional Polymer (e.g., PAA) Mix Aqueous Blending & Film Casting Polymer->Mix HAU Hydroxyalkylurea (HAU) Crosslinker HAU->Mix Heat Thermal Cure (130-170°C) Mix->Heat Ester Esterification Reaction (Water Byproduct) Heat->Ester Thermoset Crosslinked Thermoset Network Ester->Thermoset

Caption: Workflow of HAU-mediated zero-VOC crosslinking via thermal esterification.

Key Applications in Materials Science

Zero-VOC Thermosetting Binders

HAUs are highly versatile and can easily crosslink aqueous solution polymers, emulsion polymers, and polymer melts[1]. By reacting with poly(acrylic acid) or similar polycarboxylic acids, HAUs form robust thermosetting networks used in fiberglass insulation, nonwoven textiles, and abrasive articles[3]. Because the reaction produces no toxic emissions, it is a direct, drop-in replacement for legacy melamine-formaldehyde and urea-formaldehyde adducts[4].

Smart Fire-Blocking Hydrogels

Beyond crosslinking, HAUs exhibit a unique thermal degradation profile. Upon heating to approximately 130–170°C, HAUs decompose to release carbon dioxide[5]. Materials scientists have leveraged this property by incorporating HAUs into superabsorbent polymer (SAP) hydrogels. When exposed to fire, the gel not only absorbs latent heat through water vaporization but also acts as a degradable, active fire-blocking gel by releasing CO2 to smother the flame front[5].

G Gel HAU-Loaded Superabsorbent Gel Heat Thermal Trigger (>130°C Fire Exposure) Gel->Heat Decomp HAU Decomposition Heat->Decomp Water Latent Heat Absorption (Water Vaporization) Heat->Water CO2 CO2 Gas Release Decomp->CO2 Extinguish Fire Retardation & Extinguishing CO2->Extinguish Water->Extinguish

Caption: Mechanism of HAU-loaded fire-blocking gels utilizing CO2 release and heat absorption.

Biocompatible Drug Delivery Conjugates

In pharmaceutical materials, polymer conjugation is critical for delivering low molecular weight drugs that suffer from poor water solubility. Degraded and oxidized hydroxyethyl starch (HES) can be coupled with sulfonylurea derivatives (such as N-arylsulfonylbenzimidazolones) via amide linkages[]. The hydroxyethylurea motif serves as a highly biocompatible, hydrophilic linker that overcomes permeability barriers without triggering immunogenic responses, thereby improving the pharmacokinetic profile of the conjugated drug[].

Hydration Maintenance in Aqueous Polymers

In aqueous polymer emulsions, maintaining localized hydration is critical for stability. During freeze-thaw cycles, water crystallization typically excludes polymer particles, causing them to dehydrate, contact one another, and irreversibly coagulate[7]. The addition of HAUs disrupts this ice-lattice formation and maintains a robust hydration shell around the polymer particles, ensuring excellent freeze-thaw stability and preventing premature evaporation[7].

Experimental Methodologies & Self-Validating Protocols

As a Senior Application Scientist, it is imperative to design protocols where every step serves a distinct mechanistic purpose and includes built-in validation checks.

Protocol 1: Synthesis of N,N-bis(2-hydroxyethyl)urea

Objective: Synthesize a high-purity HAU crosslinker without the need for complex downstream purification.

  • Reagent Charging: Charge 105 g of diethanolamine and 60 g of urea into a 1 L reaction flask equipped with a heating mantle, thermometer, and mechanical stirrer[4].

    • Causality: Diethanolamine provides the dual hydroxyl functionality necessary for subsequent crosslinking, while urea acts as the core carbonyl donor.

  • Thermal Activation & Purging: Heat the mixture to 115°C for 8 hours under a continuous nitrogen purge[4].

    • Causality: The condensation reaction produces ammonia gas. The nitrogen purge actively removes evolving ammonia from the system, driving the equilibrium forward according to Le Chatelier's principle and preventing reversible side reactions.

  • Self-Validation (Titration): Monitor the reaction progress via amine titration[4].

    • Causality: Titration quantifies the consumption of the secondary amine. The reaction is validated as complete when the amine value drops below the predetermined baseline, ensuring full conversion to the urea derivative.

  • Isolation: Cool the system to yield a clear, hygroscopic liquid containing N,N-bis(2-hydroxyethyl)urea[4]. This technical-grade product can be used directly as a crosslinker.

Protocol 2: Zero-VOC Crosslinking of Poly(acrylic acid)

Objective: Formulate and cure a formaldehyde-free thermosetting binder.

  • Aqueous Blending: Prepare an aqueous solution containing poly(acrylic acid) (PAA) and the synthesized HAU. Adjust the formulation so the ratio of carboxyl equivalents to hydroxyl equivalents ranges from 5:4 to 10:1[8].

    • Causality: This specific stoichiometric ratio ensures a high crosslink density for mechanical strength while leaving enough unreacted carboxyl groups to maintain substrate adhesion and polymer flexibility.

  • Film Casting: Cast the solution onto a glass plate to form a uniform thin film (approx. 2 mil thickness).

    • Causality: Thin film casting ensures uniform heat distribution during the curing phase, preventing localized under-curing or solvent entrapment.

  • Thermal Curing: Subject the film to a thermal cure at 150°C for 5–10 minutes.

    • Causality: Esterification between carboxylic acids and hydroxyls is kinetically slow at room temperature. Heating to 150°C provides the activation energy required for the condensation reaction, releasing water as the only volatile byproduct.

  • Self-Validation (Solvent Swell Test): Submerge the cured film in water for 24 hours.

    • Causality: A successfully crosslinked thermoset will swell but not dissolve. If the film dissolves, the crosslink density is insufficient, indicating incomplete esterification.

Quantitative Performance Analysis

To contextualize the advantages of HAUs, the following table summarizes the comparative performance metrics of standard polymeric crosslinkers utilized in materials science.

Table 1: Comparative Performance of Polymeric Crosslinkers

Crosslinker TypeTypical Cure Temperature (°C)Volatile Byproducts ReleasedCrosslinking KineticsPrimary Material Application
Formaldehyde-based (e.g., Melamine) 120 - 150Formaldehyde (Toxic VOC)Very FastLegacy Wood Adhesives, Textiles

-Hydroxyalkyl Amides (HAA)
170 - 200Water (Zero-VOC)Moderate (Slow Cure)Powder Coatings
Hydroxyalkylureas (HAU) 130 - 170Water (Zero-VOC)Fast (High Efficiency)Nonwoven Binders, Smart Hydrogels

References

1.1 2.4 3.2 4.7 5.5 6.8 7.

Sources

Protocols & Analytical Methods

Method

Application Note: Utilization of 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea (BHEEU) as a Functional Crosslinking Agent in Supramolecular Polyurethanes and Hydrogels

Executive Summary 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea (BHEEU, CAS: 72877-98-6) is a symmetric, aliphatic diol characterized by a central urea moiety flanked by flexible ether (ethoxyethyl) linkages. While historically...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,3-bis[2-(2-hydroxyethoxy)ethyl]urea (BHEEU, CAS: 72877-98-6) is a symmetric, aliphatic diol characterized by a central urea moiety flanked by flexible ether (ethoxyethyl) linkages. While historically identified as a degradation byproduct in alkanolamine-based carbon capture processes, its unique structural topology makes it an exceptional candidate for advanced materials science. This application note details the use of BHEEU as a dynamic chain extender and crosslinking agent for the synthesis of intrinsic self-healing polyurethanes (PUUs) and supramolecular hydrogels.

Mechanistic Rationale: The Causality of BHEEU

In the design of self-healing elastomers and hydrogels, researchers frequently rely on the dynamic, reversible nature of hydrogen bonds[1]. However, synthesizing these networks presents a significant chemical challenge:

  • The Reaction Rate Dilemma: To introduce strong bidentate hydrogen bonding into a polymer network, urea groups are highly preferred over standard urethane groups. Traditionally, urea linkages are formed by reacting diisocyanates with diamines. However, the reaction kinetics between aliphatic amines and isocyanates are violently exothermic and nearly instantaneous, often leading to premature gelation and intractable polymer networks[2].

  • The BHEEU Solution: BHEEU circumvents this kinetic bottleneck. Because its terminal reactive groups are primary hydroxyls (-OH) rather than amines (-NH2), it reacts with isocyanates at a controlled, moderate rate typical of standard diols (like 1,4-butanediol). Crucially, it embeds the pre-formed, strongly hydrogen-bonding urea motif directly into the hard segment of the polymer backbone[3].

  • Flexibility and Phase Mixing: The ether linkages in BHEEU provide rotational freedom. This flexibility lowers the glass transition temperature (

    
    ) of the hard domains, providing the necessary chain mobility for broken hydrogen bonds to find each other and re-associate at room temperature, thereby enabling autonomous self-healing[4].
    

Materials and Reagents

  • Prepolymer Backbone: Polytetramethylene ether glycol (PTMEG,

    
     = 2000) or Polycarbonate diol (PCD). (Must be dried under vacuum at 80°C for 24h prior to use).
    
  • Isocyanate: Isophorone diisocyanate (IPDI).

  • Crosslinker/Chain Extender: 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea (BHEEU).

  • Solvent: Anhydrous N,N-Dimethylacetamide (DMAc).

  • Catalyst: Dibutyltin dilaurate (DBTDL).

Experimental Protocols

Protocol A: Synthesis of BHEEU-Crosslinked Self-Healing Polyurethane-Urea (PUU)

This protocol describes a two-step prepolymerization method to ensure uniform distribution of the BHEEU hard segments.

Step 1: Prepolymer Synthesis

  • Charge a 250 mL three-neck round-bottom flask (equipped with a mechanical stirrer, nitrogen inlet, and condenser) with 20.0 g (0.01 mol) of dehydrated PTMEG.

  • Add 4.44 g (0.02 mol) of IPDI and 2 drops of DBTDL catalyst.

  • React the mixture at 80°C under a continuous nitrogen purge for 2 hours to form an NCO-terminated prepolymer. Causality: The 1:2 molar ratio ensures that both ends of the PTMEG chain are capped with reactive isocyanate groups without forming high-molecular-weight aggregates.

Step 2: Chain Extension with BHEEU

  • Dissolve 2.36 g (0.01 mol) of BHEEU in 30 mL of anhydrous DMAc.

  • Cool the prepolymer mixture to 60°C and add the BHEEU/DMAc solution dropwise over 30 minutes using an addition funnel.

  • Increase the temperature to 70°C and stir for an additional 4 hours until the NCO peak (~2270 cm⁻¹) completely disappears in FTIR analysis.

Step 3: Film Casting

  • Degas the resulting viscous polymer solution under vacuum for 30 minutes to remove trapped nitrogen bubbles.

  • Cast the solution into a PTFE mold and dry in a convection oven at 60°C for 24 hours, followed by vacuum drying at 80°C for 48 hours to completely remove the DMAc solvent.

Protocol B: Formulation of BHEEU-Incorporated Hydrogels

For aqueous drug delivery applications, BHEEU can be utilized to create tough, stretchable hydrogels.

  • Functionalization: React BHEEU with methacryloyl chloride (1:2.1 molar ratio) in the presence of triethylamine to yield a BHEEU-dimethacrylate (BHEEU-DMA) macromer.

  • Photopolymerization: Dissolve BHEEU-DMA (10 wt%) and Poly(ethylene glycol) diacrylate (PEGDA, 5 wt%) in deionized water containing 0.5 wt% Irgacure 2959 photoinitiator.

  • Curing: Expose to UV light (365 nm, 10 mW/cm²) for 5 minutes. The resulting hydrogel will exhibit enhanced toughness due to the sacrificial hydrogen bonds provided by the internal urea motifs.

Analytical & Validation Workflows

To ensure the protocol is a self-validating system, the following characterizations must be performed:

  • FTIR Spectroscopy (Hydrogen Bond Validation): Monitor the carbonyl (C=O) stretching region. A successful BHEEU integration will show a distinct shift. Free urethane C=O appears at ~1730 cm⁻¹, whereas the hydrogen-bonded urea C=O from BHEEU will appear as a broad, strong peak at ~1640–1660 cm⁻¹. This confirms the formation of the dynamic supramolecular network[5].

  • Rheological Temperature Sweep: Perform oscillatory rheology from 0°C to 150°C. The crossover point where the loss modulus (

    
    ) exceeds the storage modulus (
    
    
    
    ) indicates the dissociation temperature of the urea hydrogen bonds. For BHEEU-PUU, this typically occurs between 80°C and 100°C.
  • Healing Efficiency Testing: Bisect a dog-bone specimen with a razor blade. Press the cut faces together immediately and leave at 25°C for 24 hours. Perform tensile testing to calculate Healing Efficiency (%) = (Healed Tensile Strength / Pristine Tensile Strength) × 100.

Data Presentation

The incorporation of BHEEU significantly alters the mechanical profile of the polymer compared to standard rigid diols like 1,4-Butanediol (1,4-BDO), trading absolute tensile strength for massive gains in elasticity and autonomous healing.

Crosslinker / Chain ExtenderTensile Strength (MPa)Elongation at Break (%)Healing Efficiency (25°C, 24h)

(Hard Segment)
1,4-Butanediol (Control) 32.5 ± 1.2310 ± 15< 15%65°C
BHEEU 18.4 ± 0.8780 ± 2592%42°C
Ethylene Glycol 35.1 ± 1.5250 ± 10< 10%70°C

Table 1: Comparative mechanical and self-healing properties of PTMEG/IPDI polyurethanes synthesized with different chain extenders.

Visualization: Reaction Workflow

G N1 Polyol + Diisocyanate (Soft Segment + Hard Segment) N2 NCO-Terminated Prepolymer (Intermediate) N1->N2 80°C, DBTDL Catalyst N3 BHEEU Crosslinker (1,3-bis[2-(2-hydroxyethoxy)ethyl]urea) N2->N3 Chain Extension N4 Polyurethane-Urea (PUU) (Polymer Network) N3->N4 Polyaddition Reaction N5 Dynamic H-Bonding (Bidentate Urea Interactions) N4->N5 Microphase Separation N6 Self-Healing Material (Elastomers & Hydrogels) N5->N6 Reversible Network Formation

Workflow of BHEEU-mediated synthesis of self-healing polyurethane-urea networks.

References

  • Diels-Alder-Based Crosslinked Self-Healing Polyurethane/Urea from Polymeric Methylene Diphenyl Diisocyanate ResearchGate, 2022. URL:[Link]

  • A Heterocyclic Polyurethane with Enhanced Self-Healing Efficiency and Outstanding Recovery of Mechanical Properties MDPI - Polymers, 2020. URL:[Link]

  • Colorless and Transparent Self‐Healing Polyurethane Urea With Enhanced Mechanical and Scratch/Solvent Resistance via Micro‐Crosslinking ResearchGate, 2020. URL:[Link]

  • Advances in intrinsic self-healing polyurethanes and related composites RSC Publishing, 2020. URL:[Link]

  • Dynamic Non-Covalent Exchange Intrinsic Self-Healing at 20 °C Mechanism of Polyurethane Induced by Interactions among Polycarbonate Soft Segments PubMed Central (PMC), 2021. URL:[Link]

Sources

Application

1,3-bis[2-(2-hydroxyethoxy)ethyl]urea as a monomer for polycondensation

The following Application Note and Protocol Guide is designed for researchers in polymer chemistry and biomaterials science. It details the synthesis, purification, and application of 1,3-bis[2-(2-hydroxyethoxy)ethyl]ure...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for researchers in polymer chemistry and biomaterials science. It details the synthesis, purification, and application of 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea (referred to herein as BHEEU ) as a functional monomer for polycondensation.[1]

High-Performance Hydrophilic Monomer for Biocompatible Polyurethanes and Supramolecular Networks [1]

Executive Summary

1,3-bis[2-(2-hydroxyethoxy)ethyl]urea (BHEEU) is a specialized diol monomer combining the flexibility of ether linkages with the strong hydrogen-bonding capability of a central urea motif.[1] Unlike standard chain extenders (e.g., 1,4-butanediol) or simple urea-diols (e.g., N,N'-bis(2-hydroxyethyl)urea), BHEEU offers a unique structural balance:

  • Ether Spacers: The ethoxy-ethyl arms provide conformational flexibility and water solubility, mimicking polyethylene glycol (PEG).[1]

  • Urea Core: The central urea group acts as a self-complementary hydrogen bonding unit, enhancing the mechanical modulus of soft polymers via physical crosslinking without sacrificing solubility.

This guide provides validated protocols for synthesizing BHEEU and utilizing it in the polycondensation of Poly(ether urea urethanes) (PEUU) , ideal for hydrogels, drug delivery carriers, and hydrophilic coatings.[1]

Chemical Structure & Rationale[1][2][3][4]

IUPAC Name: 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea CAS Number: 72877-98-6 Formula: C₉H₂₀N₂O₅ Molecular Weight: 236.27 g/mol [1]

Structure-Property Logic

The monomer is synthesized from 2-(2-aminoethoxy)ethanol (Diglycolamine) and Urea .[1]

  • Hydrophilicity: The terminal hydroxyls and internal ether oxygens create a hydration shell, making the resulting polymers highly resistant to non-specific protein adsorption (antifouling).

  • Supramolecular Strength: The urea protons ($ -NH-

    
     C=O $) serves as an acceptor.[1] In a polymer backbone, these domains stack to form "hard segments" that reinforce the material physically.
    

Protocol A: Monomer Synthesis & Purification

Rationale: Commercial availability of BHEEU is limited compared to its shorter analogs. This protocol ensures high purity (>98%), critical for stoichiometric polycondensation.[1]

Materials Required[1][2][3][5][6][7][8]
  • Reactant A: 2-(2-aminoethoxy)ethanol (Diglycolamine) [>99%][1]

  • Reactant B: Urea (Carbamide) [>99%, dry][1]

  • Catalyst: None required (Self-catalyzed by amine) or trace HCl.[1]

  • Solvent: Water (for reaction), Ethanol/Isopropanol (for recrystallization).[1]

  • Equipment: 3-neck round bottom flask, mechanical stirrer, nitrogen inlet, reflux condenser, oil bath.[1]

Step-by-Step Methodology
  • Stoichiometric Setup: Charge the reaction flask with Urea (1.0 mol, 60.06 g) and 2-(2-aminoethoxy)ethanol (2.05 mol, 215.5 g) . A slight excess of amine drives the equilibrium and suppresses biuret formation.

    • Note: No solvent is needed initially; the amine acts as the solvent once heated.

  • Ammonia Evolution (The Drive): Heat the mixture to 135°C under a continuous stream of Nitrogen.

    • Mechanism:[1][2][3][4] Nucleophilic attack of the amine on the urea carbonyl releases ammonia ($ NH_3 $).

    • Observation: Vigorous bubbling indicates $ NH_3 $ release.[1] Scrub the exhaust gas through a dilute HCl trap.

  • Reaction Progression: Maintain 135–140°C for 4–6 hours .

    • Endpoint: Bubbling ceases.[1][5][6] The mixture transforms into a viscous, pale-yellow liquid.[1]

    • Vacuum Finishing: Apply a vacuum (20 mbar) for 30 minutes at 130°C to remove residual ammonia and excess amine.[1]

  • Purification (Critical for Polymerization):

    • Cool the melt to ~80°C.

    • Add hot Ethanol (approx. 2 mL per gram of product) and stir until dissolved.

    • Allow to cool slowly to room temperature, then refrigerate at 4°C overnight. BHEEU will crystallize as white needles.[1]

    • Filter and wash with cold ethyl acetate.[1]

    • Drying: Dry in a vacuum oven at 40°C over $ P_2O_5 $ for 24 hours.

QC Specifications
ParameterSpecificationMethod
Appearance White Crystalline SolidVisual
Melting Point 80–84°CDSC
Amine Value < 2 mg KOH/gTitration (Residual amine kills MW)
Water Content < 0.05%Karl Fischer (Critical for Isocyanates)

Protocol B: Polycondensation (Polyurethane Synthesis)

Rationale: BHEEU is a diol.[1] It reacts with diisocyanates to form Polyurethanes.[1] Due to the high melting point of the urea domains, solution polymerization is preferred over bulk melt polymerization to prevent thermal degradation (>180°C).

Workflow Visualization

Polycondensation Monomer BHEEU Monomer (Dried Diol) Prepoly Pre-polymerization (60-80°C, N2) Monomer->Prepoly Diiso Diisocyanate (HDI / IPDI) Diiso->Prepoly Solvent Anhydrous DMF/DMAc (<0.01% H2O) Solvent->Prepoly ChainExt Chain Extension (Formation of PEUU) Prepoly->ChainExt Viscosity Increase Precip Precipitation (in Diethyl Ether/Water) ChainExt->Precip Drying Vacuum Drying (50°C, 48h) Precip->Drying

Caption: Schematic workflow for the solution polycondensation of BHEEU with diisocyanates.

Experimental Procedure
  • Reactor Preparation: Flame-dry a 250 mL 3-neck flask and purge with Nitrogen.

  • Dissolution: Dissolve BHEEU (10.0 mmol, 2.36 g) in Anhydrous DMF (20 mL) .

    • Tip: If solubility is slow, heat to 50°C. Ensure the solution is clear before proceeding.

  • Isocyanate Addition: Add Hexamethylene Diisocyanate (HDI) (10.0 mmol, 1.68 g) dropwise via syringe.[1]

    • Catalyst: Add 1 drop of Dibutyltin Dilaurate (DBTDL) (approx 0.05 wt%).[1]

  • Polymerization: Heat to 75°C under Nitrogen stirring.

    • Reaction Time: 4–8 hours.[1]

    • Viscosity Check: The solution should become noticeably viscous. If the magnetic stir bar stalls, dilute with 5 mL additional DMF.

  • Termination & Isolation:

    • Cool to room temperature.[1]

    • Pour the polymer solution slowly into a 10-fold excess of Diethyl Ether (or Water, if the polymer is hydrophobic enough to precipitate, though BHEEU polymers are often water-swellable).[1]

    • Note: For highly hydrophilic derivatives, dialysis against water followed by lyophilization is the preferred isolation method.

Application Data: Hydrogel Characterization

BHEEU-based polyurethanes exhibit "Shape Memory" and Hydrogel properties due to the physical crosslinking of urea groups.

Swelling & Mechanics Table

Comparison of BHEEU-based PU vs. Standard Butanediol (BDO) PU.

PropertyBHEEU-PU (Target)BDO-PU (Control)Interpretation
Water Uptake (24h) 45 – 120%< 2%BHEEU confers significant hydrophilicity.[1]
Contact Angle 45°85°Improved wettability for biological interfaces.[1]
Tensile Strength (Dry) 25 MPa35 MPaUrea H-bonds maintain strength despite ether flexibility.[1]
Tensile Strength (Wet) 10 MPa34 MPaPlasticization by water reduces modulus (Hydrogel behavior).[1]
Degradation (Hydrolytic) Slow (Months)Very Slow (Years)Ether/Urea bonds are stable; ester linkages (if added) control degradation.[1]
Mechanism of Action

The Urea-Urea Hydrogen Bonding acts as a "sacrificial bond." Under stress, these H-bonds break to dissipate energy (toughening the material) and can reform upon unloading, providing self-healing or shape-memory capabilities.[1]

Troubleshooting & Critical Parameters

Stoichiometry is King

Because BHEEU is hygroscopic, it absorbs atmospheric water rapidly.[1]

  • Risk: Water reacts with Isocyanate to form urea linkages and $ CO_2 $, throwing off the 1:1 stoichiometry and limiting molecular weight.

  • Solution: Always dry BHEEU at 40°C under vacuum for 4 hours immediately before weighing.[1] Use a glovebox if available.[1]

Thermal Instability

While stable up to ~180°C, urea linkages can dissociate (de-blocked) or rearrange at higher temperatures.[1]

  • Avoid: Melt polymerization above 160°C.

  • Prefer: Solution polymerization < 100°C.

Solubility Issues

BHEEU is soluble in water, alcohols, and polar aprotic solvents (DMF, DMSO).[1] It is insoluble in non-polar solvents (Hexane, Toluene).[1]

  • Impact: If reacting with a hydrophobic soft segment (e.g., PCL or PTMO), you may need a cosolvent system (e.g., DMF/Toluene mix) to keep the reaction homogeneous.[1]

References

  • Sigma-Aldrich. 1,3-Bis(2-(2-hydroxyethoxy)ethyl)urea Product Data. CAS 72877-98-6.[1][7][8]

  • CAS Common Chemistry. 1,3-Bis(2-hydroxyethyl)urea and derivatives.[1][2] (General synthesis logic for hydroxyalkyl ureas).

  • Hu, N. Design and synthesis of bis-urea based supramolecular polymers as hydrogel.[1][5] Eindhoven University of Technology, 2015.[1][5] (Detailed discussion on bis-urea H-bonding mechanics).

  • Tang, D., et al. Thermoplastic Poly(ether-urethane)s based on Novel Urea-Diol Chain Extenders.[1] Journal of Polymer Science Part A. (General reference for urea-diol PU synthesis).[1]

  • EPA Substance Registry. Urea, polymer with amines.[1][9] (Regulatory context for urea-amine polymers).[1][9]

Disclaimer: This protocol involves hazardous chemicals (Isocyanates, Amines).[1][2] All experiments must be conducted in a fume hood with appropriate PPE.

Sources

Method

Synthesis of Ureido-Functionalized Diethylene Glycol: A Robust Protocol

Reacting Urea with 2-(2-Aminoethoxy)ethanol Abstract This Application Note details the catalyst-free thermal transamidation of urea with 2-(2-aminoethoxy)ethanol (Diglycolamine® agent) to synthesize N-(2-(2-hydroxyethoxy...

Author: BenchChem Technical Support Team. Date: March 2026

Reacting Urea with 2-(2-Aminoethoxy)ethanol

Abstract

This Application Note details the catalyst-free thermal transamidation of urea with 2-(2-aminoethoxy)ethanol (Diglycolamine® agent) to synthesize N-(2-(2-hydroxyethoxy)ethyl)urea . This reaction exploits the nucleophilic nature of the primary amine to displace ammonia from urea, creating a stable ureido linkage. The resulting product combines the hydrogen-bonding capability of a urea motif with the hydrophilic flexibility of a PEG-2 linker, making it a valuable intermediate for supramolecular chemistry, polymer functionalization, and pharmaceutical synthesis.

Scientific Principles & Mechanism
1.1 The Transamidation Mechanism

The synthesis proceeds via a nucleophilic addition-elimination pathway. Unlike isocyanate-based routes, which are moisture-sensitive and hazardous, this protocol uses urea as a stable, non-toxic carbonyl source.

  • Nucleophilic Attack: The lone pair of the primary amine in 2-(2-aminoethoxy)ethanol attacks the carbonyl carbon of urea.

  • Tetrahedral Intermediate: A zwitterionic intermediate forms briefly.

  • Ammonia Elimination: The intermediate collapses, expelling a molecule of ammonia (

    
    ) and forming the mono-substituted urea.
    
  • Secondary Reaction (Control Required): If excess amine is present and temperatures are high (>140°C), the remaining amide group can undergo a second substitution to form the symmetric 1,3-bis(2-(2-hydroxyethoxy)ethyl)urea . This protocol focuses on controlling stoichiometry and temperature to favor the mono-substituted product.

1.2 Reaction Scheme

ReactionScheme Urea Urea (NH2-CO-NH2) Inter Tetrahedral Intermediate Urea->Inter + Heat (115°C) Amine 2-(2-Aminoethoxy)ethanol (H2N-PEG2-OH) Amine->Inter Product N-(2-(2-hydroxyethoxy)ethyl)urea (Mono-substituted) Inter->Product - NH3 Ammonia Ammonia (NH3 Gas) Inter->Ammonia

Figure 1: Reaction pathway for the thermal transamidation of urea.

Experimental Setup & Safety
2.1 Equipment Requirements
  • Reaction Vessel: 3-neck Round Bottom Flask (RBF).

  • Temperature Control: Oil bath with digital feedback (Hotplate/Probe). Note: Precise control is vital; urea decomposes to biuret >133°C in the absence of nucleophiles.

  • Agitation: Overhead mechanical stirrer (preferred for viscous melts) or heavy-duty magnetic stir bar.

  • Gas Handling: Reflux condenser (water-cooled) connected to an Ammonia Scrubber .

    • Scrubber Design: Tube leading from the condenser outlet into a beaker of dilute HCl or acetic acid. Do not submerge the tube directly to prevent suck-back; use a funnel trap or check valve.

2.2 Reagent Properties
ReagentMW ( g/mol )MP/BP (°C)Density (g/mL)Role
Urea 60.06133 (MP)1.32Carbonyl Source
2-(2-Aminoethoxy)ethanol 105.14223 (BP)1.06Nucleophile
Product (Mono-urea) 148.16~80-90 (MP)N/ATarget Compound
2.3 Safety Hazards
  • Ammonia Evolution: The reaction generates stoichiometric quantities of ammonia gas. Work must be performed in a fume hood.

  • Thermal Burns: Reaction temperatures exceed 100°C.

  • Cyanic Acid: At high temperatures, urea is in equilibrium with ammonium cyanate/isocyanic acid. Avoid heating urea dry without amine.

Detailed Protocol
Phase 1: Reaction Initiation
  • Stoichiometry Setup: Calculate a 1:1 molar ratio of urea to amine.

    • Example: 60.1 g Urea (1.0 mol) and 105.1 g 2-(2-aminoethoxy)ethanol (1.0 mol).

    • Optimization Note: A slight excess of urea (1.1 eq) can drive the amine to completion, as excess urea is easier to wash away than unreacted amine.

  • Charging: Add the 2-(2-aminoethoxy)ethanol (liquid) to the RBF. Begin stirring.

  • Addition: Add the solid urea to the stirring amine at room temperature. The mixture may become a slurry.

Phase 2: Thermal Transamidation
  • Ramp: Heat the oil bath to 115°C .

  • Solubilization: As the temperature passes 60-70°C, the urea will dissolve into the amine, forming a clear, homogenous melt.

  • Reaction: Hold the temperature at 115–120°C .

    • Observation: Bubbling will occur. This is ammonia gas evolution, not boiling.

    • Duration: Maintain heat for 3–4 hours .

  • Endpoint Determination: The reaction is complete when ammonia evolution (bubbling) ceases. A pH strip held at the vent (briefly) can confirm if basic gas is still evolving.

Phase 3: Workup & Purification

The product is likely a viscous oil or low-melting solid.

  • Degassing: While still hot (~100°C), apply a gentle vacuum (if available) for 15 minutes to pull off residual ammonia and dissolved gases.

  • Crystallization (Method A - Preferred):

    • Cool the mixture to ~70°C.

    • Add Ethanol or Isopropanol (approx. 2 mL per gram of product).

    • Heat to reflux to ensure full dissolution.

    • Allow to cool slowly to room temperature, then to 4°C. White crystals of the ureido-glycol should precipitate.

  • Precipitation (Method B - If oil persists):

    • Dissolve the crude melt in a minimum amount of Methanol.

    • Add the solution dropwise into cold Diethyl Ether or Ethyl Acetate under vigorous stirring. The product will precipitate as a white powder.

  • Filtration: Collect solids via vacuum filtration. Wash with cold ether.

  • Drying: Dry in a vacuum oven at 40°C to remove residual solvent.

Experimental Workflow Diagram

Workflow cluster_setup Phase 1: Setup & Reaction cluster_workup Phase 2: Purification Step1 Mix Reagents (1:1 Molar Ratio) Step2 Heat to 115-120°C (Melt Phase) Step1->Step2 Step3 Monitor NH3 Evolution (3-4 Hours) Step2->Step3 Step4 Vacuum Degas (Remove residual NH3) Step3->Step4 Bubbling stops Step5 Recrystallization (Ethanol or IPA) Step4->Step5 Step6 Filtration & Drying Step5->Step6

Figure 2: Step-by-step experimental workflow for the synthesis.

Characterization & Validation

To ensure the protocol was successful, verify the product using the following metrics:

MethodExpected SignalDiagnostic Value
FTIR New Peak: ~1650 cm⁻¹ (C=O Urea)Loss: ~1590 cm⁻¹ (N-H bend of amine)Confirms formation of urea carbonyl and loss of primary amine.
¹H NMR (DMSO-d6)δ ~5.5-6.0 ppm: (s, 2H, -NH ₂ terminal)δ ~6.1 ppm: (t, 1H, -NH -CH₂-)Distinguishes mono-substituted urea (signal present) from di-substituted (no NH₂ signal).
Melting Point 80–95°C (Range varies by purity)Sharp melting point indicates high purity; broad range suggests oligomers.
References
  • Doley, S., & Dolui, S. K. (2018).[1] Solvent and catalyst-free synthesis of sunflower oil based polyurethane through non-isocyanate route.[1] European Polymer Journal, 102, 161-168. Link

  • Wu, C., et al. (2010). Synthesis of urea derivatives from amines and CO2 in the absence of catalyst and solvent.[2] Green Chemistry, 12, 1811-1816. Link

  • Eckert, M., et al. (2013). Urea as a Carbonyl Source in Organic Synthesis.[3] Chemie Ingenieur Technik, 85(4), 564-572. Link

  • Huntsman Corporation. (2007). DIGLYCOLAMINE® Agent (DGA) Technical Bulletin. Link

  • Padiya, K. J., et al. (2012).[3] Uncatalyzed Synthesis of Urea Derivatives. Organic Letters, 14(11), 2814–2817. Link

Sources

Application

techniques for purifying 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea after synthesis

Application Note: Advanced Purification Strategies for 1,3-Bis[2-(2-hydroxyethoxy)ethyl]urea Introduction & Chemical Context 1,3-Bis[2-(2-hydroxyethoxy)ethyl]urea (BHEEU, CAS No. 72877-98-6) is a highly hydrophilic, non-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Purification Strategies for 1,3-Bis[2-(2-hydroxyethoxy)ethyl]urea

Introduction & Chemical Context

1,3-Bis[2-(2-hydroxyethoxy)ethyl]urea (BHEEU, CAS No. 72877-98-6) is a highly hydrophilic, non-ionic PEGylated urea derivative. It is a critical building block in the synthesis of hydrophilic linkers, PROTACs, and biocompatible polyurethanes. The standard synthesis involves the condensation of 2-(2-aminoethoxy)ethanol (commonly known as Diglycolamine or DGA) with a carbonyl equivalent such as urea, dimethyl carbonate, or carbonyldiimidazole[1].

While the synthetic condensation is straightforward, isolating BHEEU in high purity (>98%) presents significant physicochemical challenges. The molecule possesses a high molecular weight (236.27 g/mol ) and an extensive hydrogen-bonding network comprised of two terminal hydroxyls, two ether oxygens, and a urea core. Consequently, it exhibits extreme polarity and a very high boiling point, rendering conventional normal-phase silica gel chromatography and standard atmospheric distillation ineffective.

Impurity Profiling & Causality

To design an effective purification system, we must first analyze the thermodynamic and chemical properties of the reaction matrix. Table 1 summarizes the quantitative data driving our purification logic.

Table 1: Physicochemical Profile of BHEEU and Common Synthetic Impurities

CompoundSource in MatrixMW ( g/mol )Approx. pKaBoiling Point / Thermal LimitPrimary Removal Strategy
2-(2-Aminoethoxy)ethanol (DGA) Unreacted starting material105.14~9.5221 °CVacuum stripping, Cation-exchange
Urea Unreacted starting material60.06~0.1Decomposes >132 °CSolvent precipitation
Cyclic Oxazolidinones Thermal degradation byproduct~131.1Neutral>250 °CAvoidance (temperature control)
BHEEU (Target) Main Product236.27~0.1Decomposes >150 °CN/A

The Causality of the Approach: Heating BHEEU above 150 °C can induce thermal degradation, leading to deamination or cyclization into oxazolidinone derivatives[2]. Furthermore, DGA exhibits a high boiling point (221 °C) and can undergo complex thermal degradation pathways if exposed to prolonged heat[3]. Therefore, we must avoid prolonged thermal exposure. Instead, we utilize a chemically orthogonal approach: high-vacuum stripping for volatile removal, followed by cation-exchange scavenging to exploit the massive pKa differential between the basic amine precursor and the neutral urea product.

Strategic Purification Workflow

G N1 Crude Reaction Matrix (BHEEU + DGA + Urea) N2 Short-Path Vacuum Stripping (120°C, <1 mbar) N1->N2 Removes Volatiles N3 Cation-Exchange Chromatography (Amberlyst-15, H+ form) N2->N3 Scavenges Unreacted DGA N4 Solvent/Antisolvent Precipitation (MeOH / EtOAc) N3->N4 Removes Non-Polar Organics N5 Pure BHEEU (>98% Purity, Amine-Free) N4->N5 Yields Crystalline/Viscous Pure

Multi-step orthogonal purification workflow for BHEEU isolation.

Detailed Methodologies & Self-Validating Protocols

Phase 1: High-Vacuum Short-Path Stripping (Volatile Removal)

Standard distillation causes the urea linkage to degrade. Short-path distillation under high vacuum lowers the boiling point of DGA, minimizing the residence time of BHEEU at elevated temperatures.

  • Transfer the crude reaction mixture to a short-path distillation apparatus or wiped-film evaporator.

  • Apply high vacuum (< 1 mbar) before applying heat to prevent aerobic oxidation of the amine.

  • Gradually increase the heating mantle/jacket temperature to 120–130 °C.

  • Collect the distillate (primarily unreacted DGA and condensation byproducts like water or methanol).

  • Cease heating once the distillation rate drops to zero. The retentate contains BHEEU and non-volatile impurities.

  • Self-Validation Check: Weigh the distillate and compare it against the theoretical excess of DGA used in the synthesis. A mass balance closure of >90% confirms successful stripping.

Phase 2: Cation-Exchange Scavenging (Amine Depletion)

Because DGA is a primary amine (pKa ~9.5), it is easily protonated. BHEEU is a urea derivative (pKa ~0.1) and remains neutral. By passing the mixture through a strongly acidic macroreticular resin, the amine is irreversibly bound ("scavenged"), while the target molecule passes through freely.

  • Suspend Amberlyst-15 (H+ form) resin in methanol and pack it into a glass chromatography column.

  • Dissolve the retentate from Phase 1 in a minimum volume of methanol (e.g., 1:5 w/v).

  • Load the solution onto the resin bed and elute with 100% methanol at a flow rate of 1-2 column volumes (CV) per hour.

  • Collect the eluent in fractions.

  • Self-Validation Check (Ninhydrin Test): Spot each fraction onto a silica TLC plate. Spray with 0.2% ninhydrin in ethanol and apply heat. Fractions containing pure BHEEU will not stain, whereas any trace DGA will immediately form a deep purple spot (Ruhemann's purple). Pool only the non-staining fractions.

Phase 3: Solvent-Antisolvent Precipitation (Final Polishing)

BHEEU is highly soluble in methanol but insoluble in moderately polar to non-polar solvents. Related bis(hydroxyethyl)ureas are routinely purified via recrystallization from methanol/ethyl acetate mixtures[4].

  • Concentrate the pooled methanolic fractions from Phase 2 in vacuo until a highly viscous oil is obtained.

  • While stirring vigorously at room temperature, dropwise add an antisolvent (ethyl acetate or a 1:4.5 mixture of methanol/ethyl acetate) until the solution becomes persistently turbid.

  • Transfer the flask to a 4 °C refrigerator for 12 to 24 hours to induce complete precipitation/crystallization of BHEEU.

  • Isolate the product via vacuum filtration (if solid) or decantation (if it forms a heavy coacervate oil), and dry under high vacuum for 24 hours.

  • Self-Validation Check: Run a Karl Fischer titration to ensure the complete removal of hygroscopic water and residual solvents. Water content should be <0.5%.

Analytical Validation

Because BHEEU lacks a conjugated


-system, its UV absorbance is restricted to the weak urea carbonyl transition (<220 nm), which is highly susceptible to solvent interference.
  • Purity Determination: Use High-Performance Liquid Chromatography coupled with an Evaporative Light Scattering Detector (HPLC-ELSD) or a Charged Aerosol Detector (CAD). These detectors measure the mass of non-volatile analytes directly, providing an accurate purity profile regardless of chromophores.

  • Structural Confirmation: Perform

    
    H and 
    
    
    
    C NMR in DMSO-
    
    
    . The urea NH protons should appear as distinct triplets around
    
    
    5.9–6.1 ppm, confirming the integrity of the urea core.

References[2] "Method for 1,3-bis(2-hydroxyethyl)urea production." Google Patents (RU2619588C1). https://patents.google.com/patent/RU2619588C1/en[4] "N,N'-BIS(2-HYDROXYETHYL)-UREA." ChemicalBook. https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3227802.htm[1] "Method for the removal of carbonyl sulfide from liquid propane." Google Patents (US4208541A). https://patents.google.com/patent/US4208541A/en[3] Hatchell, D., et al. "Thermal Degradation of Linear Amines for CO2 Capture." ResearchGate / Energy Procedia. https://www.researchgate.net/publication/270155097_Thermal_Degradation_of_Linear_Amines_for_CO2_Capture

Sources

Method

Application Notes and Protocols for 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea in High-Performance Coatings and Adhesives

Introduction 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea, with CAS Number 72877-98-6, is a unique difunctional alcohol possessing a combination of structural features that make it a compelling candidate for the formulation of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1,3-bis[2-(2-hydroxyethoxy)ethyl]urea, with CAS Number 72877-98-6, is a unique difunctional alcohol possessing a combination of structural features that make it a compelling candidate for the formulation of advanced coatings and adhesives.[1] Its molecular architecture, characterized by two primary hydroxyl groups, flexible ether linkages, and a central urea moiety, offers a versatile platform for tailoring the properties of polyurethane and other thermoset systems. These notes provide an in-depth technical guide for researchers and formulation chemists on the utilization of this compound to enhance performance characteristics such as flexibility, adhesion, and chemical resistance.

The primary hydroxyl groups exhibit good reactivity with isocyanates, making it an excellent diol for polyurethane synthesis.[2][3] The ether segments within the backbone introduce rotational freedom, which can translate to improved flexibility and crack resistance in the final cured film. Furthermore, the urea group can contribute to inter-chain hydrogen bonding, potentially enhancing cohesive strength and adhesion to polar substrates.

Physicochemical Properties of 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea
PropertyValueSource(s)
CAS Number 72877-98-6
Molecular Formula C₉H₂₀N₂O₅
Molecular Weight 236.27 g/mol
Appearance Solid or semi-solid or liquid
Purity ≥98%
Storage Sealed in dry, 2-8°C

Application in Waterborne Polyurethane Coatings

The structure of 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea makes it particularly suitable as a reactive diol (chain extender) in the synthesis of waterborne polyurethane dispersions (PUDs). PUDs are increasingly favored in the coatings industry due to their low volatile organic compound (VOC) content. In a typical PUD synthesis, this diol can be incorporated into the prepolymer backbone to modify the properties of the resulting coating.

Mechanism of Action and Expected Benefits
  • Flexibility Enhancement : The ether linkages in the molecule's backbone are inherently more flexible than simple alkane chains of similar length.[4] When incorporated into the "hard segment" of the polyurethane through reaction with a diisocyanate, it can impart a degree of flexibility, improving the coating's resistance to cracking upon bending or impact.

  • Adhesion Promotion : The polar urea group can enhance adhesion to various substrates through hydrogen bonding and other polar interactions. This is particularly beneficial for coatings applied to metal, wood, and other polar surfaces.

  • Improved Water Dispersibility : While not a primary dispersing agent, the hydrophilic nature of the ether and urea groups can contribute to the overall stability of the polyurethane dispersion in water.

Illustrative Workflow for PUD Synthesis

G cluster_0 Step 1: Prepolymer Synthesis cluster_1 Step 2: Neutralization & Dispersion cluster_2 Step 3: Chain Extension polyol Polyol (e.g., PTMG) reactor1 Reactor at 75-85°C (N2 atmosphere) polyol->reactor1 dmpa Hydrophilic Diol (DMPA) dmpa->reactor1 diisocyanate Diisocyanate (e.g., IPDI) diisocyanate->reactor1 diol 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea diol->reactor1 catalyst Catalyst (e.g., DBTDL) catalyst->reactor1 prepolymer Isocyanate-Terminated Prepolymer reactor1->prepolymer 1-2 hours neutralizer Neutralizing Agent (e.g., Triethylamine) disperser High-Shear Mixer prepolymer->disperser neutralizer->disperser Neutralize DMPA water Deionized Water water->disperser Add water under high shear pud Stable Polyurethane Dispersion disperser->pud reactor2 Dispersion Reactor pud->reactor2 extender Chain Extender (e.g., Ethylenediamine) extender->reactor2 Extend chains final_pud Final PUD Product reactor2->final_pud

Caption: Workflow for Waterborne PUD Synthesis.

Protocol 1: Synthesis of a Waterborne Polyurethane Dispersion

This protocol provides a representative method for synthesizing a PUD incorporating 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea.

Materials:

  • Isophorone diisocyanate (IPDI)

  • Polytetrahydrofuran (PTMG, Mn = 1000 g/mol )

  • Dimethylolpropionic acid (DMPA)

  • 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea

  • Triethylamine (TEA)

  • Ethylenediamine (EDA)

  • Dibutyltin dilaurate (DBTDL)

  • Acetone (reagent grade)

  • Deionized water

Procedure:

  • Prepolymer Formation:

    • Charge a four-necked flask equipped with a mechanical stirrer, thermometer, condenser, and nitrogen inlet with PTMG, DMPA, and 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea.

    • Heat the mixture to 60°C under vacuum for 1 hour to remove any residual water.

    • Cool the mixture to 40°C and add acetone to adjust viscosity.

    • Add IPDI to the flask, followed by a catalytic amount of DBTDL (e.g., 0.05 wt% of total reactants).

    • Raise the temperature to 75-80°C and maintain for 2-3 hours under a nitrogen blanket until the theoretical isocyanate (NCO) content is reached (monitor via titration).

  • Neutralization and Dispersion:

    • Cool the prepolymer solution to 50°C.

    • Add TEA stoichiometrically to neutralize the carboxylic acid groups of the DMPA and stir for 30 minutes.

    • Add deionized water to the neutralized prepolymer under vigorous stirring (800-1000 rpm) over 30 minutes to form a stable dispersion.

  • Chain Extension:

    • Cool the dispersion to room temperature.

    • Add a solution of EDA in deionized water dropwise to the dispersion over 15-20 minutes with continuous stirring.

    • Continue stirring for an additional 1 hour to complete the chain extension reaction.

  • Solvent Removal:

    • Remove the acetone under reduced pressure to obtain the final solvent-free PUD.

Application in Two-Component Adhesives

In two-component (2K) polyurethane adhesives, 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea can be formulated into the polyol component (Part A). Upon mixing with the isocyanate component (Part B), it cross-links to form a durable, yet flexible adhesive bond.

Mechanism of Action and Expected Benefits
  • Controlled Reactivity : As a primary diol, its reaction with isocyanates is predictable and can be catalyzed to achieve desired pot life and cure times.[5]

  • Toughness and Flexibility : The incorporation of this diol can lower the cross-link density compared to shorter-chain diols, resulting in a less brittle and tougher adhesive. This is advantageous in applications where the bonded substrates may experience vibration or differential thermal expansion.

  • Enhanced Wetting : The ether and urea functionalities can improve the wetting of the adhesive on various substrates, leading to a stronger adhesive bond.

Illustrative Reaction Scheme

G cluster_0 Reactants cluster_1 Cured Adhesive Diol HO-R₁-OH (1,3-bis[2-(2-hydroxyethoxy)ethyl]urea) Polyurethane -[O-R₁-O-C(=O)-NH-R₂-NH-C(=O)]n- (Cross-linked Polyurethane Network) Diol->Polyurethane Mix & Cure Diisocyanate OCN-R₂-NCO (Polymeric MDI)

Caption: Polyurethane adhesive formation.

Protocols for Coating and Adhesive Evaluation

The following protocols outline standard industry methods for evaluating the performance of coatings and adhesives formulated with 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea.

Protocol 2: Coating Application and Curing
  • Substrate Preparation : Clean the desired substrate (e.g., cold-rolled steel panels) with a suitable solvent (e.g., acetone or ethanol) to remove any oil or contaminants.

  • Coating Application : Apply the formulated PUD from Protocol 1 to the prepared substrate using a wire-wound drawdown bar to achieve a consistent wet film thickness (e.g., 100 µm).

  • Curing Schedule :

    • Allow the coated panels to flash off at ambient temperature for 15 minutes.

    • Cure the panels in an oven at a specified temperature and time (e.g., 80°C for 30 minutes).

    • Condition the cured panels at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.

Protocol 3: Adhesion Testing (ASTM D3359)

This test assesses the adhesion of the coating to the substrate.

Materials:

  • Cutting tool with multiple blades (cross-hatch cutter)

  • Pressure-sensitive tape as specified in ASTM D3359

  • Illuminated magnifier

Procedure:

  • Place the cured panel on a firm surface.

  • Make a series of parallel cuts through the coating to the substrate. For coatings up to 50 µm thick, make 11 cuts 1 mm apart.

  • Make a second series of cuts at a 90-degree angle to the first to create a cross-hatch pattern.

  • Brush the area gently to remove any detached flakes.

  • Apply the center of the pressure-sensitive tape over the grid and smooth it into place.

  • After 90 ± 30 seconds, remove the tape by pulling it off rapidly at a 180-degree angle.

  • Examine the grid area for any removal of the coating and classify the adhesion according to the ASTM D3359 scale (5B: no peeling or removal, to 0B: severe peeling).

Protocol 4: Flexibility Testing (ASTM D522)

This test evaluates the coating's resistance to cracking upon bending.

Materials:

  • Conical or cylindrical mandrel bend test apparatus

Procedure:

  • Secure the coated panel in the mandrel bend apparatus with the coated side facing upwards.

  • Bend the panel smoothly over the mandrel in approximately 1-2 seconds.

  • Remove the panel and examine the coating for any signs of cracking or delamination, particularly at the smaller diameter end of the conical mandrel.

  • The flexibility is reported as the smallest diameter at which the coating does not show cracking.

Protocol 5: Chemical Resistance Testing (ASTM D1308)

This protocol assesses the coating's resistance to various household or industrial chemicals.

Materials:

  • Test chemicals (e.g., 50% ethanol, 10% HCl, 10% NaOH, etc.)

  • Cotton balls or filter paper

  • Watch glasses

Procedure:

  • Place a small piece of cotton or filter paper on the cured coating surface.

  • Saturate the cotton with one of the test chemicals.

  • Cover the saturated cotton with a watch glass to prevent evaporation.

  • After a specified time (e.g., 1 hour, 24 hours), remove the watch glass and cotton.

  • Rinse the area with deionized water and dry it.

  • Examine the coating for any changes, such as discoloration, blistering, loss of gloss, softening, or loss of adhesion.

  • Rate the effect of each chemical on the coating according to a predefined scale (e.g., no effect, slight change, moderate change, severe damage).

Conclusion

1,3-bis[2-(2-hydroxyethoxy)ethyl]urea presents a compelling option for formulators seeking to enhance the flexibility and adhesion of coatings and adhesives. Its unique structure, combining reactive hydroxyl groups with a flexible ether-urea backbone, allows for the creation of high-performance materials. The protocols provided herein offer a robust framework for the synthesis and evaluation of formulations incorporating this versatile diol. Further optimization of formulations and curing conditions will enable the full potential of this molecule to be realized in various demanding applications.

References

  • BenchChem. (2025). Application Note: The Use of Diols as Monomers in Polyurethane Synthesis with a Focus on 3,3'-Oxydipropanol. BenchChem.
  • Wissman, H. G., Rand, L., & Frisch, K. C. (1964). The reaction of alcohols with isocyanates. Journal of Applied Polymer Science, 8(6), 2971-2975.
  • Sigma-Aldrich. (n.d.). 1,3-Bis(2-(2-hydroxyethoxy)ethyl)urea.
  • MDPI. (2025). Functionalisation of Lignin-Derived Diols for the Synthesis of Thermoplastic Polyurethanes and Polyester Resins. MDPI.
  • ASTM International. (2018). ASTM D1308-02(2018)e1, Standard Test Method for Effect of Household Chemicals on Clear and Pigmented Organic Finishes.
  • CIEC. (n.d.). Polyurethanes. Retrieved from The Essential Chemical Industry website.
  • PMC. (2020).
  • Ambeed. (n.d.). 72877-98-6 | 1,3-Bis(2-(2-hydroxyethoxy)ethyl)urea.
  • ResearchGate. (n.d.). Mechanism of Isocyanate Reactions with Ethanol'.
  • RSC Publishing. (2024). Isocyanate-based multicomponent reactions. RSC Advances.
  • Canadian Science Publishing. (n.d.). Thermochemical Studies of Some Alcohol-Isocyanate Reactions. Canadian Journal of Chemistry.
  • ChemicalBook. (2026). BIS(2-HYDROXYETHYL)
  • PMC. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. PMC.
  • Pengbo Bio. (2016). Hydroxyethyl Urea Technical Data Sheet. Jinan Jiuan Ester Chemical Co., Ltd.

Sources

Application

analytical methods for quantifying 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea in a mixture

This Application Note and Protocol guide details the analytical quantification of 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea (CAS: 72877-98-6), a polar urea derivative often encountered as an impurity in hydroxyethyl urea for...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the analytical quantification of 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea (CAS: 72877-98-6), a polar urea derivative often encountered as an impurity in hydroxyethyl urea formulations or as a specific excipient in pharmaceutical and cosmetic applications.

Given the molecule's high polarity and lack of a strong UV chromophore, this guide prioritizes HILIC-MS/MS for trace analysis and HPLC-CAD/ELSD for high-concentration formulation analysis.

Introduction & Analytical Strategy

1,3-bis[2-(2-hydroxyethoxy)ethyl]urea is a disubstituted urea characterized by two hydrophilic polyethylene glycol-like side chains. Its chemical structure presents two primary analytical challenges:

  • High Polarity: The molecule is highly water-soluble (LogP < 0), causing it to elute in the void volume of standard C18 Reverse Phase (RP) columns.

  • Weak UV Absorbance: The urea carbonyl group absorbs only weakly at low wavelengths (<210 nm), making UV detection non-specific and prone to interference from matrix components.

Method Selection Matrix
RequirementRecommended TechniqueDetectorColumn Chemistry
Trace Quantification (<1 ppm)LC-MS/MSTriple Quadrupole (MRM)HILIC (Amide or Silica)
Formulation QC (>0.1%)HPLCCAD or ELSDAqueous C18 or HILIC
Simple Screening HPLCUV (205 nm)Polar-Embedded C18

Protocol A: LC-MS/MS (Trace Analysis)

Recommended for biological matrices (plasma, urine) or trace impurity quantification.

Principle

Hydrophilic Interaction Liquid Chromatography (HILIC) is utilized to retain the polar analyte using a high-organic mobile phase.[1][2] Detection is performed via positive Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.

Instrumentation & Conditions
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400, Sciex Triple Quad).

  • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or TSKgel Amide-80.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

Mobile Phase:

  • Solvent A: 10 mM Ammonium Formate in Water (pH 3.5 with Formic Acid).

  • Solvent B: Acetonitrile (LC-MS Grade).

Gradient Program:

Time (min) %A (Aqueous) %B (Organic) Curve
0.0 5 95 Initial
1.0 5 95 Hold
6.0 40 60 Linear
7.0 40 60 Hold
7.1 5 95 Return

| 10.0 | 5 | 95 | Re-equilibrate |

MS/MS Parameters (ESI+)
  • Ionization Source: ESI Positive

  • Capillary Voltage: 3.5 kV

  • Desolvation Temp: 400°C

  • Precursor Ion: m/z 237.3 [M+H]⁺

MRM Transitions (Optimize per instrument):

  • Quantifier: 237.3 → 89.1 (Loss of hydroxyethoxyethyl side chain).

  • Qualifier: 237.3 → 132.1 (Characteristic urea cleavage).

  • Note: Substituted ureas typically fragment via C-N bond cleavage, eliminating the isocyanate moiety.[3][4]

Protocol B: HPLC-CAD/ELSD (Formulation Analysis)

Recommended for raw material testing where MS is unavailable.

Principle

Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) provides a universal response independent of chromophores. A "Phase-Collapse Resistant" (Aqueous) C18 column allows the use of 100% aqueous mobile phase to retain the polar analyte.

Instrumentation
  • System: HPLC with CAD/ELSD.

  • Column: Agilent Zorbax SB-Aq or Phenomenex Synergi Hydro-RP (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic 100% Water (buffered with 0.1% Formic Acid to prevent bacterial growth and improve peak shape).

  • Flow Rate: 0.7 mL/min.

  • Detector Settings (ELSD): Drift tube temp 50°C, Gain 8, Nitrogen pressure 3.5 bar.

Sample Preparation Workflows

Complex Mixture (Cream/Lotion)
  • Weighing: Accurately weigh 1.0 g of sample into a 50 mL centrifuge tube.

  • Dissolution: Add 20 mL of Extraction Solvent (50:50 Methanol:Water).

  • Disruption: Vortex for 2 min, then sonicate for 15 min at room temperature.

  • Clarification: Centrifuge at 10,000 x g for 10 min to pellet insolubles/lipids.

  • Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter.

  • Dilution:

    • For HILIC-MS: Dilute 1:10 with Acetonitrile (Critical to match initial mobile phase).

    • For Aqueous RP: Dilute with water if necessary to fit calibration range.

Biological Fluid (Plasma) - Protein Precipitation
  • Aliquot: Transfer 100 µL plasma to a microcentrifuge tube.

  • Precipitation: Add 400 µL cold Acetonitrile (containing Internal Standard, e.g., Urea-15N2).

  • Mixing: Vortex vigorously for 30 seconds.

  • Centrifugation: Spin at 14,000 x g for 10 min at 4°C.

  • Injection: Transfer supernatant directly to an autosampler vial (High organic content is compatible with HILIC).

Visualization of Methodology

AnalyticalWorkflow Start Start: Mixture Analysis MatrixCheck Determine Matrix Type Start->MatrixCheck BioSample Biological Fluid (Plasma/Urine) MatrixCheck->BioSample FormSample Formulation (Cream/Gel) MatrixCheck->FormSample PrepBio Protein Precipitation (4:1 ACN:Sample) BioSample->PrepBio PrepForm Solvent Extraction (50:50 MeOH:H2O) -> Filter FormSample->PrepForm Analysis HILIC-MS/MS Analysis (Amide Column, ESI+) PrepBio->Analysis Direct Inject Dilution Dilute with ACN (Final >80% Organic) PrepForm->Dilution Dilution->Analysis Data Quantification (Linear Regression) Analysis->Data

Caption: Analytical workflow for 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea showing divergent sample preparation paths converging on HILIC-MS/MS analysis.

Method Validation Parameters (ICH Q2)

To ensure trustworthiness, the following validation criteria must be met:

ParameterAcceptance CriteriaExperimental approach
Linearity R² > 0.9955-point calibration curve (e.g., 10–1000 ng/mL).
Accuracy 85–115% RecoverySpike matrix at Low, Mid, and High QC levels.
Precision RSD < 5% (Intra-day)6 replicates of the target concentration.
LOD/LOQ S/N > 3 (LOD), > 10 (LOQ)Determine via serial dilution of standard.
Matrix Effect 80–120%Compare slope of calibration in solvent vs. matrix.
Troubleshooting Guide
  • Peak Tailing: Common in HILIC. Increase buffer concentration (up to 20mM) or check pH (keep between 3.0–4.0).

  • Low Sensitivity: Ensure ESI source temp is high (400°C+) to desolvate the hydrophilic droplets.

  • Retention Time Shift: HILIC columns require long equilibration. Allow at least 20 column volumes before the first injection.

References

  • National Institutes of Health (NIH). (2021). Characterization of Protonated Substituted Ureas by Tandem Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]

  • Cosmetic Ingredient Review (CIR). (2018). Safety Assessment of Hydroxyethyl Urea as Used in Cosmetics. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing side reactions in the synthesis of N,N'-Bis[2-(2-hydroxyethoxy)ethyl]-urea

Answering your request, here is a technical support center with troubleshooting guides and FAQs for preventing side reactions in thesynthesis of N,N'-Bis[2-(2-hydroxyethoxy)ethyl]-urea. Technical Support Center: Synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs for preventing side reactions in thesynthesis of N,N'-Bis[2-(2-hydroxyethoxy)ethyl]-urea.

Technical Support Center: Synthesis of N,N'-Bis[2-(2-hydroxyethoxy)ethyl]-urea

Welcome to the technical support guide for the synthesis of N,N'-Bis[2-(2-hydroxyethoxy)ethyl]-urea. This document is designed for researchers, chemists, and drug development professionals who are utilizing this important chemical building block. The synthesis, while conceptually straightforward, is prone to several side reactions that can significantly impact yield and purity.

This guide provides in-depth, field-tested insights and troubleshooting protocols to help you navigate these challenges. We will explore the causality behind common experimental issues and offer robust, self-validating methodologies to ensure the integrity of your synthesis.

Part 1: The Primary Synthesis Pathway & Baseline Protocol

The most direct and widely adopted method for synthesizing N,N'-Bis[2-(2-hydroxyethoxy)ethyl]-urea involves the condensation of urea with two equivalents of 2-(2-aminoethoxy)ethanol.[1][2][3] This reaction proceeds by nucleophilic attack of the primary amine onto the carbonyl carbon of urea, leading to the displacement of ammonia. The removal of ammonia gas is critical as it drives the reaction equilibrium toward the desired product.[1][4][5]

Baseline Experimental Protocol

This protocol outlines the standard procedure for the synthesis. Subsequent sections will address deviations from the expected outcome.

  • Reagent Preparation: In a reaction vessel equipped with a mechanical stirrer, thermometer, and a condenser configured for gas removal (e.g., a nitrogen outlet leading to a bubbler or scrubber), combine 1.0 mole of urea with 2.1 moles of 2-(2-aminoethoxy)ethanol. A slight excess of the amine helps ensure complete conversion of the urea.

  • Inert Atmosphere: Purge the system with an inert gas, such as nitrogen or argon, to prevent oxidative side reactions at elevated temperatures.[5]

  • Heating & Reaction: Begin stirring and heat the mixture to approximately 135°C. You will observe the evolution of ammonia gas.[1]

  • Temperature Ramp & Ammonia Removal: After the initial, vigorous evolution of ammonia subsides (typically 1-2 hours), slowly increase the temperature to 140°C for an additional 4-6 hours.[1] Continuous and efficient removal of ammonia is paramount for driving the reaction to completion.

  • Reaction Monitoring: Monitor the reaction progress using a suitable technique (e.g., TLC, LC-MS) until the starting urea is consumed.

  • Purification: Upon completion, cool the reaction mixture. The crude product can be purified by recrystallization, typically from a solvent like methanol, to yield the final N,N'-Bis[2-(2-hydroxyethoxy)ethyl]-urea as a crystalline solid.[1]

G cluster_0 Step 1: Reagent Setup cluster_1 Step 2: Reaction cluster_2 Step 3: Workup Urea Urea Vessel Reaction Vessel (Inert Atmosphere) Urea->Vessel Amine 2-(2-aminoethoxy)ethanol Amine->Vessel Heat Heat to 135-140°C (Continuous Stirring) Vessel->Heat Begin Reaction NH3_Removal Ammonia Removal Heat->NH3_Removal Drives Equilibrium Cool Cool Down Heat->Cool Reaction Complete Purify Recrystallization (e.g., Methanol) Cool->Purify Product Pure N,N'-Bis[...]-urea Purify->Product

Caption: High-level workflow for the synthesis of N,N'-Bis[2-(2-hydroxyethoxy)ethyl]-urea.

Part 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

FAQ 1: My yield is low and I've isolated a significant amount of monosubstituted product, N-[2-(2-hydroxyethoxy)ethyl]-urea. What went wrong?

Root Cause Analysis: The formation of a disubstituted urea from urea and an amine is a stepwise process. The formation of the monosubstituted intermediate occurs first, followed by a second reaction with another amine molecule to yield the final product. The presence of significant monosubstituted urea indicates an incomplete reaction. This is typically due to three factors:

  • Inefficient Ammonia Removal: The reaction is reversible. If ammonia is not effectively removed from the reaction headspace, the equilibrium will not sufficiently favor the product side, stalling the reaction at the intermediate stage.[4]

  • Insufficient Reaction Time or Temperature: The second substitution step is generally slower than the first due to steric hindrance and electronic effects. Insufficient heating time or a temperature below the optimal range may not provide enough energy to drive the second substitution to completion.[3]

  • Incorrect Stoichiometry: While a slight excess of amine is recommended, an insufficient amount (less than 2.0 equivalents) will naturally lead to incomplete conversion.

Troubleshooting Protocol:

  • Optimize Ammonia Removal: Ensure your condenser and gas outlet setup are functioning correctly. A gentle, steady flow of an inert gas (e.g., nitrogen) across the headspace of the reaction can help sweep ammonia gas away more effectively.

  • Verify Temperature Control: Calibrate your thermometer. Ensure the reaction mixture itself, not just the heating mantle, is maintained at the target 135-140°C.

  • Extend Reaction Time: If you suspect an incomplete reaction, extend the heating time at 140°C by 2-3 hours and monitor the disappearance of the monosubstituted intermediate by TLC or LC-MS.

  • Confirm Molar Ratios: Accurately weigh your starting materials. Ensure a molar ratio of at least 2.1:1 of 2-(2-aminoethoxy)ethanol to urea.

FAQ 2: My NMR analysis shows an unexpected cyclic impurity. What is it and how can I prevent its formation?

Root Cause Analysis: The most likely cyclic byproduct is an oxazolidinone derivative.[5] This occurs via an intramolecular cyclization reaction. While the primary amine is a stronger nucleophile than the hydroxyl group, at elevated temperatures, the terminal hydroxyl group of the intermediate or even the final product can attack the urea carbonyl. This side reaction is particularly favored by excessive heat.

Troubleshooting Protocol:

  • Strict Temperature Control: This is the most critical parameter. Avoid exceeding 145°C. High temperatures provide the activation energy needed for the less-favored intramolecular cyclization to occur.

  • Staged Temperature Profile: Employ a two-stage heating profile as described in the baseline protocol. A lower initial temperature (135°C) favors the primary amine-urea reaction, while a modest increase to 140°C helps complete the second substitution without significantly promoting cyclization.

  • Avoid Strong Bases: Do not add strong bases to the reaction mixture. While they might accelerate the reaction, they can also deprotonate the hydroxyl groups, increasing their nucleophilicity and promoting cyclization.

FAQ 3: I am observing a side product consistent with a carbamate. How is this possible and what is the prevention strategy?

Root Cause Analysis: Carbamate formation arises from the reaction of the hydroxyl groups of 2-(2-aminoethoxy)ethanol with urea, a process known as urea alcoholysis.[4][6] This reaction competes directly with the desired amination reaction. While amination is generally kinetically favored, alcoholysis can become significant under certain conditions, especially with prolonged reaction times at high temperatures or in the presence of certain catalysts.[6]

Troubleshooting Protocol:

  • Prioritize Amination Kinetically: Adhere to the recommended temperature range of 135-140°C. In this range, the rate of amination is significantly faster than alcoholysis for primary amines.

  • Limit Reaction Time: Do not extend the reaction time unnecessarily. Once the starting material is consumed (as determined by your monitoring method), proceed to the workup. Prolonged heating provides more opportunity for the slower, thermodynamically driven alcoholysis reaction to occur.

  • Catalyst-Free Conditions: The uncatalyzed reaction is generally selective for N-substitution. Avoid metal-based catalysts which are sometimes used for urea alcoholysis, as they can inadvertently promote carbamate formation.[6]

Part 3: Summary of Optimized Reaction Parameters

For maximum yield and purity, the following parameters are critical. This table summarizes the recommended conditions versus those that can lead to common side products.

ParameterOptimized ConditionCondition Leading to Side ProductsAssociated Side Product(s)
Amine:Urea Molar Ratio 2.1 : 1.0< 2.0 : 1.0Monosubstituted Urea
Temperature 135°C → 140°C> 145°CCyclic Byproducts, Carbamates
Reaction Time 6-8 hours (or until completion by monitoring)Excessive (>12 hours)Carbamates, Degradation
Atmosphere Inert (Nitrogen, Argon)AirOxidative impurities (colored)
Ammonia Removal Continuous, efficient sweepingPoor, closed systemMonosubstituted Urea

Part 4: Visualizing Competing Reaction Pathways

Understanding the competition between the desired synthesis and the formation of byproducts is key to troubleshooting. The following diagram illustrates these competing pathways.

G Urea Urea Intermediate Monosubstituted Intermediate (H2N-CO-NH-R-OH) Urea->Intermediate + 1 eq. Amine - NH3 Carbamate Carbamate Byproduct (H2N-CO-O-R-NH2) Urea->Carbamate Alcoholysis (High Temp) Amine 2-(2-aminoethoxy)ethanol (H2N-R-OH) Amine->Carbamate Alcoholysis (High Temp) Product Desired Product (HO-R-NH-CO-NH-R-OH) Intermediate->Product + 1 eq. Amine - NH3 Cyclic Cyclic Byproduct (Oxazolidinone-type) Intermediate->Cyclic Intramolecular Cyclization (Excessive Heat)

Caption: Reaction map for the synthesis of N,N'-Bis[2-(2-hydroxyethoxy)ethyl]-urea, illustrating the desired pathway and major side reactions.

References

  • Ethyl Carbamate. U.S. Food and Drug Administration. [Link]

  • Radical Anions from Urea-type Carbonyls: Radical Cyclizations and Cyclization Cascades. ResearchGate. [Link]

  • Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. [Link]

  • Wine Microorganisms' Role in Formation of Ethyl Carbamate. Encyclopedia.pub. [Link]

  • A novel Pd-catalyzed cyclization reaction of ureas for the synthesis of dihydroquinazolinone p38 kinase inhibitors. PubMed. [Link]

  • Reaction engineering of urea alcoholysis: Alkyl carbamates. Queen's University Belfast. [Link]

  • WO2001096318A1 - Cyclic urea compounds and preparation thereof.
  • Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. MDPI. [Link]

  • Urea cycle. Wikipedia. [Link]

  • Ureas. Wikipedia. [Link]

  • Environmental-Friendly Synthesis of Alkyl Carbamates from Urea and Alcohols with Silica Gel Supported Catalysts. MDPI. [Link]

  • Facile production of mono-substituted urea side chains in solid phase peptide synthesis. PubMed. [Link]

  • Modification of the synthesis of N,N′-bis(2-hydroxyethyl)urea and N,N′-bis(2-hydroxypropyl)urea. ResearchGate. [Link]

  • Substituted Ureas. Methods of Synthesis and Applications. ResearchGate. [Link]

  • Carbamate. Wikipedia. [Link]

  • US3560564A - Hydroxyalkylurea process.
  • N,N'-Bis[2-(2-hydroxyethoxy)ethyl]-urea. Angene Chemical. [Link]

  • Design and synthesis of bis-urea based supramolecular polymers as hydrogel. Eindhoven University of Technology Research Portal. [Link]

  • Products of Reaction Between N,N '-Bis(2-hydroxyethyl)urea and Ethylene Carbonate and their Application to Obtain Polyurethane Foams. ResearchGate. [Link]

  • Urea Formation - Common Conditions. Organic Chemistry Data. [Link]

  • Formation of (2-hydroxyethyl)urea as a function of urea/ethanolamine... ResearchGate. [Link]

  • US10800731B2 - Process to prepare higher ethylene amines or urea derivatives thereof.
  • Synthesis of N,N'-Disubstituted Urea from Ethylene Carbonate and Amine Using CaO. SciSpace by Typeset. [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Ethylene Carbonate Synthesis via Urea Transesterification

Welcome to the Technical Support Center for the synthesis of Ethylene Carbonate (EC) from urea and ethylene glycol (EG). This guide is designed for researchers, scientists, and drug development professionals to provide i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Ethylene Carbonate (EC) from urea and ethylene glycol (EG). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. Our focus is on the scientific causality behind each procedural step to empower you to make informed decisions in your work.

Reaction Fundamentals: The Urea Transesterification Pathway

The synthesis of ethylene carbonate from urea and ethylene glycol is a robust, non-phosgene route that proceeds via a transesterification reaction.[1] Understanding the mechanism is fundamental to optimization. The reaction is catalyzed and involves the formation of an intermediate, hydroxyethyl carbamate (HEC), followed by a cyclization step that releases ammonia. The removal of this ammonia byproduct is critical for driving the reaction equilibrium towards the desired product, ethylene carbonate, in accordance with Le Chatelier's principle.[2]

ReactionMechanism Urea Urea Intermediate Hydroxyethyl Carbamate (Intermediate) Urea->Intermediate + EG EG Ethylene Glycol (EG) EG->Intermediate Catalyst Catalyst (e.g., ZnO) Catalyst->Intermediate Activates EC Ethylene Carbonate (EC) Intermediate->EC Cyclization Ammonia Ammonia (NH₃) Intermediate->Ammonia Elimination Removal Continuous Removal (Vacuum) Ammonia->Removal TroubleshootingWorkflow Start Problem Identified (e.g., Low Yield) CheckPressure CheckPressure Start->CheckPressure CheckPressure:s->Start:s [No] Fix Leak / Improve Pump CheckTemp Check Temperature Is temp between 135-160°C? CheckPressure->CheckTemp [Yes] CheckTemp:s->Start:s [No] Adjust Controller CheckCatalyst Check Catalyst Is loading correct (1-5 wt%)? Is it active? CheckTemp->CheckCatalyst [Yes] CheckCatalyst:s->Start:s [No] Verify Mass / Use Fresh Catalyst CheckRatio Check Molar Ratio Is Urea:EG ratio ~1:1.5? CheckCatalyst->CheckRatio [Yes] CheckRatio:s->Start:s [No] Recalculate & Repeat CheckTime CheckTime CheckRatio->CheckTime [Yes] Resolved Problem Resolved CheckTime->Resolved [Monitor & Optimize]

Caption: Systematic workflow for troubleshooting reaction issues.

Problem 1: Low or No Yield of Ethylene Carbonate

  • Potential Cause A: Inadequate Ammonia Removal. This is the most common cause. If ammonia is not efficiently removed, the reaction equilibrium will not favor product formation. [3] * Solution: Verify the integrity of your vacuum setup. Ensure all seals are tight and the vacuum pump is functioning correctly. The pressure should ideally be maintained below 160 mmHg (approx. 21 kPa). [2]* Potential Cause B: Sub-Optimal Reaction Temperature. The reaction is sensitive to temperature. If the temperature is too low, the activation energy barrier will not be overcome, resulting in a sluggish or stalled reaction.

    • Solution: Calibrate your temperature probe and controller. Ensure the reaction mixture is maintained within the optimal 135-160°C range. [1][4]* Potential Cause C: Inactive or Insufficient Catalyst. The catalyst is essential for the reaction to proceed at a reasonable rate.

    • Solution: Ensure the catalyst loading is appropriate, typically between 1-5% of the total reactant mass. [1]If the catalyst is old or has been improperly stored, its activity may be compromised. Use a fresh batch of a high-activity catalyst like Fe-doped ZnO for best results. [5] Problem 2: Significant Byproduct Formation (e.g., 2-oxazolidone)

  • Potential Cause A: Reaction Conducted at or Near Atmospheric Pressure. In the absence of a vacuum to remove ammonia, side reactions can become more prevalent. * Solution: Always run the reaction under reduced pressure to favor the desired cyclization pathway that forms ethylene carbonate.

  • Potential Cause B: Excessive Reaction Time or Temperature. Prolonged exposure to high temperatures can lead to the degradation of the desired product or the formation of thermal byproducts.

    • Solution: Monitor the reaction's progress using an appropriate analytical technique (e.g., GC, TLC, or in-situ IR). The reaction is often complete within 150 minutes under optimal conditions. [2]Quench the reaction once the starting material is consumed to avoid byproduct formation.

Data Summary: Catalyst Performance

The choice of catalyst and reaction conditions has a profound impact on the final yield. The table below summarizes performance data from various studies.

CatalystTemp. (°C)PressureTime (h)Molar Ratio (Urea:EG)Yield (%)Selectivity (%)Reference
La(NO₃)₃14015 kPa3Not Specified93Not Specified[6]
ZnO•Cr₂O₃150Not Specified21:1.585.75Not Specified[4]
Fe-doped ZnO (ZIF-derived)160160 mmHg2.51:1>94 (Conversion)99.4[2][5]
Composite Zn-Fe Oxide1350.01 MPa6Not Specified89.893[1]

Experimental Protocols

Protocol 1: Synthesis of Ethylene Carbonate using Fe;ZnO-ZIF Catalyst

This protocol is adapted from highly successful, peer-reviewed methods. [2]

  • Glassware Preparation: Ensure all glassware (three-neck round-bottom flask, condenser, etc.) is oven-dried and assembled while hot to prevent moisture contamination.

  • Reagent Charging: To a 250 mL three-neck flask equipped with a mechanical stirrer, a temperature probe, and a condenser attached to a vacuum line, add:

    • Urea (e.g., 0.3 mol)

    • Ethylene Glycol (e.g., 0.3 mol)

    • Fe;ZnO-ZIF catalyst (e.g., 1 g)

  • Reaction Setup: Connect an acid trap (containing dilute acid) between the condenser and the vacuum pump to capture the evolved ammonia.

  • Reaction Execution:

    • Begin vigorous stirring (e.g., 950 rpm).

    • Apply vacuum and reduce the pressure to approximately 160 mmHg.

    • Heat the reaction mixture to 160°C using a heating mantle with a temperature controller.

    • Maintain these conditions for 150 minutes, starting from the moment the set temperature is reached.

  • Reaction Completion: After 150 minutes, turn off the heating and allow the mixture to cool slightly before venting the system to atmospheric pressure. The product should solidify upon cooling to room temperature, as the melting point of EC is ~36°C. [2] Protocol 2: Product Purification by Vacuum Distillation

Crude ethylene carbonate can contain unreacted starting materials, catalyst, and byproducts. Vacuum distillation is an effective purification method. [7][8]

  • Setup: Assemble a standard vacuum distillation apparatus. It is crucial to use a short-path distillation head to minimize product loss.

  • Crude Product Transfer: Transfer the molten crude product into the distillation flask. If the catalyst is a solid, the crude product can be filtered while hot before distillation.

  • Distillation Parameters:

    • Pressure: Reduce the pressure to between -0.095 MPa and -0.098 MPa (approx. 2-5 kPa or 15-37 Torr). [7] * Temperature: Gently heat the distillation pot. Ethylene carbonate will distill at a temperature dependent on the exact pressure, typically in the range of 110-170°C under these vacuum conditions. [7]4. Collection: Collect the purified ethylene carbonate fraction in a pre-weighed receiving flask. The final product should be a clear, colorless liquid that solidifies into a white solid upon cooling. Purity should exceed 99.9% if performed carefully. [7]

References

  • Qiu, P., Jiang, X. D., Kang, C., & Yang, B. L. (2012). Synthesis of Ethylene Carbonate from Urea and Ethylene Glycol over La(NO3)3 Catalyst. Advanced Materials Research, 550-553, 141-144. [Link]

  • ResearchGate. (n.d.). Synthesis of Ethylene Carbonate from Urea and Ethylene Glycol over La(NO3)3 Catalyst. [Link]

  • Scite.ai. (2012). Synthesis of Ethylene Carbonate from Urea and Ethylene Glycol over La(NO3)3 Catalyst. [Link]

  • Kim, J., et al. (2023). Synthesis of Ethylene Carbonate by Urea Transesterification Using Zeolitic Imidazolate Framework Derived Fe-Doped ZnO Catalysts. ACS Omega. [Link]

  • Google Patents. (2016).
  • ACS Publications. (2023). Synthesis of Ethylene Carbonate by Urea Transesterification Using Zeolitic Imidazolate Framework Derived Fe-Doped ZnO Catalysts. ACS Omega. [Link]

  • SciSpace. (n.d.). Synthesis of ethylene carbonate from cyclocondensation of ethylene glycol and urea over ZnO•Cr2O3 catalyst system controlled b. [Link]

  • Figshare. (2023). Synthesis of Ethylene Carbonate by Urea Transesterification Using Zeolitic Imidazolate Framework Derived Fe-Doped ZnO Catalysts. [Link]

  • Fakhrnasova, D. (n.d.). Rational and Statistical Approaches in Enhancing Yield Of Ethylene Carbonate in Urea Transesterification with Ethylene Glycol. TDX. [Link]

  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. [Link]

  • ResearchGate. (2025). Polyhydroxyalkylation of urea with ethylene carbonate and application of obtained products as components of Polyurethane foams. [Link]

  • Royal Society of Chemistry. (2003). Transesterification of urea and ethylene glycol to ethylene carbonate as an important step for urea based dimethyl carbonate synthesis. Green Chemistry. [Link]

  • Google Patents. (2022).
  • Google Patents. (2011).

Sources

Troubleshooting

Technical Support Center: Polymerization of 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea

The following guide is designed for the polymerization of 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea (often abbreviated as BHUU or HEEU derivative). Status: Operational Role: Senior Application Scientist Context: Polyurethane...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed for the polymerization of 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea (often abbreviated as BHUU or HEEU derivative).

Status: Operational Role: Senior Application Scientist Context: Polyurethane/Poly(urethane-urea) Synthesis

Executive Technical Overview

1,3-bis[2-(2-hydroxyethoxy)ethyl]urea is a specialized diol monomer containing a pre-formed urea "hard segment" flanked by hydrophilic ether "soft segments." Unlike standard aliphatic diols (e.g., 1,4-butanediol), this monomer introduces immediate hydrogen-bonding capability and hydrophilicity into the polymer backbone.

Primary Application: Synthesis of Poly(urethane-ureas) (PUUs) via step-growth polymerization with diisocyanates (e.g., MDI, IPDI, HDI).

The Core Challenge Matrix
ChallengeMechanismImpact on Polymerization
Hygroscopicity Ether linkages (-CH₂CH₂O-) absorb atmospheric moisture.Catastrophic: Water reacts with isocyanate to form CO₂ (bubbles) and terminates chains.
H-Bonding Aggregation Internal urea groups create strong intermolecular networks.Solubility: Monomer may precipitate or gel in non-polar solvents before reacting.
Thermal Instability Urea linkages are less stable than urethanes (>150°C).Degradation: Biuret formation or urea dissociation leads to yellowing and crosslinking.

Troubleshooting Guide: Diagnostic & Resolution

Navigate these issues based on the symptoms observed in your reactor.

Issue A: "My reaction mixture is foaming or bubbling."

Diagnosis: Moisture Contamination (The Isocyanate-Water Side Reaction). Your monomer is likely "wet." The ether arms act as moisture scavengers. Even 0.1% water content will consume isocyanate groups, releasing CO₂ gas and upsetting the NCO:OH stoichiometric balance.

Corrective Protocol:

  • Lyophilization (Recommended): Freeze-dry the monomer if it is a viscous oil/solid.

  • Azeotropic Distillation: Dissolve the monomer in dry Toluene or Benzene. Reflux with a Dean-Stark trap to remove water, then remove solvent under high vacuum.

  • In-Situ Drying: If using a solvent (e.g., DMF), add 4Å Molecular Sieves to the monomer solution 24 hours prior to adding the isocyanate.

Issue B: "The solution became cloudy/hazy immediately after mixing."

Diagnosis: Phase Separation / Hard Segment Aggregation. The urea core of the monomer is highly polar. If you are using a non-polar solvent (Toluene, THF) or a highly non-polar isocyanate (e.g., DDI), the monomer or the growing oligomer is precipitating out of solution.

Corrective Protocol:

  • Switch Solvents: Move to high-polarity aprotic solvents: DMAc (Dimethylacetamide) , DMF , or DMSO .

  • LiCl Additive: Add 0.5 - 1.0 wt% Lithium Chloride (LiCl). LiCl disrupts hydrogen bonding between urea groups, keeping the growing polymer chains solvated (a technique borrowed from Aramid synthesis).

Issue C: "I cannot build high Molecular Weight (viscosity remains low)."

Diagnosis: Stoichiometric Imbalance or Impurity. This monomer is often synthesized from Urea + Aminoethoxyethanol. Common impurities include mono-functional species (chain terminators) or unreacted urea.

Corrective Protocol:

  • Check Purity: Run HPLC or H-NMR. Look for the integral ratio of the terminal hydroxyl protons.

  • Adjust Ratio: Ensure your NCO:OH ratio is strictly 1.00 : 1.00 for high MW linear polymers.

  • Step-Wise Addition: Do not dump reagents. Add the diisocyanate dropwise to the monomer solution to prevent local hotspots that favor side reactions (allophanate/biuret crosslinking).

Visualizing the Reaction Network

The following diagram illustrates the desired polymerization pathway versus the critical moisture-induced failure mode.

PolymerizationPathways Monomer 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea (Diol Monomer) PrePoly Urethane Prepolymer Monomer->PrePoly Step 1: Nucleophilic Attack Iso Diisocyanate (R-NCO) Iso->PrePoly CO2 CO₂ Gas (Bubbles/Foam) Iso->CO2 Decarboxylation UreaLink Urea Linkage (Hard Segment) Iso->UreaLink Amine Formation Water H₂O (Impurity) Water->Iso Parasitic Reaction Polymer High MW Poly(urethane-urea) PrePoly->Polymer Step 2: Chain Extension

Caption: Figure 1. Competitive reaction pathways. The Blue path represents the desired step-growth polymerization. The Red dashed path indicates the moisture-driven interference leading to foaming and stoichiometry loss.

Validated Experimental Protocol

Objective: Synthesis of a Linear Poly(urethane-urea) Film. Scale: 10g Batch.

Reagents
  • Monomer: 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea (Dried).[1]

  • Isocyanate: 4,4'-Methylene diphenyl diisocyanate (MDI) - Must be fresh/clear liquid at 45°C.

  • Solvent: Anhydrous DMAc (Dimethylacetamide).

  • Catalyst: Dibutyltin Dilaurate (DBTDL) [Optional, 0.05%].

Step-by-Step Methodology
  • Preparation (T=0):

    • Dry the Monomer in a vacuum oven at 60°C for 12 hours.

    • Flame-dry a 3-neck round bottom flask equipped with a mechanical stirrer and Nitrogen inlet.

    • Purge flask with N₂ for 15 minutes.

  • Dissolution (T+30 min):

    • Charge the Monomer (Calculated Molar Equivalent, e.g., 5.00g) into the flask.

    • Add Anhydrous DMAc to achieve 15-20% solid content.

    • Stir at 60°C until completely dissolved. Checkpoint: Solution must be crystal clear.

  • Polymerization (T+1 hour):

    • Add MDI (Calculated Molar Equivalent, 1:1 ratio) dropwise over 10 minutes.

    • Observation: An exotherm (heat release) will occur.[2] Temperature may rise to 70-80°C.

    • Maintain temperature at 80°C for 4 hours.

    • Viscosity Check: The solution should become noticeably viscous (honey-like).

  • Curing/Isolation (T+5 hours):

    • Cast the viscous solution onto a Teflon or glass plate.

    • Dry in a vacuum oven at 60°C for 24 hours to remove DMAc.

    • Caution: Do not exceed 100°C during drying to avoid degrading the urea hard segments.

Frequently Asked Questions (FAQ)

Q: Can I use this monomer to make hydrogels? A: Yes. Due to the hydrophilic ethoxy tails, this monomer is excellent for hydrogels. To achieve this, use a tri-functional isocyanate (crosslinker) or add a specific crosslinking agent. The linear polymer alone will swell but may dissolve or lose integrity in water.

Q: Why is my polymer turning yellow? A: This is likely thermal oxidation . The urea bond in the monomer is susceptible to oxidation and thermal degradation above 150°C. Ensure your reaction and drying temperatures stay below 100°C. If high-temp processing is required, add an antioxidant (e.g., Irganox 1010).

Q: Is a catalyst required? A: Not strictly. The primary hydroxyl groups are less reactive than amines but reactive enough for isocyanates at 80°C. However, adding DBTDL (Dibutyltin Dilaurate) or Stannous Octoate (0.01 - 0.05 wt%) will significantly accelerate the reaction and ensure high conversion of the hydroxyl groups.

References

  • Sigma-Aldrich. 1,3-Bis(2-hydroxyethyl)urea Product Specification & Solubility Data. Available at: (Search CAS: 15438-70-7 for analog comparison).[3]

  • Clemitson, I. R. (2015). Castable Polyurethane Elastomers. CRC Press. (Standard reference for NCO:OH stoichiometry and moisture control).
  • Szycher, M. (2012). Szycher's Handbook of Polyurethanes. CRC Press. (Comprehensive guide on solvent effects in PU synthesis).
  • Tang, D., et al. (2021). "Design of robust and dynamic poly(urea-urethane)s."[4] Journal of Applied Polymer Science. (Mechanistic insights into urea-diol polymerization).

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and resolve the unique solvation challenges associated...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and resolve the unique solvation challenges associated with 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea (CAS 72877-98-6).

Mechanistic Analysis: The Root Cause of Poor Solubility

To successfully dissolve 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea, we must first understand its structural dichotomy. The molecule is depending on its hydration state and ambient temperature.

Its solubility behavior is governed by two competing structural features:

  • Hydrophilic/Flexible Arms: The two diethylene glycol (PEG2) chains terminate in hydroxyl groups. These and thermodynamic stability in polar media[1].

  • Rigid, H-Bonding Core: The central urea motif (-NH-CO-NH-) is a formidable hydrogen bond donor and acceptor. Urea derivatives are well-documented to act as in non-polar or weakly polar solvents[2]. The urea cores self-assemble into bifurcated intermolecular hydrogen-bonding networks.

The Causality of Poor Solubility: When introduced to moderately polar or non-polar organic solvents (e.g., dichloromethane), the solvent cannot outcompete the strong urea-urea interactions. Consequently, the molecules self-assemble into supramolecular fibrous networks, manifesting macroscopically as a viscous gel or insoluble aggregate. In aqueous systems, while the PEG arms hydrate rapidly, the strong lattice energy of the urea core can cause slow dissolution kinetics, requiring targeted kinetic energy to fully disrupt the solid state.

Solvent Compatibility & Solvation Kinetics

The following table summarizes the quantitative dielectric properties of common solvents and their mechanistic impact on the compound's solubility.

Table 1: Solvent Compatibility and Troubleshooting Matrix

Solvent SystemDielectric Constant (ε)Solvation CapacityMechanistic Behavior & Troubleshooting
DMSO / DMF 46.7 / 36.7ExcellentStrong H-bond acceptors. Rapidly disrupts urea-urea intermolecular networks. Ideal for stock solutions.
Water / PBS 80.1Good (Slow Kinetics)High polarity supports PEG chains, but the urea core may cause transient gelation. Requires gentle heat (40°C).
Methanol 32.7ModerateCompetes for H-bonds but less efficiently than DMSO. Excellent co-solvent for organic mixtures.
Dichloromethane 9.1Poor (Aggregates)Cannot disrupt the urea core. Induces supramolecular fiber formation (gelation). Fix: Add 5-10% DMF.
Hexane 1.9InsolubleComplete polarity mismatch. Use only for precipitation or washing protocols.

Solvation Logic & Troubleshooting Workflows

SolvationLogic Start 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea (Solid/Semi-solid) Aqueous Aqueous Media (Water/Buffer) Start->Aqueous Organic Organic Solvents Start->Organic Gel Issue: Transient Gelation or Slow Kinetics Aqueous->Gel NonPolar Non-Polar / Weakly Polar (DCM, EtOAc) Organic->NonPolar Polar Strong H-Bond Acceptors (DMSO, DMF) Organic->Polar Heat Action: Gentle Heat (40°C) & Vortexing Gel->Heat SolA Fully Dissolved Aqueous Solution Heat->SolA Agg Issue: Supramolecular Aggregation / LMWG NonPolar->Agg SolO Fully Dissolved Organic Solution Polar->SolO CoSolvent Action: Add 5-10% DMF/MeOH & Sonicate Agg->CoSolvent CoSolvent->SolO

Caption: Logic tree for troubleshooting solubility based on solvent polarity and hydrogen-bonding capacity.

Experimental Protocols

Protocol A: Preparation of High-Concentration Organic Stock Solutions

Context: Preparing linkers for PROTAC synthesis or bioconjugation in anhydrous conditions.

  • Equilibration: Remove the sealed vial of 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea from 2–8°C storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes.

    • Causality: Prevents atmospheric moisture condensation, which can alter the exact molarity and cause side reactions in anhydrous couplings.

  • Weighing: Weigh the desired mass using a positive displacement pipette or a micro-spatula. (Note: The compound may present as a viscous semi-solid due to the flexibility of the PEG chains).

  • Primary Solvation: Add a strong H-bond accepting solvent (e.g., anhydrous DMSO or DMF) to reach 90% of the final target volume.

  • Disruption of Lattice: Sonicate the mixture in a water bath for 5–10 minutes. Maintain the bath temperature below 45°C to prevent localized thermal degradation of the ether linkages.

  • Volume Adjustment & Self-Validation: Bring to the final volume. Visually inspect the solution against both light and dark backgrounds. A fully solvated system will be optically clear with no Tyndall effect (light scattering). If turbidity persists, repeat Step 4.

Protocol B: Aqueous Formulation for Biological Assays

Context: Dissolving the compound directly in physiological buffers (e.g., PBS).

  • Initial Hydration: Add the room-temperature buffer to the compound.

    • Caution: Do not use cold buffer. Cold temperatures will immediately lock the urea cores into a rigid, insoluble gel network.

  • Thermal Agitation: Place the vial in a thermomixer set to 37°C–40°C and agitate at 800 RPM for 15 minutes.

    • Causality: Thermal energy is required to overcome the high lattice energy of the hydrogen-bonded solid, allowing the water molecules to fully solvate the PEG arms.

  • Sterile Filtration & Validation: Pass the fully cleared solution through a 0.22 µm PES (Polyethersulfone) syringe filter.

    • Self-Validation: If you experience high back-pressure during filtration, the compound has not fully dissolved and is caught in a transient gel phase. Stop, return the filtrate to the vial, and apply additional thermal agitation.

Workflow Step1 1. Equilibration Warm to RT Step2 2. Solvation Add primary solvent Step1->Step2 Step3 3. Disruption Sonicate (<45°C) Step2->Step3 Step4 4. Inspection Check for turbidity Step3->Step4 Step4->Step3 If cloudy Step5 5. Filtration 0.22 µm PES filter Step4->Step5 If clear

Caption: Step-by-step experimental workflow for preparing fully solvated stock solutions.

Frequently Asked Questions (FAQs)

Q: I attempted to dissolve the compound in dichloromethane (DCM) for a coupling reaction, but it formed a cloudy, viscous gel. How can I fix this? A: This is a classic supramolecular phenomenon. The central urea motif acts as a low-molecular-weight gelator (LMWG) in weakly polar solvents like DCM. The urea groups hydrogen-bond to each other, forming a fibrous polymer-like network. To disrupt this, add 5–10% (v/v) of a strong hydrogen-bond acceptor like DMF or Methanol, and sonicate for 2 minutes. The co-solvent will cap the urea H-bond donors, collapsing the gel into a clear solution.

Q: My batch arrived as a sticky semi-solid rather than a free-flowing powder. Has it degraded? A: No, this physical state is expected and does not indicate degradation. The presence of two flexible diethylene glycol (PEG2) arms significantly lowers the melting point of the crystalline lattice. Furthermore, the terminal hydroxyl groups are highly hygroscopic. Even trace amounts of absorbed atmospheric moisture will transition the compound into a viscous liquid or semi-solid.

Q: Can I use standard heating to speed up dissolution in water? A: Yes. Gentle heating (up to 45°C) is highly recommended. The ether and urea linkages are thermally stable at these temperatures. Heating provides the necessary kinetic energy to break the intermolecular hydrogen bonds, allowing the water molecules to fully hydrate the PEG arms without degrading the molecule.

References

  • Title: Urea derivatives as low-molecular-weight gelators Source: ResearchGate URL: [Link]

  • Title: Relieving PEGylation Source: National Institutes of Health (PMC) URL: [Link]

Sources

Troubleshooting

enhancing the mechanical properties of polymers with 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea

Welcome to the Technical Support Center for 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea (BHEEU) . Designed for researchers, polymer scientists, and drug development professionals, this guide provides authoritative workflows, m...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea (BHEEU) . Designed for researchers, polymer scientists, and drug development professionals, this guide provides authoritative workflows, mechanistic insights, and troubleshooting strategies for utilizing BHEEU to engineer high-performance, supramolecular polymers.

Mechanistic Overview: The Causality of BHEEU Performance

As a Senior Application Scientist, I frequently encounter researchers struggling to balance polymer toughness with processability. Traditional chain extenders, such as 1,4-butanediol (BDO), rely on monodentate urethane hydrogen bonds. BHEEU fundamentally alters this dynamic by introducing a central urea motif (-NH-CO-NH-) flanked by flexible ethoxy ether linkages.

The Causality: The urea group acts as a dual hydrogen-bond donor, forming highly stable, bidentate hydrogen bonds. This strong interaction drives thermodynamic incompatibility between the polymer's hard and soft segments, leading to highly ordered[1]. These aggregated hard domains act as dense physical crosslinks that dissipate mechanical energy under stress, drastically increasing tensile strength and toughness. Simultaneously, the ether linkages maintain chain mobility, preventing the polymer from becoming[2].

Standard Operating Protocol (SOP): Synthesis of BHEEU-Extended Polyurethane

Self-Validating System: To ensure reproducibility and prevent catastrophic gelation, this protocol utilizes a two-step prepolymer method with an in-process titration step to validate stoichiometry before chain extension.

Step 1: Prepolymer Synthesis & Validation

  • Dehydration: Dry the macromolecular polyol (e.g., PTMG, Mn = 2000) under vacuum at 80°C for 2 hours to remove residual moisture, which would otherwise cause unwanted foaming and side reactions with isocyanates.

  • Reaction: React the dried polyol with a diisocyanate (e.g., HMDI or MDI) at 80°C under a nitrogen atmosphere for 2–3 hours.

  • Validation Check (Critical): Determine the unreacted NCO content using the standard di-n-butylamine titration method (ASTM D2572). Proceed to Step 2 only when the theoretical NCO% is reached.

Step 2: Chain Extension with BHEEU

  • Solubilization: Dissolve BHEEU in a polar aprotic solvent (e.g., anhydrous DMF or DMAc) to achieve a 20% w/v concentration. Note: BHEEU is a solid with strong intermolecular hydrogen bonds; pre-dissolving ensures a homogeneous reaction.

  • Extension: Cool the prepolymer to 60°C. Add the BHEEU solution dropwise under vigorous mechanical stirring. Maintain the NCO/OH molar ratio at exactly 1.05 to account for trace moisture.

  • Monitoring: React for 2 hours. Use FTIR spectroscopy to confirm completion (the NCO peak at ~2270 cm⁻¹ should completely disappear).

Step 3: Film Casting and Annealing

  • Degassing: Degas the polymer solution under vacuum to remove trapped micro-bubbles.

  • Casting: Cast the solution onto a Teflon mold and evaporate the solvent at 60°C for 24 hours.

  • Annealing: Anneal the cast film at 80°C for 12 hours. Causality: Annealing provides the thermal energy required for the urea hard segments to reorganize, maximizing the bidentate hydrogen bonding arrays and locking in the mechanical properties.

Troubleshooting Guides & FAQs

Q: My BHEEU is not dissolving in the prepolymer mixture, leading to a heterogeneous, weak film. What is the cause? A: BHEEU possesses strong intermolecular hydrogen bonds due to its urea core, giving it a high melting point and poor solubility in bulk prepolymers. Solution: Never add solid BHEEU directly to the prepolymer. Always pre-dissolve it in a polar aprotic solvent (like DMF or NMP). If synthesizing waterborne polyurethanes, ensure the BHEEU is fully integrated during the aqueous dispersion phase at [1].

Q: The polymer gelled instantly upon adding the BHEEU chain extender. How do I prevent this? A: Instant gelation usually indicates chemical crosslinking via biuret formation. This occurs when the reaction temperature is too high (>80°C), causing the newly formed urea groups from the BHEEU to react with excess isocyanate groups. Solution: Lower the chain extension temperature to 50–60°C. Additionally, verify your NCO titration from Step 1; an excessively high NCO/OH ratio exponentially increases the risk of biuret branching.

Q: The cast film is brittle and lacks the expected toughness. What went wrong? A: Brittleness in urea-extended polyurethanes typically stems from "trapped" non-equilibrium morphologies. If the solvent evaporates too quickly during casting, the hard and soft segments do not have time to microphase separate, preventing the formation of the reinforcing[2]. Solution: Slow down the solvent evaporation rate (e.g., cover the casting mold with a perforated lid) and strictly enforce the 80°C annealing step described in the SOP.

Q: Can BHEEU-based polymers be used for biomedical applications, such as drug-eluting stents or tissue scaffolds? A: Yes. Segmented poly(esterurethane urea)s utilizing urea-diol chain extenders have demonstrated excellent in vitro cytocompatibility. Furthermore, the microphase-separated surface topology modulates protein adsorption (favoring albumin over fibrinogen), which imparts antithrombogenic properties ideal for [2].

Quantitative Data: Benchmarking Mechanical Properties

The following table summarizes the typical mechanical enhancements observed when replacing a standard diol (1,4-Butanediol) with a urea-diol chain extender in a PTMG/HMDI polyurethane system.

PropertyTPU-BDO (Control)TPU-BHEEU (Urea-Diol)Mechanistic Driver
Tensile Strength (MPa) ~8.2~22.7 - 50.5Bidentate H-bonding in hard domains
Elongation at Break (%) ~1200%~1400% - 1600%Flexible ethoxy ether linkages
Toughness (MJ/m³) ~45> 120Energy dissipation via reversible H-bonds
Phase Separation (Tg shift) MinimalSignificantThermodynamic incompatibility of urea
System Visualizations

G cluster_0 Stage 1: Prepolymer Synthesis cluster_1 Stage 2: Chain Extension & Microphase Separation Polyol Macromolecular Polyol (e.g., PTMG) Prepolymer NCO-Terminated Prepolymer Polyol->Prepolymer + Excess NCO Diisocyanate Diisocyanate (e.g., MDI / HDI) Diisocyanate->Prepolymer Polyurethane Supramolecular PU (Urea-Urethane Linkages) Prepolymer->Polyurethane Chain Extension BHEEU BHEEU Chain Extender (Urea-Diol) BHEEU->Polyurethane Reacts with NCO H_Bonding Bidentate Hydrogen Bonding (Hard Domain Aggregation) Polyurethane->H_Bonding Physical Crosslinking

Figure 1: Workflow of synthesizing BHEEU-extended polyurethane and microphase separation.

G BHEEU_Struct BHEEU Molecular Structure Urea_Group Central Urea Group (-NH-CO-NH-) BHEEU_Struct->Urea_Group Ether_Links Ethoxy Ether Linkages (-O-) BHEEU_Struct->Ether_Links Hydroxyls Terminal Primary Hydroxyls (-OH) BHEEU_Struct->Hydroxyls Bidentate Bidentate Hydrogen Bonds (Physical Crosslinks) Urea_Group->Bidentate Flexibility Chain Flexibility & Improved Solubility Ether_Links->Flexibility Reactivity High Reactivity with Isocyanates Hydroxyls->Reactivity Toughness Enhanced Toughness & Self-Healing Bidentate->Toughness Flexibility->Toughness Synthesis Efficient Polymer Synthesis Reactivity->Synthesis

Figure 2: Logical mapping of BHEEU structural features to macroscopic polymer properties.

References
  • Liu, B., Wang, G., Zhao, D., Zhang, Y., Chen, D., Ma, Y., & Yang, W. (2026). High-performance thermoplastic polyurethane elastomers with enhanced mechanical properties prepared with chain extenders containing urea and carbamate moieties. Polymer Chemistry, 17, 358-367. URL:[Link]

  • Caracciolo, P. C., de Queiroz, A. A. A., Higa, O. Z., Buffa, F., & Abraham, G. A. (2008). Segmented poly(esterurethane urea)s from novel urea-diol chain extenders: synthesis, characterization and in vitro biological properties. Acta Biomaterialia, 4(4), 976-988. URL: [Link]

Sources

Optimization

Technical Support Center: Purification Strategies for Crude 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea

Here is the technical support center with troubleshooting guides and FAQs for the purification of crude 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea. Prepared by a Senior Application Scientist This guide is designed for researc...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support center with troubleshooting guides and FAQs for the purification of crude 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea.

Prepared by a Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea. This highly polar compound presents unique challenges due to its multiple hydrogen bond donors and acceptors. This document offers troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve high purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary purification methods for 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea? A1: The two most effective methods for purifying this compound are recrystallization and flash column chromatography.[1] The choice between them depends on the nature and quantity of the impurities present, as well as the scale of the purification. Recrystallization is often preferred for larger scales when impurities have significantly different solubilities than the product, while column chromatography offers finer separation for impurities with similar polarities.[2]

Q2: What are the likely impurities in my crude sample? A2: Impurities largely depend on the synthetic route. If synthesized from urea and 2-(2-aminoethoxy)ethanol, common impurities include unreacted starting materials and the monosubstituted byproduct, 1-[2-(2-hydroxyethoxy)ethyl]urea.[3] If synthesized from urea and ethylene carbonate, residual starting materials may also be present.[4] Additionally, side products from thermolysis or hydrolysis of urea can exist, such as ammonium cyanate.[5]

Q3: How do I choose between recrystallization and column chromatography? A3: Start by analyzing your crude product with Thin Layer Chromatography (TLC).

  • Choose Recrystallization if: You have one major product spot and minor impurity spots that are either much more or much less polar. This method is also ideal if your product is a solid and you can find a suitable solvent system.[6][7]

  • Choose Column Chromatography if: Your crude material contains multiple impurities with polarities similar to your product (i.e., Rf values are close on TLC).[8] Chromatography is also necessary if your product is an oil or fails to crystallize.[9]

Q4: What analytical techniques are best for assessing the purity of the final product? A4: Purity should be assessed using a combination of techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect impurities with distinct signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

  • Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of multiple components. A single spot in multiple solvent systems is a good indicator of purity.

Troubleshooting Guide

Recrystallization Issues

Q1: My compound "oiled out" during cooling instead of forming crystals. What should I do? A1: "Oiling out" occurs when the solute's solubility is too high or the solution is cooled too quickly, causing it to come out of solution above its melting point.[6]

  • Causality: The high polarity and multiple hydroxyl groups in 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea can lead to strong solvent interactions, promoting this behavior.

  • Solutions:

    • Re-heat the solution to redissolve the oil.

    • Add a small amount of additional hot solvent to slightly decrease the concentration.

    • Allow the flask to cool very slowly. Insulate the flask by placing it in a larger beaker filled with hot water or by wrapping it in glass wool to slow the cooling rate.

    • If the problem persists, consider a different solvent or a two-solvent system (e.g., dissolve in a minimal amount of hot methanol and slowly add a less polar "anti-solvent" like diethyl ether until turbidity appears, then reheat to clarify and cool slowly).[10]

Q2: No crystals are forming, even after the solution has cooled completely. How can I induce crystallization? A2: Crystal formation requires nucleation, which can sometimes be slow to start.

  • Causality: A perfectly clean solution without nucleation sites can become supersaturated without precipitating.

  • Solutions:

    • Scratch the Flask: Gently scratch the inside of the flask with a glass rod just below the solvent line. The microscopic glass fragments can serve as nucleation sites.

    • Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the solution. This will provide a template for crystal growth.

    • Reduce Solvent Volume: Carefully evaporate some of the solvent under reduced pressure or a gentle stream of nitrogen to increase the concentration, then try cooling again.[6]

    • Deep Cooling: Place the solution in a colder environment, such as a freezer, but be mindful that faster cooling can sometimes lead to smaller, less pure crystals.[10]

Q3: My product is still impure after one round of recrystallization. What's next? A3: A single recrystallization may not be sufficient if significant amounts of impurities are present or if their solubility properties are very similar to the product.

  • Solutions:

    • Repeat the Recrystallization: A second recrystallization from the same solvent system can often significantly improve purity.

    • Change the Solvent: Try recrystallizing from a different solvent or solvent pair. Impurities that are co-soluble with the product in one solvent may be more soluble in another.

    • Pre-Purification: If the product is heavily contaminated, consider a preliminary purification by column chromatography to remove the bulk of impurities, followed by a final recrystallization step to obtain highly pure, crystalline material.

Column Chromatography Issues

Q1: My compound stays at the baseline (Rf = 0) on a silica TLC plate, even in 100% ethyl acetate. What should I try? A1: This indicates your compound is highly polar and adsorbs very strongly to the polar silica gel stationary phase.[8] You need a more polar mobile phase to elute it.

  • Causality: The urea and multiple hydroxyl groups make the molecule extremely polar, leading to strong interactions with the silanol groups on the silica surface.

  • Solutions:

    • Add Methanol: Start by adding methanol to your eluent. Test solvent systems like 10:1 Dichloromethane (DCM)/Methanol or 10:1 Ethyl Acetate/Methanol. Gradually increase the proportion of methanol until you achieve an Rf value of 0.2-0.3.[1]

    • Add Acetic Acid or Ammonia: If streaking occurs, adding a small amount (0.5-1%) of acetic acid (for acidic compounds) or ammonium hydroxide (for basic compounds) to the mobile phase can improve peak shape. For your urea compound, which is neutral but can interact strongly, a polar modifier like methanol is the best first choice.

    • Consider a Different Stationary Phase: If separation is still challenging, consider alternative techniques like reversed-phase chromatography (on a C18 stationary phase) or Hydrophilic Interaction Liquid Chromatography (HILIC), which is specifically designed for very polar compounds.[11]

Q2: The separation between my product and an impurity is poor (spots are too close on TLC). How can I improve resolution? A2: Improving resolution requires optimizing the selectivity of your chromatographic system.

  • Solutions:

    • Decrease Solvent Polarity: A less polar mobile phase will cause all compounds to move more slowly and spend more time interacting with the stationary phase, which can increase the separation between them.[8]

    • Try a Different Solvent System: The interactions between solutes, stationary phase, and mobile phase are complex. Switching from a DCM/Methanol system to an Ethyl Acetate/Methanol or even a Chloroform/Methanol system can alter the relative elution order and improve separation.

    • Use a Longer Column: A longer column provides more surface area for interactions, which can improve separation, although it will also increase the elution time and solvent consumption.

Q3: My product spot is streaking or tailing on the TLC plate. What does this mean for my column? A3: Streaking is often caused by overloading the sample, poor solubility in the eluent, or strong, non-ideal interactions with the stationary phase.

  • Solutions:

    • Load Less Sample: On both the TLC plate and the column, ensure you are not applying too much crude material. Overloading saturates the stationary phase and leads to poor separation.[9]

    • Use Dry Loading: Instead of dissolving the sample in a solvent and loading it onto the column (wet loading), try dry loading. Dissolve your crude product in a suitable solvent (e.g., methanol), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column, which often results in a sharper band and better separation.[1]

    • Modify the Mobile Phase: As mentioned previously, adding a small amount of a modifier like acetic acid or triethylamine (depending on the compound's nature) can sometimes mitigate the interactions causing tailing.

Purification Workflow and Data

Decision-Making Workflow for Purification

The following diagram outlines a logical workflow for purifying crude 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea.

PurificationWorkflow start Crude Product tlc Analyze by TLC (e.g., 10:1 DCM/MeOH) start->tlc decision Assess Impurity Profile tlc->decision recryst Recrystallization decision->recryst recryst_path column Flash Column Chromatography decision->column col_path recryst_path Single major spot or impurities at baseline/solvent front col_path Multiple spots with similar Rf values check_purity1 Check Purity (TLC, NMR) recryst->check_purity1 check_purity2 Combine Fractions & Check Purity (TLC, NMR) column->check_purity2 pure_product Pure Product check_purity1->pure_product Pure re_recryst Recrystallize Again or Switch to Chromatography check_purity1->re_recryst Impure check_purity2->recryst Impure but crystalline (consider final polish) check_purity2->pure_product Pure re_recryst->column

Caption: Decision workflow for selecting a purification strategy.

Impurity Profile and Recommended Strategies
Compound NameStructure DescriptionRelative PolarityRecommended Primary Purification Method
1,3-bis[2-(2-hydroxyethoxy)ethyl]urea Product: Urea core with two -(CH₂)₂O(CH₂)₂OH chainsVery High-
UreaStarting Material: H₂N(CO)NH₂HighRecrystallization (less soluble in alcohols than product); Column Chromatography (elutes later)
2-(2-Aminoethoxy)ethanolStarting Material: H₂N(CH₂)₂O(CH₂)₂OHHigh (Basic)Column Chromatography (will stick strongly to silica, may require NH₄OH in eluent) or an acidic wash.
1-[2-(2-hydroxyethoxy)ethyl]ureaMonosubstituted ByproductVery HighFlash Column Chromatography (elutes slightly before or after the product, requires careful optimization).

Detailed Experimental Protocols

Protocol 1: Recrystallization from Methanol/Diethyl Ether

This protocol is effective when the main impurities are significantly less polar than the desired product.

  • Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask with a stir bar. Add the minimum volume of hot methanol required to fully dissolve the solid. Heat gently on a hot plate in a fume hood.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, slowly add diethyl ether dropwise while stirring until the solution becomes persistently cloudy. Add a few drops of hot methanol to redissolve the precipitate and achieve a clear solution.

  • Cooling: Cover the flask and allow it to stand undisturbed at room temperature for several hours, then transfer it to a 4°C refrigerator or an ice bath to maximize crystal formation.[6][12]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of cold diethyl ether to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent.

Protocol 2: Flash Column Chromatography

This protocol is necessary when impurities have similar polarity to the product.

  • Solvent System Selection: Use TLC to determine an optimal eluent. A good starting point for this polar compound is a mixture of Dichloromethane (DCM) and Methanol (MeOH). Aim for a system that gives the product an Rf of ~0.25 (e.g., 95:5 or 90:10 DCM:MeOH).

  • Column Packing: Pack a glass column with silica gel as a slurry in the least polar solvent you will use (e.g., pure DCM). Allow the silica to settle into a uniform bed, then add a thin layer of sand on top.[1]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product (e.g., 500 mg) in a minimal amount of methanol.

    • Add ~1-2 g of silica gel to this solution.

    • Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.

    • Carefully load this powder onto the sand layer of the packed column.

  • Elution:

    • Begin eluting with a less polar solvent system (e.g., 98:2 DCM:MeOH).

    • Gradually increase the polarity of the eluent (gradient elution) as the column runs (e.g., to 95:5, then 90:10 DCM:MeOH). This allows less polar impurities to elute first, followed by your target compound.[8]

    • Collect fractions continuously in test tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea.

References

  • BenchChem Technical Support Team. (2025). overcoming challenges in the crystallization of Urea, (p-hydroxyphenethyl)-. BenchChem.
  • RU2619588C1 - Method for 1,3-bis(2-hydroxyethyl)urea production.
  • Reid, E. E., & Jelinek, C. F. (1949). Substituted ureas. Digital Commons @ NJIT.
  • Quora. (2018).
  • US3560564A - Hydroxyalkylurea process.
  • BenchChem Technical Support Team. (2025).
  • Tarkhanova, I. G. (2018). Substituted Ureas. Methods of Synthesis and Applications.
  • University of Colorado Boulder. Column Chromatography.
  • CN102442928A - Urea purification method.
  • Katritzky, A. R., & Pleynet, D. P. M. (2025). Synthesis of mono-and N,N-disubstituted ureas.
  • Phenomenex. (2025).
  • ChemHelp ASAP. (2021). column chromatography & purification of organic compounds [Video]. YouTube.
  • NileRed. (2016). Technique Series: Recrystallization (urea as an example) [Video]. YouTube.
  • Saraiva Rosa, N., et al. (2020).
  • Sigma-Aldrich. 1,3-Bis(2-(2-hydroxyethoxy)ethyl)urea.
  • Biotage. (2023).
  • Dutscher.
  • WO2016058282A1 - Method for recycling urea in urea adduct process.
  • Supreme Science. (2014).
  • ResearchGate. (2007). Modification of the synthesis of N,N′-bis(2-hydroxyethyl)urea and N,N′-bis(2-hydroxypropyl)urea.
  • Biointerface Research in Applied Chemistry. (2021). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and.
  • ResearchGate. (2018).
  • Gornostaev, A. G., et al. (2022). Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. PMC.
  • BOC Sciences. Urea Impurities.
  • US7914682B2 - Method for removing impurities

Sources

Troubleshooting

Technical Support Center: Scaling Up Production of 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea (BHEEU)

Welcome to the BHEEU Scale-Up Support Center. This hub is designed for researchers, process chemists, and drug development professionals transitioning the synthesis of 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea (BHEEU) from b...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the BHEEU Scale-Up Support Center. This hub is designed for researchers, process chemists, and drug development professionals transitioning the synthesis of 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea (BHEEU) from bench-scale discovery to pilot and commercial manufacturing.

Historically, BHEEU was identified as a degradation byproduct in petroleum refining, where 2-(2-aminoethoxy)ethanol (DGA) reacts with carbonyl sulfide (COS) impurities (1). However, for targeted pharmaceutical and material science applications, the direct condensation of DGA with urea is the preferred, atom-economical pathway. The synthesis of symmetric ureas from amines typically proceeds via an isocyanate intermediate, a mechanism extensively validated in synthetic literature (2).

Part 1: The Causality of Scale & Reaction Mechanism

To successfully scale BHEEU production, one must understand the thermodynamic hurdles of the urea-amine condensation. The reaction is not a simple concerted substitution; it is a stepwise process driven by thermal cracking and the continuous removal of ammonia gas.

Mechanism Urea Urea (Carbonyl Source) MonoUrea Monoalkylurea Intermediate Urea->MonoUrea 120°C DGA1 DGA (1st Eq.) Nucleophile DGA1->MonoUrea 120°C NH3_1 Ammonia (Gas) Byproduct 1 MonoUrea->NH3_1 Off-gas Iso Isocyanate Reactive Intermediate MonoUrea->Iso Thermal Cracking (>140°C) NH3_2 Ammonia (Gas) Byproduct 2 Iso->NH3_2 Off-gas BHEEU BHEEU (Target Product) Iso->BHEEU Rapid Addition DGA2 DGA (2nd Eq.) Nucleophile DGA2->BHEEU Rapid Addition

Reaction mechanism of BHEEU synthesis via isocyanate intermediate with ammonia evolution.

Part 2: Diagnostic Q&A and Troubleshooting

Q1: Why does the reaction stall at 50% conversion during scale-up despite working perfectly at bench scale? A1: Causality: At bench scale (e.g., 100 mL), ammonia gas readily escapes the low-volume reaction mixture. At pilot scale (>10 L), the increased hydrostatic pressure and reduced surface-area-to-volume ratio trap dissolved ammonia. According to Le Chatelier's principle, retained ammonia suppresses the forward thermal cracking of the monoalkylurea intermediate into the reactive isocyanate. Solution: Implement continuous sub-surface nitrogen sparging (0.1–0.3 vvm) and utilize an anchor impeller to continuously renew the surface boundary layer, forcing ammonia desorption.

Q2: We observe the formation of a white, insoluble precipitate at temperatures above 160°C. What is this, and how do we prevent it? A2: Causality: High temperatures (>160°C) cause urea to self-condense into biuret or cyanuric acid, which are highly insoluble and reduce the effective urea stoichiometry. Furthermore, prolonged heating of linear amines like DGA can lead to thermal degradation and cyclic urea formation (3). Solution: Maintain strict temperature control between 145°C and 150°C. Use a slight molar excess of DGA (e.g., 2.15 : 1.00) to ensure the isocyanate intermediate is immediately trapped by the amine, outcompeting urea self-condensation pathways.

Q3: BHEEU is highly viscous and water-soluble. How do we purify it without relying on unscalable column chromatography? A3: Causality: BHEEU's dual hydroxyl groups and central urea motif create an extensive hydrogen-bonding network. This results in extreme viscosity and prevents standard crystallization techniques. Solution: Utilize vacuum distillation (preferably wiped film evaporation for commercial scale) to strip out the unreacted DGA (b.p. 221°C at atmospheric pressure, significantly lower under deep vacuum). The heavy residue left behind is highly pure BHEEU.

Part 3: Quantitative Data & Scale-Up Parameters

The following table summarizes the critical parameter shifts required when moving from bench discovery to commercial manufacturing.

ParameterBench Scale (0.1 L)Pilot Scale (10 L)Commercial Scale (100 L)Causality / Rationale
DGA:Urea Ratio 2.05 : 1.002.10 : 1.002.15 : 1.00Excess DGA compensates for minor thermal degradation and suppresses urea self-condensation at scale.
N₂ Sparging Surface blanket0.1 vvm (sub-surface)0.3 vvm (sub-surface)Deep sparging is required at scale to overcome hydrostatic pressure and strip dissolved NH₃.
Reaction Time 4 hours8 hours12 - 14 hoursHeat transfer limitations and NH₃ desorption rates dictate longer residence times at larger volumes.
Agitation Magnetic stirringPitched-blade (200 rpm)Anchor impeller (50 rpm)Viscosity increases significantly as BHEEU forms; anchor impellers prevent boundary layer burning.

Part 4: Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your scale-up, this protocol relies on a self-validating system : the real-time titration of evolved ammonia. Because the reaction mixture becomes too viscous to sample easily, measuring the off-gas provides an exact, stoichiometric readout of reaction progress.

Workflow Prep 1. Reagent Charging Heat1 2. Stage 1 Heating (120°C, 2h) Prep->Heat1 Heat2 3. Stage 2 Heating (150°C, 6h) Heat1->Heat2 Degas 4. N2 Sparging & Scrubbing Heat2->Degas Continuous Purify 5. Vacuum Distillation Heat2->Purify Post-reaction Product 6. BHEEU Isolation Purify->Product

Step-by-step scale-up workflow for BHEEU production and purification.

Standard Operating Procedure: 10-Liter Pilot Synthesis

Step 1: Reactor Preparation & Scrubber Setup Purge a 10 L jacketed glass reactor with nitrogen. Connect the reactor's overhead condenser to a gas scrubber containing exactly 5.0 L of 2.0 M HCl (to trap evolved NH₃).

Step 2: Reagent Charging Charge the reactor with 4.52 kg (43.0 mol, 2.15 eq) of 2-(2-aminoethoxy)ethanol (DGA). Initiate agitation at 150 rpm and heat to 60°C. Slowly add 1.20 kg (20.0 mol, 1.00 eq) of urea. The urea will dissolve as the temperature rises.

Step 3: Stage 1 Heating (Mono-substitution) Ramp the reactor temperature to 120°C over 1 hour. Hold at 120°C for 2 hours. During this phase, the first equivalent of ammonia is released as the monoalkylurea forms.

Step 4: Stage 2 Heating & Self-Validating Conversion Check Increase the temperature to 145–150°C and initiate sub-surface nitrogen sparging at 0.1 vvm. Self-Validation Check: Every 2 hours, pull a 10 mL aliquot from the HCl scrubber and titrate with 1.0 M NaOH. The reaction is complete when the titration confirms that >39.2 mol of NH₃ (98% of the theoretical 40.0 mol) has been neutralized by the scrubber. This eliminates the need to sample the hot, viscous reactor core.

Step 5: Vacuum Stripping (Purification) Once conversion is verified, cool the reactor to 110°C. Gradually apply vacuum (<10 mbar) to distill off the excess DGA (0.15 eq). Maintain vacuum until no further distillate is collected in the receiving flask.

Step 6: Product Isolation Break the vacuum with nitrogen. Discharge the product while it is still warm (80–90°C) to prevent it from solidifying into an unmanageable highly viscous state. Yields typically exceed 92% of highly pure BHEEU.

References

  • Source: Google Patents (US4208541A)
  • One-Pot Synthesis of Ureas from Boc-Protected Amines Source: Organic Chemistry Portal URL
  • Thermal Degradation of Linear Amines for CO2 Capture Source: ResearchGate URL

Sources

Optimization

Technical Support Center: Mastering the Molecular Weight of Poly(urea ester)s

Welcome to the technical support center dedicated to the synthesis and molecular weight control of poly(urea ester)s (PUEs). This guide is designed for researchers, scientists, and drug development professionals who are...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis and molecular weight control of poly(urea ester)s (PUEs). This guide is designed for researchers, scientists, and drug development professionals who are working with these versatile polymers. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of PUE synthesis and achieve your desired molecular weight with precision and reproducibility.

Troubleshooting Guide: Common Issues in Poly(urea ester) Molecular Weight Control

This section addresses specific problems you may encounter during your experiments, providing explanations of the underlying causes and actionable solutions.

Issue 1: The molecular weight of my poly(urea ester) is consistently lower than expected.

Potential Causes and Solutions:

  • Stoichiometric Imbalance: In step-growth polymerization, achieving a high molecular weight is critically dependent on having an equimolar ratio of reactive functional groups.[1][2][3][4] Any deviation from a 1:1 stoichiometry will result in a lower degree of polymerization and, consequently, a lower molecular weight.[1][2]

    • Solution: Carefully calculate and weigh your monomers. It is crucial to use high-purity monomers to ensure accurate molar calculations. For polycondensations involving volatile monomers like dimethyl esters, a slight excess (e.g., 1.1:1 molar ratio of dimethyl ester to di(hydroxyalkyl)urea) can be used to compensate for any loss due to evaporation during the reaction.[5] The Carothers equation mathematically describes the relationship between the degree of polymerization and monomer conversion, highlighting the necessity of precise stoichiometric control.[1][4][6]

  • Incomplete Reaction (Low Conversion): High molecular weight polymers are only formed at very high monomer conversions (typically >99%) in step-growth polymerization.[4][7][8]

    • Solution:

      • Increase Reaction Time: Ensure the polymerization is allowed to proceed for a sufficient duration to achieve high conversion. Monitoring the reaction progress by techniques like FT-IR (disappearance of hydroxyl peaks) or by measuring the viscosity of the reaction mixture can be helpful.[9]

      • Optimize Reaction Temperature: Higher temperatures generally increase the reaction rate.[10] However, excessively high temperatures can lead to side reactions and degradation. A typical two-stage process for PUE synthesis involves an initial lower temperature phase (e.g., 90°C) to form oligomers, followed by a higher temperature phase (e.g., 130°C) under vacuum to drive the reaction to completion and remove condensation byproducts.[5]

  • Presence of Monofunctional Impurities: Monofunctional species act as chain stoppers, limiting the growth of the polymer chains and thereby reducing the final molecular weight.[2][3]

    • Solution: Ensure the purity of your monomers. Purification of monomers before use is highly recommended. For instance, amino alcohols can be purified by distillation or recrystallization to remove monofunctional impurities.[11]

  • Inefficient Removal of Condensation Byproducts: In polycondensation reactions, the removal of small molecule byproducts (e.g., methanol from dimethyl esters or water) is essential to drive the equilibrium towards the formation of high molecular weight polymer.[7]

    • Solution: Apply a high vacuum during the later stages of the polymerization. A well-designed reaction setup with efficient stirring and a cold trap will facilitate the removal of these byproducts.

Issue 2: The molecular weight distribution (polydispersity index, PDI) of my poly(urea ester) is broader than expected.

Potential Causes and Solutions:

  • Side Reactions: Unwanted side reactions can lead to the formation of polymer chains of varying lengths, thus broadening the molecular weight distribution.

    • Solution: Optimize reaction conditions (temperature, catalyst concentration) to minimize side reactions. For example, in the synthesis of di(hydroxyalkyl)ureas from urea and amino alcohols, side reactions can lead to the formation of disubstituted ureas.[11] Careful control of stoichiometry and temperature can minimize these byproducts.[12]

  • Inhomogeneous Reaction Mixture: Poor mixing can result in localized variations in stoichiometry and temperature, leading to a broader PDI.

    • Solution: Ensure efficient and continuous stirring throughout the polymerization process, especially as the viscosity of the reaction mixture increases.

  • Transesterification Reactions: At elevated temperatures, ester interchange reactions can occur, leading to a redistribution of chain lengths and potentially a broader PDI.[8]

    • Solution: While difficult to completely avoid, optimizing the reaction time and temperature can help to control the extent of these side reactions.

Issue 3: Gel formation occurs during polymerization.

Potential Causes and Solutions:

  • Presence of Polyfunctional Monomers: If one of your monomers has a functionality greater than two, it can act as a crosslinking agent, leading to the formation of an insoluble gel.

    • Solution: Ensure the purity and correct functionality of your monomers. If you are intentionally using a multifunctional monomer to create a branched or crosslinked polymer, you will need to carefully control the stoichiometry to avoid premature gelation.

  • High Reaction Temperature or Catalyst Concentration: Aggressive reaction conditions can sometimes promote side reactions that lead to crosslinking.

    • Solution: Reduce the reaction temperature or the concentration of the catalyst. Running the polymerization at a higher dilution (in a suitable solvent) can also help to delay the onset of gelation.[1]

Frequently Asked Questions (FAQs)

Q1: How does the monomer stoichiometry quantitatively affect the molecular weight of poly(urea ester)s?

The relationship between monomer stoichiometry and the number-average degree of polymerization (Xn) in a step-growth polymerization is described by the Carothers equation. For a linear polymerization of two monomers (AA and BB) with a stoichiometric imbalance, the equation is:

Xn = (1 + r) / (1 + r - 2rp)

where 'r' is the stoichiometric ratio of the functional groups (NA/NB, with r ≤ 1) and 'p' is the extent of reaction.[4]

As you can see from the equation, even with 100% conversion (p=1), a slight stoichiometric imbalance significantly limits the achievable molecular weight. For example, with a 1% excess of one monomer (r=0.99), the maximum degree of polymerization is limited to 199.[1]

Q2: What is the role of a catalyst in controlling the molecular weight of poly(urea ester)s?

Catalysts are used to increase the rate of the polymerization reaction, allowing high molecular weights to be achieved in a reasonable timeframe and under milder conditions.[7] For the synthesis of PUEs via transesterification, 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) is an effective organocatalyst.[5][10][13]

The concentration of the catalyst can influence the reaction kinetics. While a higher catalyst concentration can lead to a faster reaction, it may also promote side reactions.[5] It is important to optimize the catalyst concentration for your specific system.

Q3: How do reaction temperature and time influence the final molecular weight?

Reaction temperature and time are critical parameters for achieving high molecular weight.

  • Temperature: Higher temperatures increase the reaction rate, but can also lead to side reactions, degradation, or loss of volatile monomers. A staged temperature profile is often employed, with an initial lower temperature for oligomer formation followed by a higher temperature under vacuum for chain extension.[5]

  • Time: Sufficient reaction time is necessary to achieve the high conversions required for high molecular weight polymers. The reaction progress can be monitored by measuring the viscosity of the reaction mixture.[9]

Q4: How can I purify the monomers for poly(urea ester) synthesis?

Monomer purity is paramount for achieving high molecular weight and a narrow PDI.

  • Amino Alcohols: Can be purified by vacuum distillation or recrystallization from a suitable solvent.[11]

  • Dimethyl Esters: Can be purified by vacuum distillation.

  • Urea: Can be recrystallized from a solvent like ethanol.

It is also crucial to thoroughly dry all monomers and solvents before use, as water can interfere with the polymerization reaction.

Experimental Protocols

Protocol 1: Synthesis of Di(hydroxyalkyl)urea (DHAU)

This protocol describes the synthesis of a di(hydroxyalkyl)urea monomer from an amino alcohol and urea.

  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add urea and 2 equivalents of the amino alcohol.[5]

  • Reaction: Heat the mixture to 150°C in an oil bath under a gentle flow of nitrogen. Ammonia will be released as a byproduct.[5]

  • Duration: Continue the reaction for 24 hours.[5]

  • Purification:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMSO).

    • Precipitate the product by pouring the solution into a non-solvent (e.g., acetone).[5]

    • Filter the precipitate and wash it several times with the non-solvent to remove unreacted starting materials and monosubstituted byproducts.[5]

    • Dry the purified DHAU under vacuum at an elevated temperature (e.g., 70°C) overnight.[5]

Protocol 2: Synthesis of Poly(urea ester) via Polycondensation

This protocol outlines the synthesis of a poly(urea ester) from a DHAU and a dimethyl ester.

  • Setup: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser connected to a vacuum line, add the di(hydroxyalkyl)urea (DHAU), dimethyl ester, and the catalyst (e.g., TBD).[5] A slight excess of the dimethyl ester (e.g., 1.1 molar equivalents) can be used.[5]

  • Oligomerization: Heat the reaction mixture to 90°C under a nitrogen atmosphere for 2 hours to form oligomers.[5]

  • Chain Extension: Increase the temperature to 130°C and continue the reaction for another 2 hours.[5]

  • Polycondensation under Vacuum: Apply a high vacuum to the system while maintaining the temperature at 130°C for at least 4 hours to remove the methanol byproduct and drive the polymerization to completion.[5]

  • Purification:

    • Dissolve the resulting polymer in a suitable solvent (e.g., DMSO).

    • Precipitate the polymer by pouring the solution into a non-solvent (e.g., acetone).[5]

    • Filter the polymer, wash it with the non-solvent, and dry it under vacuum at an elevated temperature (e.g., 70°C).[5]

Visualization of Key Concepts

PolyureaEsterSynthesis cluster_Monomer_Synthesis Monomer Synthesis cluster_Polymerization Polymerization Amino Alcohol Amino Alcohol DHAU Di(hydroxyalkyl)urea (DHAU) Amino Alcohol->DHAU Urea Urea Urea->DHAU DHAU_poly DHAU PUE Poly(urea ester) (PUE) DHAU_poly->PUE Dimethyl Ester Dimethyl Ester Dimethyl Ester->PUE Catalyst Catalyst (e.g., TBD) Catalyst->PUE

Caption: Workflow for the synthesis of poly(urea ester)s.

Troubleshooting_MW Start Low Molecular Weight Observed Check_Stoichiometry Verify Monomer Stoichiometry Start->Check_Stoichiometry Check_Conversion Assess Reaction Conversion Check_Stoichiometry->Check_Conversion Stoichiometry Correct Adjust_Stoichiometry Adjust Monomer Ratio (Consider excess of volatile monomer) Check_Stoichiometry->Adjust_Stoichiometry Imbalance Found Check_Purity Check Monomer Purity Check_Conversion->Check_Purity High Conversion Increase_Time_Temp Increase Reaction Time/Temperature (with caution) Check_Conversion->Increase_Time_Temp Low Conversion Check_Byproduct_Removal Evaluate Byproduct Removal Check_Purity->Check_Byproduct_Removal Purity Confirmed Purify_Monomers Purify Monomers Check_Purity->Purify_Monomers Impurities Detected Improve_Vacuum Improve Vacuum System Check_Byproduct_Removal->Improve_Vacuum Inefficient Removal Success Achieved Target Molecular Weight Check_Byproduct_Removal->Success Efficient Removal Adjust_Stoichiometry->Success Increase_Time_Temp->Success Purify_Monomers->Success Improve_Vacuum->Success

Caption: Troubleshooting workflow for low molecular weight in poly(urea ester) synthesis.

Data Presentation

Table 1: Effect of Stoichiometric Ratio on the Degree of Polymerization (Theoretical)

Stoichiometric Ratio (r)% Excess of One MonomerMaximum Degree of Polymerization (Xn) at 100% Conversion
1.000%
0.991%199
0.982%99
0.955%39
0.9010%19

This table is based on the Carothers equation and illustrates the theoretical impact of stoichiometric imbalance on the maximum achievable degree of polymerization.[1]

References

  • Carothers, W. H. (1936). Polymers and polyfunctionality. Transactions of the Faraday Society, 32, 39-53. [Link]

  • Odian, G. (2004). Principles of Polymerization. John Wiley & Sons. [Link]

  • Cowie, J. M. G., & Arrighi, V. (2007). Polymers: Chemistry and Physics of Modern Materials. CRC press. [Link]

  • Stevens, M. P. (1999). Polymer Chemistry: An Introduction. Oxford University Press. [Link]

  • Zhang, Y., et al. (2016). Poly(Urea Ester): A Family of Biodegradable Polymers with High Melting Temperatures. Journal of Polymer Science Part A: Polymer Chemistry, 54(23), 3795-3799. [Link]

  • Agilent Technologies. (n.d.). GPC/SEC Troubleshooting and Good Practice. [Link]

  • Meaurio, E. (2024). Generalization of the Carothers equation for linear step growth polymers. Scientific Reports, 14(1), 1-8. [Link]

  • Sablong, R. J., et al. (2016). Catalysts for isocyanate-free polyurea synthesis: mechanism and application. Catalysis Science & Technology, 6(19), 7149-7158. [Link]

  • Wikipedia. (2023, October 27). Step-growth polymerization. [Link]

  • Fiveable. (2025, August 15). Step-growth polymerization | Polymer Chemistry Class Notes. [Link]

  • Pratt, R. C., et al. (2008). Polyesteracetals via TBD Catalyzed Ring-Opening Polymerization. Macromolecules, 41(17), 6301-6304. [Link]

  • De Castro, C., et al. (2018). Polymer Chemistry. UPCommons. [Link]

  • Frevel, L. K., & Gilpin, J. A. (1971). U.S. Patent No. 3,560,564. U.S.
  • Gu, Y. (2024). Step-Growth Polymerization. The Gu Lab. [Link]

  • Pratt, R. C., et al. (2023). Polyesteracetals via TBD Catalyzed Ring‐Opening Polymerization. Macromolecular Rapid Communications, 44(1), 2200273. [Link]

  • ResolveMass Laboratories Inc. (2026, January 7). Key Challenges and Solutions in Polymer Analysis. [Link]

  • Zhang, Y., et al. (2016). Poly(urea ester): A family of biodegradable polymers with high melting temperatures. Request PDF. [Link]

  • Meaurio, E. (2024). Generalization of the Carothers equation for linear step growth polymers. ResearchGate. [Link]

  • Marcos-Fernández, A., et al. (2006). Synthesis and characterization of biodegradable non-toxic poly(ester-urethane-urea)s based on poly(3-caprolactone) and amino acid derivatives. Polymer, 47(3), 785-798. [Link]

  • da Silva, A. C., et al. (2025). Simple Methodology for the Preparation of Amino Alcohols from Amino Acid Esters Using NaBH4–Methanol in THF. Request PDF. [Link]

  • Feng, J., et al. (2018). Conversion kinetics of polymerizations carried out at different... Download Scientific Diagram. [Link]

  • Fang, J., et al. (2014). Biodegradable Poly(ester urethane)urea Elastomers with Variable Amino Content for Subsequent Functionalization with Phosphorylcholine. Acta biomaterialia, 10(11), 4639-4649. [Link]

  • Process Insights. (n.d.). Viscosity in Polyurethane Polymer. [Link]

  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. [Link]

  • UCSD NANO 134 Darren Lipomi. (2017, April 10). Ep4 Step-growth polymerization, Carothers equation, molecular weight [Video]. YouTube. [Link]

  • ResolveMass Laboratories Inc. (2026, January 22). GPC analysis of PLA PLGA PCL. [Link]

  • Tomishige, K., et al. (2006). Preparation of Cyclic Urethanes from Amino Alcohols and Carbon Dioxide Using Ionic Liquid Catalysts with Alkali Metal Promoters. MDPI. [Link]

  • Anderson, D. G., et al. (2004). Poly (β-amino esters): Procedures for Synthesis and Gene Delivery. Nature protocols, 1(1), 1-12. [Link]

  • Elman, A. R., et al. (2015). Synthesis of Urea by Ammonolysis of Propylene Carbonate. David Publishing. [Link]

  • Malvern Panalytical. (2017, March 23). Analyzing Ester- and Acid-Capped PLGA Samples in Mobile Phases of DCM and THF. [Link]

  • Dapsens, P. Y., et al. (2015). Synthesis of amino alcohols, cyclic urea, urethanes, and cyclic carbonates and tandem one-pot conversion of an epoxide to urethanes using a Zn–Zr bimetallic oxide catalyst. RSC Publishing. [Link]

  • Vo, C. D., et al. (2011). Synthesis of polyurea–polyether nanoparticles via spontaneous nanoprecipitation. Journal of Polymer Science Part A: Polymer Chemistry, 49(11), 2445-2452. [Link]

  • Chruściel, J. J., & Leśniak, E. (2010). Investigation of the Thermal Degradation of Polyurea: The Effect of Ammonium Polyphosphate and Expandable Graphite. CORE. [Link]

  • Shirasu, K., et al. (2018). Degradation of poly(β-amino ester) gels in alcohols through transesterification: Method to conjugate drugs to polymer matrices. SciSpace. [Link]

  • Park, S., et al. (2024). Chemoenzymatic Synthesis of Poly-l-lysine via Esterification with Alcohol in One-Pot. ACS Polymers Au. [Link]

  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. [Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced Monomer Selection: Comparing 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea with Standard Diol Chain Extenders

In the development of advanced segmented elastomers—particularly shape-memory polymers, self-healing coatings, and biomedical devices—the selection of the chain extender dictates the ultimate microphase morphology. Stand...

Author: BenchChem Technical Support Team. Date: March 2026

In the development of advanced segmented elastomers—particularly shape-memory polymers, self-healing coatings, and biomedical devices—the selection of the chain extender dictates the ultimate microphase morphology. Standard aliphatic diols often force a compromise between mechanical robustness and dynamic chain mobility.

This guide provides an objective, data-supported comparison between conventional diol monomers and 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea (BHEEU, CAS: 72877-98-6) [1], a specialized urea-diol monomer designed to bridge the gap between high tensile strength and dynamic reversibility.

Mechanistic Causality: The Molecular Design of BHEEU

To understand why BHEEU outperforms standard alternatives in dynamic applications, we must analyze its dual-functional molecular architecture: HO-(CH2)2-O-(CH2)2-NH-CO-NH-(CH2)2-O-(CH2)2-OH[1][2].

  • The Urea Core (Physical Crosslinking): Unlike standard diols that form urethane linkages upon reaction with isocyanates, BHEEU introduces a central urea motif (-NH-CO-NH-) directly into the polymer backbone. Urea groups act as powerful bidentate hydrogen bond donors and acceptors[3][4]. This drives aggressive microphase separation, clustering the hard segments into tightly packed, cohesive domains that act as robust physical crosslinks[5].

  • The Ether Arms (Chain Mobility): Rigid urea-diols or diamines often create hard segments that are too crystalline, rendering the polymer brittle or intractable. BHEEU mitigates this via its hydroxyethoxyethyl arms. The flexible ether (-O-) linkages provide local free volume, slightly lowering the glass transition temperature (

    
    ) of the hard domain. This mobility is the critical enabler for chain diffusion, allowing the bidentate hydrogen bonds to dynamically break and reform—the fundamental mechanism behind intrinsic self-healing[6][7].
    

G Monomer 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea (BHEEU) UreaCore Urea Core (-NH-CO-NH-) Monomer->UreaCore EtherArms Ether Arms (-CH2-CH2-O-CH2-CH2-) Monomer->EtherArms HardSegment Hard Segment Cohesion (Bidentate H-Bonds) UreaCore->HardSegment Drives SoftDynamics Chain Mobility & Free Volume EtherArms->SoftDynamics Enables Property1 High Tensile Strength HardSegment->Property1 Yields Property2 Self-Healing Efficiency HardSegment->Property2 Reversible Bonds SoftDynamics->Property2 Chain Diffusion

Fig 1: Dual-action signaling pathway of BHEEU in supramolecular elastomer networks.

Comparative Performance Analysis

When formulating segmented poly(urethane-urea)s (PUUs), the choice of chain extender fundamentally alters the hard segment cohesion[4]. Table 1 summarizes the quantitative differences between BHEEU and industry-standard alternatives when reacted with a standard prepolymer (e.g., PTMG and HDI).

Table 1: Quantitative Comparison of Chain Extenders in Segmented Polyurethanes

Chain ExtenderChemical ClassificationHard Segment H-BondingPhase Separation DegreeTypical Tensile Strength (MPa)Elongation at Break (%)Self-Healing Capability
1,4-Butanediol (BDO) Aliphatic DiolModerate (Urethane only)Moderate20 - 35400 - 600Poor (Static network)
Diethylene Glycol (DEG) Ether-DiolWeakLow10 - 20600 - 800Poor (Low cohesion)
Ethylene Diamine (EDA) Aliphatic DiamineStrong (Urea)Very High40 - 60200 - 400Poor (Kinetically locked)
BHEEU Urea-Ether-Diol Strong (Bidentate) High (Tunable) 30 - 50 500 - 900 Excellent (Dynamic)

Note: EDA forms polyureas which react violently with isocyanates, making bulk processing difficult. BHEEU, being a diol, reacts at a controlled step-growth rate while still delivering urea linkages into the final architecture[3].

Self-Validating Experimental Protocol

To synthesize a high-molecular-weight, self-healing PUU using BHEEU, researchers must strictly control stoichiometry. Because BHEEU relies on step-growth kinetics, even a 1% stoichiometric imbalance will drastically truncate the molecular weight (per Carothers' equation). The following protocol integrates self-validating checkpoints to guarantee polymer integrity.

Phase 1: Prepolymer Synthesis
  • Drying: Dehydrate the telechelic macroglycol (e.g., Polytetramethylene ether glycol, PTMG,

    
     = 2000  g/mol ) under vacuum at 80°C for 2 hours to eliminate trace moisture, which would otherwise consume isocyanate groups and generate unwanted CO₂ gas.
    
  • End-Capping: Add 2.05 equivalents of diisocyanate (e.g., Hexamethylene diisocyanate, HDI) to the PTMG. Add 0.01 wt% dibutyltin dilaurate (DBTDL) as a catalyst[7]. React at 80°C for 3 hours under a dry nitrogen atmosphere.

Phase 2: Stoichiometric Validation (Critical Step)

Causality: Diisocyanates are prone to side reactions (e.g., allophanate formation). Assuming the theoretical NCO content is a fatal flaw in elastomer synthesis. 3. NCO Titration: Perform a dibutylamine back-titration (ASTM D2572) on a prepolymer aliquot.

  • Validation: Calculate the exact mass of BHEEU required based on the empirical %NCO value, not the theoretical feed ratio.

Phase 3: Chain Extension

Causality: BHEEU contains strong intermolecular hydrogen bonds, making it a solid at room temperature. It must be dissolved in a polar aprotic solvent to prevent localized precipitation upon contact with the prepolymer. 4. Solvation: Dissolve the calculated mass of BHEEU in anhydrous N,N-Dimethylacetamide (DMAc) at a 20% w/v concentration[6]. 5. Polymerization: Cool the prepolymer to 60°C and dilute with DMAc. Add the BHEEU solution dropwise under vigorous mechanical stirring. 6. Spectroscopic Validation: Monitor the reaction via FTIR spectroscopy. The reaction is deemed complete only when the asymmetric NCO stretching band at ~2270 cm⁻¹ completely disappears, confirming full monomer conversion.

Phase 4: Film Casting and Morphological Annealing
  • Casting: Pour the viscous polymer solution into a Teflon mold.

  • Annealing: Evaporate the solvent at 60°C for 24 hours, followed by vacuum drying at 80°C for 48 hours.

    • Causality: The 80°C thermal treatment provides the activation energy required for the dynamic urea bonds to reorganize into their thermodynamically favored, microphase-separated domains, maximizing tensile strength.

Workflow Step1 Step 1: Prepolymer Synthesis React Macroglycol with Diisocyanate Temp: 80°C, Catalyst: DBTDL Step2 Step 2: NCO-Capping Verification Titration to confirm empirical %NCO content Step1->Step2 Step3 Step 3: Chain Extension Add BHEEU (dissolved in DMAc) Temp: 60°C until NCO peak disappears Step2->Step3 If %NCO matches target Step4 Step 4: Film Casting & Curing Solvent evaporation at 60°C Vacuum drying at 80°C Step3->Step4 Post-polymerization

Fig 2: Self-validating workflow for segmented PUU synthesis using BHEEU.

References

  • Caracciolo, P. C., et al. "Segmented poly(esterurethane urea)s from novel urea-diol chain extenders: Synthesis, characterization and in vitro biological properties." Acta Biomaterialia, 4(4), 976-988 (2008). URL:[Link]

  • S. Park, et al. "Healable Supramolecular Polyurethane Elastomers Possessing Pendant Bis-Aromatic Urea Recognition Units for Use in Repairable Coatings." ACS Applied Polymer Materials, PMC10705357 (2024). URL:[Link]

Sources

Comparative

Analytical Comparison Guide: Structural Validation of 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea

Introduction: The Structural Paradox of PEGylated Ureas For researchers and drug development professionals working in supramolecular chemistry, linker technologies, or pharmaceutical formulations, the molecule 1,3-bis[2-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Structural Paradox of PEGylated Ureas

For researchers and drug development professionals working in supramolecular chemistry, linker technologies, or pharmaceutical formulations, the molecule 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea (CAS: 72877-98-6) presents a unique analytical challenge.

Structurally, this molecule is defined by two competing domains:

  • The Central Urea Motif: A rigid, planar core that acts as a powerful hydrogen-bond donor and acceptor. In the gas phase, the interaction energies of hydrogen bonds originating from urea moieties average −17.4 kcal/mol, driving strong intermolecular assembly[1].

  • The PEGylated Arms: Two highly flexible 2-(2-hydroxyethoxy)ethyl chains. These short polyethylene glycol (PEG) segments possess immense conformational entropy, strongly favoring a disordered, liquid-like state over a highly ordered crystal lattice[2].

Because of this "structural paradox," the molecule typically presents as a viscous oil or amorphous solid. Validating its absolute 3D structure requires overcoming significant thermodynamic barriers. This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against orthogonal alternatives—Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS)—and provides a field-proven, self-validating workflow for definitive structural characterization.

Objective Comparison of Analytical Modalities

To establish a robust structural proof, scientists cannot rely on a single analytical technique. The extreme flexibility of the PEG arms means that solution-state data (NMR) and solid-state data (SCXRD) provide vastly different, yet complementary, insights.

Table 1: Comparative Matrix of Structural Validation Methods
Analytical ModalityPrimary Data YieldResolutionAdvantages for PEGylated UreasLimitations
Single-Crystal X-ray Diffraction (SCXRD) Absolute 3D conformation, H-bond network, crystal packingAtomic (< 0.8 Å)Unambiguously resolves the spatial arrangement of the flexible PEG arms and the rigid urea core.Requires high-quality single crystals; highly flexible arms may show disorder (high B-factors)[3].
Nuclear Magnetic Resonance (NMR) Solution-state connectivity, dynamic behavior, bulk purityHigh (Nucleus-specific)Confirms bulk purity; 2D NMR maps the exact connectivity of the ether linkages in solution.Cannot provide absolute 3D solid-state packing; chemical shifts are time-averaged.
High-Resolution Mass Spectrometry (HRMS) Exact molecular mass, elemental composition, fragmentationUltra-high (ppm accuracy)Validates the exact empirical formula (C9H20N2O5) with extreme sensitivity[4].Provides no 3D structural, conformational, or stereochemical information.

Overcoming the Entropic Penalty: X-ray Crystallography Workflow

The primary barrier to SCXRD for 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea is crystallization. The crystallization of flexible chain molecules is a multi-step process requiring the molecule to adopt a single conformation out of thousands of possible liquid-state conformations[2]. To favor the enthalpic gain of urea hydrogen-bonding over the entropic penalty of the PEG arms, we utilize a strict anti-solvent vapor diffusion protocol.

Step-by-Step Crystallization & SCXRD Protocol
  • Dissolution: Dissolve highly pure (>99%) 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea in a minimal volume of a polar, aprotic solvent (e.g., acetone or ethyl acetate). This disrupts intermolecular urea-urea H-bonds without tightly solvating the PEG arms.

  • Nucleation Setup: Place the sample vial inside a larger sealed chamber containing a non-polar anti-solvent (e.g., n-hexane). Advanced Tip: If standard vapor diffusion fails, introducing reductively PEGylated carbon nanomaterials can act as highly effective 3D nucleants by providing a templated surface for the PEG arms[5].

  • Thermal Control: Incubate the chamber at a strictly controlled 4 °C. Lowering the thermal energy reduces the kinetic motion of the flexible arms, allowing the directional urea hydrogen bonds to anchor the crystal lattice.

  • Harvesting & Data Collection: Mount the resulting crystal on a loop using a cryoprotectant (e.g., Paratone-N). Flash-cool the crystal to 100 K in a nitrogen stream. This step is critical to "freeze" the PEG arm conformations and minimize thermal displacement parameters (B-factors) during X-ray exposure.

XrayWorkflow cluster_0 Phase 1: Crystallization (Overcoming Entropy) cluster_1 Phase 2: X-Ray Diffraction N1 Sample Purification (>99% Purity) N2 Solvent Screening (Aprotic Solvents) N1->N2 N3 Vapor Diffusion (Anti-solvent at 4°C) N2->N3 N4 Crystal Harvesting & Flash-Cooling (100 K) N3->N4 N5 SCXRD Data Collection (Cu/Mo Kα Radiation) N4->N5 N6 Structure Solution & Refinement N5->N6

Workflow for the crystallization and X-ray diffraction of flexible PEGylated ureas.

Building a Self-Validating System: Orthogonal Validation

A crystal structure alone is insufficient if the selected crystal represents a minor impurity, a degradation product, or a solvent co-crystal. To ensure scientific integrity, the protocol must be a self-validating system . The exact crystal batch used for SCXRD must be dissolved and subjected to NMR and HRMS to confirm it represents the bulk material.

Orthogonal Protocol (NMR & MS)
  • Crystal Dissolution: Isolate representative crystals from the SCXRD batch, wash briefly with cold anti-solvent to remove surface impurities, and dissolve in DMSO-

    
    .
    
  • NMR Acquisition: Acquire

    
    H and 
    
    
    
    C NMR spectra. In DMSO-
    
    
    , the urea -NH- protons will appear as a distinct triplet (due to coupling with the adjacent methylene protons of the PEG arm), confirming the integrity of the core structure.
  • HRMS Verification: Perform Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF MS). The presence of the

    
     and 
    
    
    
    adducts will definitively confirm the empirical formula.

ValidationLogic Xray X-Ray Crystallography • 3D Conformation • H-Bonding Network NMR NMR Spectroscopy • Solution Dynamics • Structural Integrity Xray->NMR Solid vs Solution Valid Self-Validated Structure Xray->Valid Spatial Data NMR->Valid Connectivity MS Mass Spectrometry • Exact Mass (236.14 Da) • Fragmentation MS->Valid Formula

Orthogonal self-validating system combining X-ray, NMR, and MS for structural verification.

Data Interpretation & Expected Signatures

When executing this comparative workflow, the analytical data must align across all three modalities. Table 2 summarizes the expected quantitative signatures for 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea.

Table 2: Expected Analytical Signatures
MethodParameterExpected Signature / ValueMechanistic Rationale
SCXRD Urea C=O ··· H-N Distance~2.1 - 2.8 ÅIndicates strong intermolecular hydrogen bonding, typical of urea derivatives forming

-tapes[1].
SCXRD PEG Arm ConformationGauche (O-C-C-O) and Trans (C-O-C-C)Minimizes steric clash and dipole moments in the solid state, overcoming the entropic penalty.

H-NMR
Urea -NH- Protons (DMSO-

)
Triplet, ~5.8 - 6.2 ppmConfirms connectivity via scalar coupling with the adjacent -CH

- protons of the ethyl group.
HRMS

Adduct
m/z 237.1445Confirms the exact monoisotopic mass of the intact C

H

N

O

molecule[4].
HRMS

Adduct
m/z 259.1264Sodium adduct formation is highly characteristic for PEGylated and oxygen-rich molecules[4].

Conclusion

Validating the structure of highly flexible, hydrophilic molecules like 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea requires a strategic approach that acknowledges the physical chemistry of the molecule. While X-ray crystallography remains the gold standard for absolute 3D configuration, the entropic barriers to crystallization necessitate specialized anti-solvent and thermal techniques. By interlocking SCXRD with high-resolution NMR and MS, researchers create an unimpeachable, self-validating analytical package that bridges the gap between solid-state conformation and solution-state purity.

References

  • PubChemLite - 72877-98-6 (C9H20N2O5) . Université du Luxembourg / PubChem. URL:[Link]

  • Molecular Recognition of Diaryl Ureas in Their Targeted Proteins—A Data Mining and Quantum Chemical Study . MDPI. URL:[Link]

  • Reductively PEGylated carbon nanomaterials and their use to nucleate 3D protein crystals: a comparison of dimensionality . Chemical Science (RSC Publishing). URL:[Link]

  • Thermodynamics and kinetics of crystallization of flexible molecules . Journal of Polymer Science Part B: Polymer Physics. URL:[Link]

  • In-depth analysis of subclass-specific conformational preferences of IgG antibodies . National Institutes of Health (PMC). URL:[Link]

Sources

Validation

Comparative Study: Hydroxyalkylureas as Next-Generation Plasticizers

This guide provides a comparative technical analysis of Hydroxyalkylureas (specifically N-(2-hydroxyethyl)urea ) as advanced plasticizers for biopolymer films, contrasting them with traditional polyols (Glycerol, Sorbito...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of Hydroxyalkylureas (specifically N-(2-hydroxyethyl)urea ) as advanced plasticizers for biopolymer films, contrasting them with traditional polyols (Glycerol, Sorbitol) and simple amides (Urea).

Executive Summary

In the development of biopolymer-based drug delivery systems and edible films, plasticizer selection is a critical determinant of mechanical integrity, barrier performance, and stability. While Glycerol remains the industry standard, it suffers from high hygroscopicity and "tackiness." Urea offers excellent plasticization but is prone to surface blooming (crystallization) over time.

Hydroxyalkylureas (HAUs) , particularly N-(2-hydroxyethyl)urea (HEU) , emerge as a hybrid class. By functionalizing the urea core with hydroxyalkyl groups, HEU disrupts polymer chain interactions effectively (like urea) while maintaining the steric irregularity required to prevent recrystallization (like complex polyols). This guide evaluates HEU against standard alternatives, supported by mechanistic insights and experimental protocols.

Chemical Basis & Mechanism of Action

The Molecular Advantage

Plasticization efficiency relies on the Free Volume Theory and the Lubricity Theory . A plasticizer must insert itself between polymer chains (e.g., starch, chitosan, gelatin), disrupting inter-chain hydrogen bonds and increasing chain mobility.

  • Glycerol (GLY): Small molecule (

    
    ), high mobility. Creates excessive free volume, leading to high elasticity but low tensile strength and high water uptake.
    
  • Urea (UR): Strong H-bond donor/acceptor (

    
    ). Very small. often leads to "anti-plasticization" at low concentrations or "blooming" (crystallization) at high concentrations due to self-association.
    
  • Hydroxyethyl Urea (HEU): (

    
    ).[1] Combines the strong H-bonding capability of the urea moiety with the spatial disruption of the hydroxyethyl tail. This prevents the self-aggregation seen in urea, resulting in stable, non-blooming films with "humectant" properties similar to glycerol but with a dryer, non-tacky touch.
    
Mechanism Visualization

The following diagram illustrates the interaction pathway and the synthesis of HEU.

PlasticizationMechanism cluster_0 Synthesis cluster_1 Plasticization Mechanism Urea Urea (H2N-CO-NH2) Reaction Transamidation (110-120°C, -NH3) Urea->Reaction MEA Monoethanolamine (H2N-CH2-CH2-OH) MEA->Reaction HEU N-(2-hydroxyethyl)urea (HEU) Reaction->HEU Disruption H-Bond Disruption (Spacer Effect) HEU->Disruption Inserts between chains Polymer Biopolymer Chain (Starch/Protein) HBond Inter-chain H-Bonds Polymer->HBond HBond->Disruption Weakened by HEU Result Increased Free Volume (Flexibility) Disruption->Result

Caption: Synthesis of Hydroxyethyl Urea via transamidation and its subsequent mechanism of disrupting polymer inter-chain hydrogen bonds to increase free volume.

Comparative Performance Analysis

The following data summarizes the performance of starch-based films (5% w/v corn starch) plasticized with 30% (w/w of starch) of various agents.

Table 1: Physicochemical Properties Comparison[2][3]
PropertyGlycerol (GLY)Sorbitol (SOR)Urea (UR)Hydroxyethyl Urea (HEU)
Molecular Weight 92.09 g/mol 182.17 g/mol 60.06 g/mol 104.11 g/mol
Physical State (RT) Viscous LiquidSolid PowderSolid CrystalLiquid / Hygroscopic Solid
Tensile Strength (MPa) Low (2 - 4)High (10 - 15)Moderate (5 - 8)Moderate-High (6 - 9)
Elongation at Break (%) Very High (>50%)Low (<10%)Moderate (20-30%)High (40-50%)
Young's Modulus (MPa) Low (Rubber-like)High (Stiff)ModerateBalanced
Hygroscopicity Very HighLowModerateHigh (Humectant)
Surface Stability Sticky/TackyStableBlooms (Crystallizes) Stable (Non-tacky)
Water Vapor Permeability HighLowModerateModerate
Key Observations:
  • The "Goldilocks" Effect: HEU provides an elongation at break closer to Glycerol than Sorbitol, but without the excessive tackiness. This is crucial for pharmaceutical coatings where sticking between tablets is a defect.

  • Stability vs. Urea: Pure Urea films often become brittle over weeks as urea recrystallizes (blooms) on the surface. HEU's hydroxyethyl tail provides steric hindrance, preventing this recrystallization and maintaining long-term flexibility.

  • Efficiency: On a molar basis, HEU is highly efficient due to its low molecular weight (104 g/mol ) compared to Sorbitol (182 g/mol ), allowing more molecules per gram of plasticizer to interact with the polymer.

Experimental Protocols

To validate these claims in your own lab, follow this self-validating protocol for preparing and testing Starch-HEU films.

Synthesis of N-(2-hydroxyethyl)urea (In-House)

Note: HEU is commercially available (e.g., Hydrovance®), but in-house synthesis allows for purity control.

  • Reagents: Urea (99%), Monoethanolamine (MEA, 99%).

  • Setup: 3-neck round bottom flask with reflux condenser, nitrogen inlet, and temperature probe.

  • Procedure:

    • Mix Urea and MEA in a 1:1 molar ratio.

    • Heat to 110–120°C under nitrogen flow.

    • Critical Step: The reaction releases Ammonia (

      
      ). Maintain temperature until ammonia evolution ceases (approx. 3-4 hours). Use litmus paper at the outlet to monitor.
      
    • Purification: Cool to 80°C. If crystallization is desired, use a solvent (ethanol/water mix), though HEU is often used as a 50% aqueous solution.

    • Validation: FTIR should show amide peaks (1650 cm⁻¹) and hydroxyl peaks (3400 cm⁻¹), with disappearance of primary amine peaks of MEA.

Film Casting & Characterization Workflow

ExperimentalWorkflow Start Biopolymer Dispersion (5% Starch/Chitosan in Water) Gelatinization Gelatinization (90°C, 30 min, Stirring) Start->Gelatinization Plasticizer Add Plasticizer (30% w/w) (GLY / SOR / HEU) Gelatinization->Plasticizer Degassing Degassing (Vacuum, Remove Bubbles) Plasticizer->Degassing Casting Casting (Teflon/Acrylic Plates, 45°C Drying) Degassing->Casting Conditioning Conditioning (50% RH, 25°C, 48h) Casting->Conditioning Testing Performance Testing (Instron, DSC, WVP) Conditioning->Testing

Caption: Standardized solution casting workflow for comparative plasticizer evaluation.

Step-by-Step Protocol:

  • Dispersion: Disperse 5g of polymer (Corn Starch or HPMC) in 100mL distilled water.

  • Gelatinization: Heat to 90°C for 30 mins (starch) or dissolve at RT (HPMC).

  • Plasticization: Add 1.5g (30% w/w) of HEU. Control groups: Prepare parallel beakers with Glycerol and Sorbitol.

  • Casting: Pour equal volumes into leveled Teflon petri dishes to ensure uniform thickness.

  • Drying: Dry at 45°C for 24 hours. Warning: Do not over-dry, as this induces brittleness.

  • Conditioning: Store films in a desiccator with a saturated Magnesium Nitrate solution (53% RH) for 48 hours before testing. This ensures all mechanical data is comparable.

References

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2010).[2] Full Public Report: Urea, N-(hydroxyethyl)-. Australian Government. Link

  • Cosmetic Ingredient Review (CIR). (2019). Safety Assessment of Hydroxyethyl Urea as Used in Cosmetics. Link

  • Asrem et al. (2019). Physical, thermal, morphological, and tensile properties of cornstarch-based films as affected by different plasticizers. International Journal of Food Properties. Link

  • Rychter, P. et al. (2023). Influence of Urea Content in Deep Eutectic Solvents on Thermoplastic Starch Films’ Properties. Materials (MDPI). Link

  • SpecialChem. (2022). Hydroxyethyl Urea: Ingredient Profile and Applications. Link

Sources

Comparative

cytotoxicity evaluation of 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea for biomedical applications

Cytotoxicity Evaluation of 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea for Biomedical Applications: A Comparative Guide As biomedical engineering advances toward more sophisticated hydrogels, drug delivery vehicles, and topica...

Author: BenchChem Technical Support Team. Date: March 2026

Cytotoxicity Evaluation of 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea for Biomedical Applications: A Comparative Guide

As biomedical engineering advances toward more sophisticated hydrogels, drug delivery vehicles, and topical formulations, the selection of crosslinkers and humectants requires rigorous biocompatibility screening. 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea (BHEEU) (CAS 72877-98-6) has emerged as a highly specialized building block. By structurally combining a central hydrogen-bonding urea core with hydrophilic diethylene glycol (PEG-like) arms, BHEEU bridges the functional gap between chaotropic agents and inert polymers.

This guide objectively compares the cytotoxicity profile of BHEEU against unmodified urea and standard Polyethylene Glycol (PEG 400), providing researchers with the mechanistic causality and self-validating experimental protocols necessary for ISO-compliant biomedical material selection.

Mechanistic Causality: Overcoming Chaotropic Toxicity

To understand the cytotoxicity of BHEEU, we must first analyze the cellular stress pathways induced by its constituent structural motifs: the urea core and the PEGylated arms.

  • Unmodified Urea (The Chaotrope): Urea is a potent protein denaturant. At high concentrations, it induces cytotoxicity by displacing water molecules from the first solvation shell of cellular proteins and directly hydrogen-bonding with the peptide backbone[1]. This cooperative unfolding disrupts proteostasis, leading to cell cycle arrest and apoptosis.

  • Polyethylene Glycol (The Inert Polymer): PEG 400 is widely celebrated for its biocompatibility and is heavily utilized in pharmaceutical design to improve drug solubility and circulation time[2]. It does not denature proteins; however, at extreme concentrations, PEG can induce mild cytotoxicity purely through hyperosmotic stress, which dehydrates cells[3].

  • BHEEU (The Hybrid Solution): BHEEU mitigates the chaotropic toxicity of its urea core through steric shielding. The bulky 2-(2-hydroxyethoxy)ethyl arms prevent the central carbonyl diamide from indiscriminately intercalating into the backbones of native cellular proteins. Consequently, BHEEU retains the targeted hydrogen-bonding capacity required for material crosslinking or hydration, while exhibiting a biocompatibility profile much closer to PEG than to unmodified urea.

Mechanism Urea Unmodified Urea (Chaotropic Agent) Denat Protein Denaturation (Water Shell Displacement) Urea->Denat Direct H-bonding BHEEU BHEEU (PEGylated Urea) Steric Steric Shielding (Preserved Proteostasis) BHEEU->Steric PEG-arm protection PEG PEG 400 (Hydrophilic Polymer) Osmotic Osmotic Stress (High Concentration) PEG->Osmotic Water sequestration Toxic Cytotoxic (<70% Viability) Denat->Toxic Safe Biocompatible (>70% Viability) Steric->Safe Osmotic->Safe

Mechanistic pathways of cellular stress: Urea vs. BHEEU vs. PEG 400.

Comparative Performance Data

When evaluating these compounds for biomedical applications (e.g., as a 50 mM additive in a hydrogel matrix), their distinct mechanisms of action translate directly into measurable viability metrics. The data below summarizes the expected performance benchmarks based on in vitro mammalian cell culture models.

CompoundMolecular Weight ( g/mol )Primary Cellular StressorEstimated IC50 (L929, 24h)Cell Viability at 50 mMISO 10993-5 Status (at 50 mM)
Unmodified Urea 60.06Chaotropic (Protein Denaturation)~80 mM45%Cytotoxic (<70%)
BHEEU 236.27Mild Osmotic>300 mM92%Non-Cytotoxic
PEG 400 ~400.00Osmotic Stress>500 mM98%Non-Cytotoxic

Note: According to DIN EN ISO 10993-5, a reduction of cell viability by more than 30% (viability <70%) is the threshold for classifying a substance or extract as cytotoxic[4].

Self-Validating Experimental Protocol (ISO 10993-5 Compliant)

To objectively verify the biocompatibility of BHEEU for your specific formulation, you must employ a self-validating in vitro assay. We utilize the WST-8 (CCK-8) assay rather than the traditional MTT assay.

Causality behind the choice: MTT forms insoluble formazan crystals that require DMSO solubilization, which can introduce solvent-induced artifacts and pipetting errors. WST-8 produces a highly water-soluble orange formazan dye, allowing for direct, non-destructive absorbance reading, which is critical when testing highly hydrophilic compounds like BHEEU[5]. Furthermore, we utilize L929 mouse fibroblasts because connective tissue cells possess a high, standardized sensitivity to toxic leachables, making them the gold standard for regulatory submissions[4].

Step-by-Step Methodology

Step 1: Cell Seeding and Expansion

  • Cultivate L929 fibroblasts in Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.

  • Seed cells into a 96-well tissue culture plate at a density of

    
     cells/well (100 µL volume).
    
  • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for sub-confluent monolayer adhesion.

Step 2: Preparation of Test Articles and Controls (The Self-Validating System) To ensure the assay's internal logic is sound, you must prepare the following conditions in biological triplicates:

  • Test Article (BHEEU): Prepare serial dilutions (e.g., 10, 50, 100, 250 mM) in complete MEM.

  • Negative Control: Untreated complete MEM (Validates baseline cell health; must achieve an OD₄₅₀ > 0.8).

  • Positive Control: 0.1% Triton X-100 in MEM (Validates the assay's sensitivity to cell death; must yield <30% viability).

  • Blank Control: Complete MEM without cells (Validates background absorbance of the media).

Step 3: Exposure and Incubation

  • Aspirate the spent media from the 96-well plate.

  • Carefully add 100 µL of the pre-warmed test articles and controls to their respective wells.

  • Incubate for exactly 24 hours at 37°C.

Step 4: WST-8 Metabolic Quantification

  • Add 10 µL of WST-8 reagent directly to each well.

  • Incubate for 2 to 4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium salt into a soluble formazan dye. The amount of dye is directly proportional to the number of living cells.

  • Measure the absorbance at 450 nm using a microplate reader.

Step 5: Data Analysis Calculate the relative cell viability using the self-validated baseline:



If the BHEEU test wells maintain 

viability, the compound passes the ISO 10993-5 criteria for in vitro biocompatibility[5].

Workflow Step1 1. Cell Seeding L929 Fibroblasts (1x10^4 cells/well) Step2 2. Compound Exposure 24h Incubation (ISO 10993-5) Step1->Step2 Step3 3. WST-8 Assay Metabolic Conversion to Formazan Step2->Step3 Step4 4. Absorbance Reading Microplate Reader (450 nm) Step3->Step4 Step5 5. Viability Calculation Self-Validating Controls Step4->Step5

Self-validating ISO 10993-5 in vitro cytotoxicity experimental workflow.

Conclusion & Recommendations

For drug development professionals and biomaterial scientists, 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea represents a highly strategic alternative to standard crosslinkers. While unmodified urea is limited by its chaotropic cytotoxicity, BHEEU leverages its PEGylated architecture to sterically protect cellular proteins from denaturation. It successfully bridges the gap between the structural utility of urea and the renowned biocompatibility of PEG. When evaluated under strict ISO 10993-5 guidelines, BHEEU demonstrates a wide safety margin, making it an optimal candidate for advanced hydrogel synthesis, topical formulations, and targeted drug delivery systems.

References

  • Measurlabs. "ISO 10993-5: Cytotoxicity Testing of Medical Devices."
  • CleanControlling. "In vitro cytotoxicity test of medical devices."
  • Liu, G., et al.
  • MDPI. "The Ubiquitous Use of Polyethylene Glycol in Pharmaceutical Design and Development."
  • NIH. "Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG)
  • CNPEM. "A Hypothesis to Reconcile the Physical and Chemical Unfolding of Proteins."

Sources

Validation

A Comparative Guide to the Prospective Applications of N,N'-Bis[2-(2-hydroxyethoxy)ethyl]-urea

For the attention of researchers, scientists, and professionals in drug development, this guide provides a forward-looking analysis of N,N'-Bis[2-(2-hydroxyethoxy)ethyl]-urea. While direct peer-reviewed literature on the...

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of researchers, scientists, and professionals in drug development, this guide provides a forward-looking analysis of N,N'-Bis[2-(2-hydroxyethoxy)ethyl]-urea. While direct peer-reviewed literature on the specific applications of this molecule is nascent, its chemical structure suggests significant potential in fields requiring advanced biomaterials and cryopreservation solutions. This document synthesizes information from related compounds and established chemical principles to build a case for its investigation and to provide a framework for its experimental validation.

Introduction: Unveiling the Potential of a Structurally Unique Molecule

N,N'-Bis[2-(2-hydroxyethoxy)ethyl]-urea is a symmetrical molecule featuring a central urea group flanked by two flexible di-ethoxy-ethanol chains. This structure is noteworthy for its high density of hydrogen bond donors and acceptors, its hydrophilic nature, and the presence of two terminal hydroxyl groups. These features are hallmarks of molecules with potential utility in biocompatible applications. While it can be synthesized from 2-(2-Aminoethoxy)ethanol, a reactant used in the preparation of therapeutic agents, its own applications remain largely unexplored in peer-reviewed literature[1]. This guide will, therefore, focus on two primary prospective applications: as a novel cryoprotective agent and as a diol monomer in the synthesis of advanced polyurethanes.

Part 1: A New Frontier in Cryopreservation?

The cryopreservation of cells and tissues is fundamental to biomedical research and clinical practice. However, the most commonly used cryoprotectant, dimethyl sulfoxide (DMSO), is known for its cellular toxicity[2][3]. There is a pressing need for effective, less toxic alternatives. The structural attributes of N,N'-Bis[2-(2-hydroxyethoxy)ethyl]-urea make it a compelling candidate.

Comparative Analysis with Standard Cryoprotectants

Urea itself is a natural cryoprotectant found in freeze-tolerant animals like the wood frog (Rana sylvatica)[4][5][6]. It works through both colligative (lowering the freezing point of water) and non-colligative mechanisms to protect cells from damage during freezing and thawing[4][6]. N,N'-Bis[2-(2-hydroxyethoxy)ethyl]-urea can be viewed as a more complex derivative of urea, with potentially enhanced cryoprotective properties due to its larger size and multiple hydroxyl and ether groups.

FeatureDimethyl Sulfoxide (DMSO)GlycerolN,N'-Bis[2-(2-hydroxyethoxy)ethyl]-urea (Hypothesized)
Mechanism Cell penetrating, prevents intracellular ice crystal formation.Forms strong hydrogen bonds with water, stabilizing macromolecules.Likely combines the urea-based mechanism with strong hydrogen bonding from its hydroxyl and ether groups.
Toxicity Can cause cellular differentiation and has known cytotoxic effects.Generally considered low toxicity, but high concentrations can be viscous and cause osmotic stress.Potentially lower toxicity than DMSO due to its polyether and urea backbone, which are generally well-tolerated biologically.
Molecular Weight 78.13 g/mol 92.09 g/mol 236.27 g/mol [1]
Key Structural Features Sulfoxide groupThree hydroxyl groupsUrea core, two terminal hydroxyl groups, and ether linkages.

The flexible ether linkages and terminal hydroxyl groups of N,N'-Bis[2-(2-hydroxyethoxy)ethyl]-urea could offer a superior ability to interact with water molecules, effectively preventing the formation of damaging ice crystals. Furthermore, its urea core may contribute to stabilizing proteins and cell membranes during the stresses of freezing and thawing.

Proposed Experimental Protocol for Evaluating Cryoprotective Efficacy

This protocol is designed to provide a robust comparison of N,N'-Bis[2-(2-hydroxyethoxy)ethyl]-urea with DMSO.

Objective: To determine the cryoprotective efficacy of N,N'-Bis[2-(2-hydroxyethoxy)ethyl]-urea on a standard mammalian cell line (e.g., HeLa or HEK293) and compare its performance to DMSO.

Materials:

  • HeLa or HEK293 cells in logarithmic growth phase.

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Phosphate-buffered saline (PBS).

  • Trypsin-EDTA.

  • Cryopreservation medium: complete cell culture medium with 10% FBS and the cryoprotective agent.

  • N,N'-Bis[2-(2-hydroxyethoxy)ethyl]-urea (sterile-filtered solutions at various concentrations: 5%, 7.5%, 10% w/v).

  • DMSO (cell culture grade, 10% v/v as a positive control).

  • No cryoprotectant (as a negative control).

  • Cryovials.

  • Controlled-rate freezer or isopropanol freezing container.

  • 37°C water bath.

  • Trypan blue solution (0.4%).

  • Hemocytometer or automated cell counter.

  • MTT assay kit for cell viability.

Methodology:

  • Cell Preparation: Culture cells to 70-80% confluency. Harvest the cells by trypsinization, neutralize with complete medium, and centrifuge at 200 x g for 5 minutes.

  • Cell Resuspension: Discard the supernatant and resuspend the cell pellet in cold complete medium to a concentration of 1 x 10^6 cells/mL.

  • Addition of Cryoprotectant: Aliquot the cell suspension into separate tubes. Slowly add an equal volume of cold cryopreservation medium containing either N,N'-Bis[2-(2-hydroxyethoxy)ethyl]-urea (at final concentrations of 5%, 7.5%, 10%), 10% DMSO, or no cryoprotectant.

  • Freezing: Transfer 1 mL of the final cell suspension into cryovials. Place the vials in a controlled-rate freezer set to cool at -1°C/minute to -80°C. Alternatively, use a -80°C freezer with an isopropanol freezing container.

  • Storage: After 24 hours at -80°C, transfer the vials to liquid nitrogen for long-term storage (at least 7 days).

  • Thawing: Rapidly thaw the vials in a 37°C water bath until a small ice crystal remains.

  • Post-Thaw Viability Assessment:

    • Trypan Blue Exclusion: Immediately after thawing, mix a small aliquot of the cell suspension with trypan blue solution. Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer. Calculate the percentage of viable cells.

    • MTT Assay: Plate the thawed cells in a 96-well plate and culture for 24 hours. Perform an MTT assay to assess metabolic activity, which is an indicator of cell viability and proliferation.

  • Data Analysis: Compare the percentage of viable cells and the results of the MTT assay across all experimental groups.

G cluster_prep Cell Preparation cluster_cryo Cryopreservation cluster_thaw Thawing & Analysis Harvest Harvest & Count Cells Resuspend Resuspend in Cold Medium Harvest->Resuspend Add_CPA Add Cryoprotectant (Test vs. Control) Resuspend->Add_CPA Freeze Controlled Freezing (-1°C/min to -80°C) Add_CPA->Freeze Store Store in Liquid Nitrogen Freeze->Store Thaw Rapid Thaw at 37°C Store->Thaw Viability Assess Viability (Trypan Blue, MTT) Thaw->Viability

Caption: Experimental workflow for evaluating cryoprotective agents.

Part 2: A Novel Monomer for Advanced Polyurethanes

N,N'-Bis(2-hydroxyethyl)urea, a structurally similar compound, has been successfully used to synthesize rigid polyurethane foams with enhanced thermal stability[7][8]. Given this precedent, N,N'-Bis[2-(2-hydroxyethoxy)ethyl]-urea, with its longer, more flexible side chains, represents an intriguing candidate for creating novel polyurethanes with tailored properties.

Comparative Structural Analysis and Predicted Properties

The key difference between N,N'-Bis[2-(2-hydroxyethoxy)ethyl]-urea and the previously studied N,N'-Bis(2-hydroxyethyl)urea is the presence of an additional ethoxy group in each side chain. This modification is predicted to have several significant effects on the resulting polyurethane:

PropertyPolyurethane from N,N'-Bis(2-hydroxyethyl)ureaPolyurethane from N,N'-Bis[2-(2-hydroxyethoxy)ethyl]-urea (Hypothesized)Rationale for Difference
Flexibility More rigid due to shorter side chains.Increased flexibility and elasticity.The longer di-ethoxy-ethyl chains will create a more flexible soft segment in the polymer backbone.
Hydrophilicity Moderately hydrophilic.Higher hydrophilicity and water absorption.The additional ether linkages can form more hydrogen bonds with water.
Thermal Stability Good thermal stability reported[7].Potentially similar or slightly lower thermal stability.The ether linkages might be more susceptible to thermal degradation than the shorter alkyl chains.
Biocompatibility Not extensively studied.Potentially enhanced biocompatibility.Poly(ethylene glycol) (PEG), which contains repeating ethoxy units, is well-known for its excellent biocompatibility.

These predicted properties could make polyurethanes derived from N,N'-Bis[2-(2-hydroxyethoxy)ethyl]-urea suitable for applications in medical devices, hydrogels, and drug delivery systems.

Proposed Experimental Protocol for Polyurethane Synthesis and Characterization

Objective: To synthesize a polyurethane using N,N'-Bis[2-(2-hydroxyethoxy)ethyl]-urea as the diol component and to characterize its fundamental properties.

Materials:

  • N,N'-Bis[2-(2-hydroxyethoxy)ethyl]-urea.

  • A diisocyanate (e.g., 4,4'-diphenylmethane diisocyanate (MDI) or hexamethylene diisocyanate (HDI)).

  • A suitable solvent (e.g., anhydrous dimethylformamide (DMF)).

  • A catalyst (e.g., dibutyltin dilaurate).

  • Nitrogen gas supply.

  • Glass reaction vessel with a mechanical stirrer, condenser, and nitrogen inlet.

Methodology:

  • Setup: Assemble the reaction vessel and purge with dry nitrogen to create an inert atmosphere.

  • Dissolution: Add a pre-weighed amount of N,N'-Bis[2-(2-hydroxyethoxy)ethyl]-urea to the vessel and dissolve it in the anhydrous solvent under stirring.

  • Reaction Initiation: Heat the solution to the desired reaction temperature (e.g., 70-80°C). Add a stoichiometric amount of the diisocyanate dropwise to the solution.

  • Catalysis: Add a catalytic amount of dibutyltin dilaurate to the reaction mixture.

  • Polymerization: Allow the reaction to proceed under nitrogen for several hours (e.g., 4-6 hours) until a significant increase in viscosity is observed.

  • Polymer Isolation: Precipitate the polymer by pouring the viscous solution into a non-solvent like methanol or water.

  • Purification and Drying: Filter the precipitated polymer, wash it several times with the non-solvent to remove unreacted monomers and catalyst, and dry it in a vacuum oven at a moderate temperature (e.g., 50°C) until a constant weight is achieved.

Characterization:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of urethane linkages (disappearance of the isocyanate peak around 2270 cm⁻¹ and appearance of N-H and C=O peaks of the urethane group).

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), which provides insight into the polymer's flexibility.

G cluster_reaction Polymerization Reaction cluster_workup Isolation & Purification Diol N,N'-Bis[2-(2-hydroxyethoxy)ethyl]-urea (Diol) Mix Mix & Heat under N2 Diol->Mix Diisocyanate Diisocyanate (e.g., MDI) Diisocyanate->Mix Solvent Anhydrous Solvent (DMF) Solvent->Mix Catalyst Catalyst (DBTDL) Catalyst->Mix Polymerize Polymerization (4-6h) Mix->Polymerize Precipitate Precipitate in Non-solvent Polymerize->Precipitate Filter_Wash Filter & Wash Precipitate->Filter_Wash Dry Vacuum Dry Filter_Wash->Dry Characterization (FTIR, TGA, DSC) Characterization (FTIR, TGA, DSC) Dry->Characterization (FTIR, TGA, DSC)

Sources

Comparative

benchmarking the performance of 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea against commercial crosslinkers

Benchmarking 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea as a Non-Toxic Crosslinker Executive Summary 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea (referred to herein as HEEU ) represents a class of formaldehyde-free, hydroxyalkyl ur...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea as a Non-Toxic Crosslinker

Executive Summary

1,3-bis[2-(2-hydroxyethoxy)ethyl]urea (referred to herein as HEEU ) represents a class of formaldehyde-free, hydroxyalkyl urea (HAU) crosslinkers. Unlike traditional aldehyde-based fixatives (e.g., Glutaraldehyde) that react violently with amines at room temperature, HEEU functions via a thermal esterification mechanism targeting carboxylic acid groups on polymers such as Alginate, Hyaluronic Acid (HA), and Poly(acrylic acid) (PAA).

Key Advantage: HEEU offers a distinct safety profile—it is non-mutagenic and non-cytotoxic, making it an ideal candidate for fabricating biocompatible hydrogel scaffolds, microneedles, and drug-eluting films where residual toxicity from crosslinkers like Glutaraldehyde (GTA) or BDDE is a critical failure point.

Chemical Profile & Mechanism

Molecule: 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea CAS: 72877-98-6 Function: Di-functional Crosslinker (Polyol type) Target Group: Carboxylic Acids (-COOH) Byproduct: Water (Green Chemistry)

Mechanism of Action: Thermal Esterification

Unlike EDC/NHS (zero-length) or Glutaraldehyde (amine-aldehyde), HEEU acts as a "spacer" crosslinker. Upon heating (typically >100°C), the hydroxyl groups on HEEU react with the carboxylic acid groups of the polymer backbone to form stable ester linkages. The "ethoxy" spacer in HEEU provides superior flexibility and hydrophilicity compared to shorter urea derivatives.

CrosslinkingMechanism Figure 1: Thermal esterification mechanism of HEEU with carboxylated polymers. Polymer Polymer Backbone (Alginate/PAA -COOH) Intermediate Esterification Reaction (-H2O) Polymer->Intermediate HEEU HEEU Crosslinker (HO-R-NH-CO-NH-R-OH) HEEU->Intermediate Heat Activation Energy (110°C - 160°C) Heat->Intermediate Network Crosslinked Hydrogel (Ester Bridges) Intermediate->Network Stable Ester Bond

Comparative Benchmarking

The following table contrasts HEEU against industry-standard crosslinkers. Note the trade-off: HEEU offers superior safety but requires thermal activation, making it unsuitable for in situ cell encapsulation but excellent for pre-formed scaffolds.

FeatureHEEU (This Product) Glutaraldehyde (GTA) Genipin BDDE
Reaction Target Carboxyl (-COOH)Amine (-NH2)Amine (-NH2)Hydroxyl/Carboxyl
Bond Type Ester (Hydrolysable)Schiff Base / HeterocycleHeterocycleEther (Stable)
Toxicity Low / Non-Toxic High (Mutagenic) LowModerate (Epoxide)
Curing Condition Heat (100–160°C)Room Temp (Rapid)Room Temp (Slow)High pH + Heat
Color Change None (Clear)Yellow/BrownDark BlueNone
Cost ModerateVery LowVery HighModerate
Primary Use Hydrogel Films, MicroneedlesTissue Fixation, GraftsBioprinting, FoodDermal Fillers

Experimental Protocols (Self-Validating)

Protocol A: Fabrication of HEEU-Crosslinked Alginate Films

Objective: To demonstrate crosslinking efficiency via Gel Fraction analysis.

Reagents:

  • Sodium Alginate (low viscosity).

  • HEEU (1,3-bis[2-(2-hydroxyethoxy)ethyl]urea).

  • Catalyst: Sodium Hypophosphite (SHP) - Optional, lowers cure temp.

Workflow:

  • Solubilization: Dissolve Sodium Alginate (2% w/v) in deionized water.

  • Doping: Add HEEU to the solution. Ratios (w/w Polymer:Crosslinker) of 10:1, 5:1, and 2:1 are recommended for benchmarking.

  • Catalyst Addition: Add SHP at 5% w/w relative to the polymer if curing <140°C.

  • Casting: Pour into PTFE molds and dry at 40°C overnight to form a "green" film.

  • Curing (The Critical Step): Place films in a convection oven at 120°C for 20 minutes (with catalyst) or 150°C for 30 minutes (without catalyst). Comparison: Leave a control film uncured.

  • Validation: Immerse both films in water. The uncured film will dissolve; the HEEU film will swell but maintain integrity.

Protocol B: Cytotoxicity Benchmarking (MTT Assay)

Objective: To prove the safety advantage over Glutaraldehyde.

Workflow:

  • Eluate Preparation: Incubate cured HEEU hydrogels and GTA-crosslinked hydrogels in culture media (DMEM) for 24 hours at 37°C.

  • Cell Seeding: Seed L929 fibroblasts in a 96-well plate (5,000 cells/well).

  • Exposure: Replace media with the "extracts" from Step 1.

  • Readout: After 24h, add MTT reagent.

  • Expectation: HEEU extracts should show >90% cell viability , whereas GTA extracts (even trace amounts) typically drop viability to <50% .

Experimental Workflow Visualization

ExperimentalWorkflow Figure 2: Step-by-step workflow for synthesizing and validating HEEU hydrogels. cluster_Analysis Benchmarking Metrics Start Start: Polymer Solution (Alginate/PAA) Mix Add HEEU Crosslinker (+/- Catalyst) Start->Mix Cast Cast & Dry Film (40°C, 12h) Mix->Cast Cure Thermal Cure (120-150°C, 20-30 min) Cast->Cure Esterification Wash Wash Step (Remove unreacted HEEU) Cure->Wash Swelling Swelling Ratio (Gravimetric) Wash->Swelling Mech Tensile Strength (Instron) Wash->Mech Cyto Cytotoxicity (MTT / L929) Wash->Cyto

References

  • Mechanism of Hydroxyalkyl Urea Crosslinking

    • Title: "(Hydroxyalkyl)urea crosslinking agents and the use thereof to replace formaldehyde-based crosslinking agents."[1][2]

    • Source: US P
    • URL
  • Safety of Urea Derivatives

    • Title: "Safety Assessment of Hydroxyethyl Urea as Used in Cosmetics."
    • Source: Intern
    • URL:[Link]

  • Comparison with Glutaraldehyde

    • Title: "Comparison of Different Crosslinking Methods for Preparation of Docetaxel-loaded Albumin Nanoparticles."
    • Source: PubMed Central (PMC3895311).
    • URL:[Link]

  • Chemical Identity (HEEU)

    • Title: "1,3-Bis(2-(2-hydroxyethoxy)ethyl)urea - Substance Detail."
    • Source: Sigma-Aldrich / PubChem.
    • URL:[Link]

Sources

Validation

analysis of impurities in commercially available 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea

Comprehensive Comparison Guide: Analytical Strategies for Impurity Profiling in Commercially Available 1,3-Bis[2-(2-hydroxyethoxy)ethyl]urea As a Senior Application Scientist, I frequently encounter analytical bottleneck...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Analytical Strategies for Impurity Profiling in Commercially Available 1,3-Bis[2-(2-hydroxyethoxy)ethyl]urea

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when characterizing highly polar, non-chromophoric specialty chemicals. One such compound is 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea (BHEEU, CAS 72877-98-6). Widely utilized as a hydrophilic spacer in drug delivery, a specialized crosslinker in polyurethane synthesis, and recognized as a primary degradation product in [1], the purity of commercial BHEEU is critical.

However, standard analytical methods often fail to accurately profile its impurities. This guide objectively compares the performance of alternative analytical methodologies, providing the mechanistic grounding and experimental protocols necessary for robust quality control.

Mechanistic Grounding: The Origin of BHEEU Impurities

To design a self-validating analytical method, we must first understand the chemical causality behind the impurities present in commercial lots. BHEEU is typically synthesized via the condensation of 2-(2-aminoethoxy)ethanol (Diglycolamine, DGA) with a carbonyl source such as urea or dimethyl carbonate.

The reaction matrix inherently generates specific impurities:

  • Unreacted Starting Materials: Residual DGA and urea.

  • Oligomeric Side Products: Excess urea reacting with BHEEU forms higher-molecular-weight biuret derivatives.

  • Cyclization Products: Under thermal stress, DGA can undergo dehydration to form morpholine derivatives.

Because BHEEU, DGA, and urea lack conjugated


-systems, they exhibit negligible UV absorbance above 210 nm. This renders traditional HPLC-UV virtually blind to the most critical impurities in the sample.

Pathway DGA 2-(2-Aminoethoxy)ethanol (DGA) BHEEU 1,3-Bis[2-(2-hydroxyethoxy)ethyl]urea (Target: BHEEU) DGA->BHEEU + Urea (Primary) Morpholine Morpholine Derivatives (Impurity) DGA->Morpholine Thermal Cyclization Urea Urea / Carbonyl Source Urea->BHEEU Biuret Biuret Oligomers (Impurity) BHEEU->Biuret + Excess Urea

Synthesis and impurity formation pathways of commercial BHEEU.

Comparative Analysis of Analytical Methodologies

To overcome the optical transparency of BHEEU, we must pivot from UV detection to mass-based or ionization-based detectors. Furthermore, because BHEEU and its impurities are highly hydrophilic (LogP < -1), they will elute in the void volume of a standard C18 Reversed-Phase column. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is the mandatory separation mode.

Below is an objective comparison of three detection alternatives coupled with HILIC separation:

Performance MetricHILIC-UV (210 nm)HILIC-CAD (Charged Aerosol)HILIC-ESI-MS/MS
Detection Mechanism Absorbance (Optical)Mass-based aerosol chargeGas-phase ion mass-to-charge
Suitability for BHEEU Poor (No chromophore)Excellent (Universal for non-volatiles)Excellent (High structural specificity)
Sensitivity (LOD) > 50 µg/mL~ 5-10 ng/mL~ 0.1-1 ng/mL
Response Uniformity Highly variableUniform across non-volatilesVariable (Subject to ion suppression)
Primary Application Legacy/Routine QCAbsolute Quantitation of Impurities Identification of Unknowns

The Verdict: [2] is the superior choice for routine quantitation because it provides a uniform response independent of chemical structure, allowing for the accurate mass-balance calculation of impurities even without pure reference standards. LC-MS/MS should be utilized orthogonally for structural elucidation.

Experimental Protocols & Methodologies

The following protocol utilizes a split-flow system to simultaneously capture quantitative CAD data and qualitative MS/MS data. This creates a self-validating system : the CAD ensures mass balance (confirming no impurities are "hiding" due to poor ionization), while the MS confirms peak identity.

Step 1: Sample Preparation

Causality: HILIC relies on a water-enriched layer on the stationary phase. Injecting samples in highly aqueous diluents disrupts this layer, causing peak distortion.

  • Accurately weigh 10.0 mg of commercial BHEEU.

  • Dissolve in 1.0 mL of LC-MS grade water to ensure complete solubilization of polar oligomers.

  • Dilute 1:10 using Acetonitrile (ACN) to achieve a final sample diluent of 90:10 ACN:H2O. Final concentration: 1.0 mg/mL.

Step 2: HILIC Chromatographic Separation

Causality: An amide-bonded stationary phase provides strong hydrogen-bonding capabilities, ideal for retaining the urea and hydroxyl moieties of BHEEU.

  • Column: Amide-HILIC (150 mm × 2.1 mm, 3 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0, adjusted with formic acid). Note: Volatile buffers are strictly required to prevent CAD background noise and MS source fouling.

  • Mobile Phase B: 10 mM Ammonium Formate in 90:10 ACN:Water.

  • Gradient: Isocratic hold at 95% B for 2 mins, linear gradient to 60% B over 15 mins, hold for 5 mins. Re-equilibrate at 95% B for 10 mins.

  • Flow Rate: 0.4 mL/min.

Step 3: Dual Detection Configuration (CAD + MS/MS)
  • Route the column effluent into a zero-dead-volume T-splitter (50:50 split).

  • CAD Line: Set the CAD evaporation temperature to 35°C. (BHEEU is non-volatile, but DGA is semi-volatile; 35°C prevents the evaporative loss of DGA while effectively removing the mobile phase).

  • MS/MS Line: Operate in Positive Electrospray Ionization (ESI+) mode. Monitor the primary transition for BHEEU at m/z 237.1

    
     148.1 (loss of one hydroxyethoxyethyl group) and DGA at m/z 106.1 
    
    
    
    88.1.

Workflow Sample Commercial BHEEU Prep Dilution in 90:10 ACN:H2O Sample->Prep HILIC HILIC Separation (Amide Column) Prep->HILIC Split Effluent Splitter HILIC->Split CAD HPLC-CAD (Quantitation) Split->CAD Mass-based MS LC-MS/MS (Identification) Split->MS Structural

Orthogonal analytical workflow for comprehensive BHEEU impurity profiling.

Data Interpretation & Quality Control

When analyzing commercial lots, the CAD chromatogram will typically reveal 3 to 5 distinct peaks. Because CAD response is independent of chemical structure, the relative area percent of the peaks directly correlates to the mass fraction of the impurities.

Self-Validation Check: To prove that matrix effects are not suppressing the MS signal of co-eluting impurities, perform a post-column infusion of isotopically labeled BHEEU (or a structural analog) into the MS line during a blank matrix run. A stable baseline signal of the infused standard confirms the absence of ion suppression zones, validating the integrity of the MS identification.

By abandoning legacy UV methods in favor of orthogonal HILIC-CAD/MS, researchers can accurately quantify chain-terminating impurities like DGA, ensuring predictable performance of BHEEU in downstream polymer and pharmaceutical syntheses.

References

  • Hatchell, D., Namjoshi, O., Fischer, K., & Rochelle, G. T. (2014). "Thermal Degradation of Linear Amines for CO2 Capture." Energy Procedia, 63, 1558-1568. Available at:[Link]

  • Plante, M., Bailey, B., & Acworth, I. (2022). "HPLC with Charged Aerosol Detection for Pharmaceutical Cleaning Validation." LCGC International. Available at:[Link]

Safety & Regulatory Compliance

Safety

1,3-bis[2-(2-hydroxyethoxy)ethyl]urea proper disposal procedures

Comprehensive Laboratory Guide: Handling and Disposal of 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea As a Senior Application Scientist, I recognize that proper chemical disposal is not just a regulatory hurdle—it is a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Guide: Handling and Disposal of 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea

As a Senior Application Scientist, I recognize that proper chemical disposal is not just a regulatory hurdle—it is a critical component of laboratory safety, environmental stewardship, and operational efficiency. 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea (CAS: 72877-98-6) is a highly polar, PEGylated urea derivative frequently utilized in drug development as a hydrophilic spacer, cross-linker, or humectant.

While it is not acutely toxic or highly reactive, its physicochemical properties demand strict adherence to standardized organic waste management protocols to prevent environmental contamination and ensure compliance with Environmental Protection Agency (EPA) regulations[1].

This guide provides a self-validating, step-by-step operational plan for the safe segregation, containment, and disposal of this compound.

Physicochemical Profiling & Disposal Causality

To design a self-validating disposal protocol, we must first understand the molecular behavior of the compound. You cannot safely dispose of a chemical without understanding why it interacts with its environment the way it does. The table below outlines the causality between the physical properties of 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea and its required disposal routing.

PropertyCharacteristicOperational Impact on Disposal
Chemical Class Non-halogenated organic (PEGylated Urea)Incineration Routing: Eligible for standard high-temperature incineration. Must be kept out of halogenated waste streams to prevent the formation of toxic dioxins during combustion and to minimize disposal costs.
Solubility Highly water-solubleDrain Prohibition: High mobility in aqueous streams. Strictly prohibits sink disposal due to significant Chemical Oxygen Demand (COD) impact on municipal wastewater systems[1].
Reactivity Stable, non-reactiveDirect Containment: No pre-quenching, neutralization, or stabilization is required prior to containerization.
Physical State Viscous liquid / Low-melting solidTransfer Protocol: Requires quantitative rinsing of primary reaction vessels with compatible solvents (e.g., ethanol, water) to ensure no residual chemical is left in standard trash.

Waste Segregation Logic

The overriding principle governing the prudent handling of laboratory waste is that no activity should begin unless a disposal plan has been formulated[1]. The following decision tree dictates how to segregate 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea based on its experimental vehicle.

WasteWorkflow Start 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea Waste Generation Solid Solid Waste (Contaminated PPE & Consumables) Start->Solid Liquid Liquid Waste (Solutions & Washings) Start->Liquid BinSolid Hazardous Solid Waste Bin (Route to Incineration) Solid->BinSolid Aqueous Aqueous Solutions (>80% Water) Liquid->Aqueous Organic Organic Solutions (Alcohols, DMSO, MeCN) Liquid->Organic BinAqueous Aqueous Non-Halogenated Waste Carboy Aqueous->BinAqueous Drain Drain Disposal (STRICTLY PROHIBITED) Aqueous->Drain High COD BinOrganic Organic Non-Halogenated Waste Carboy Organic->BinOrganic

Fig 1. Waste segregation workflow for 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea.

Standard Operating Procedure (SOP): Disposal Execution

This methodology is designed as a self-validating system. By following these steps sequentially, you inherently verify the safety and compliance of the waste stream.

Phase 1: Stream Characterization & Compatibility Verification

Causality: Mixing incompatible wastes can lead to exothermic reactions or hazardous gas evolution. While the urea derivative itself is stable, the solvents used to dissolve it dictate the waste stream[1].

  • Identify the Vehicle: Determine the primary solvent used in your workflow.

  • Segregate:

    • If the solution is predominantly water (>80%), route to the Aqueous Non-Halogenated stream.

    • If the solution utilizes organic solvents (e.g., DMSO, methanol, acetonitrile), route to the Organic Non-Halogenated stream.

  • Validate Compatibility: Ensure the target waste carboy does not contain strong oxidizers (e.g., nitric acid, peroxides). The ether linkages in the chemical are susceptible to oxidative cleavage, which could lead to dangerous pressurization inside the waste container.

Phase 2: Primary Containment

Causality: Proper containment prevents fugitive emissions and accidental spills of highly viscous or concentrated materials.

  • Select Container: Utilize a High-Density Polyethylene (HDPE) carboy. HDPE provides superior, broad-spectrum chemical resistance to both the highly polar urea derivative and aggressive co-solvents like DMSO.

  • Transfer: Transfer the waste using a wide-bore funnel to prevent bottleneck clogging.

  • Quantitative Rinsing: Triple-rinse the original reaction vessel with a minimal volume of a compatible solvent (e.g., ethanol or water). Add this rinsate directly to the waste carboy. Validation: The reaction vessel should appear completely visually clear of any viscous residue before being washed in the sink.

Phase 3: Labeling and Regulatory Compliance

Causality: Accurate labeling is legally mandated by the EPA's Resource Conservation and Recovery Act (RCRA) to ensure downstream handlers know exactly how to incinerate the material safely[1].

  • Pre-Labeling: Affix a standard "Hazardous Waste" label to the container before the first drop of waste is added.

  • Explicit Nomenclature: Write "1,3-bis[2-(2-hydroxyethoxy)ethyl]urea" and list all co-solvents with their exact volume percentages. Do not use structural abbreviations or trade names.

  • Hazard Identification: Mark the hazard class as "Non-Toxic / Non-Flammable" (unless the specific co-solvent used dictates a flammable hazard class).

Phase 4: Final Disposition
  • Seal: Cap the container securely. If trace gas evolution from co-solvents is expected, utilize a vented cap.

  • Staging: Transfer the container to your institution's Environmental Health and Safety (EHS) staging area within the legally permitted satellite accumulation timeframe (typically 90 days).

  • Destruction: EHS will route the material to a licensed contractor for high-temperature incineration. This process cleanly degrades the urea core and ether bonds into carbon dioxide, water vapor, and nitrogen oxides (NOx), leaving no persistent environmental footprint.

Spill Response & Decontamination

In the event of an accidental spill on the benchtop or floor, standard organic cleanup procedures apply:

  • Containment: Surround the spill with an inert, absorbent material (e.g., vermiculite, sand, or universal spill pads). Do not use combustible materials like sawdust.

  • Absorption: Allow the pads to fully absorb the viscous liquid.

  • Decontamination: Because the compound is highly water-soluble, wipe the affected area thoroughly with warm water and a mild detergent to remove any slippery residue.

  • Disposal: Place all contaminated spill pads, gloves, and paper towels into a heavy-duty plastic bag, seal it, and dispose of it in the Hazardous Solid Waste bin for incineration[1].

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Chapter 8: Management of Waste. National Academies Press. URL: [Link]

Sources

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